2-((4-Fluorophenoxy)methyl)benzaldehyde
Description
Properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-5-7-14(8-6-13)17-10-12-4-2-1-3-11(12)9-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXNDPAZWNUGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: 2-((4-Fluorophenoxy)methyl)benzaldehyde as a Privileged Building Block in Medicinal Chemistry
Executive Summary & Chemical Identity
In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of lead optimization. 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1) has emerged as a highly versatile, "privileged" intermediate. It combines a reactive electrophilic handle (the aldehyde) with a metabolically stable, conformationally flexible lipophilic tail (the fluorophenoxy ether). This whitepaper provides an in-depth technical analysis of its structural rationale, upstream synthesis, and downstream functionalization, designed for application scientists and synthetic chemists.
Quantitative Physicochemical Properties
The following table summarizes the core quantitative data utilized for stoichiometric calculations and pharmacokinetic predictions[1].
| Property | Value |
| Chemical Name | 2-((4-Fluorophenoxy)methyl)benzaldehyde |
| CAS Number | 1443307-58-1 |
| Molecular Formula | C14H11FO2 |
| Molecular Weight | 230.23 g/mol |
| SMILES String | O=Cc1ccccc1COc2ccc(F)cc2 |
| Topological Polar Surface Area (TPSA) | 26.3 Ų |
| Typical Purity Standard | ≥98% (HPLC) |
Structural Rationale: The "Privileged" Motif
The architecture of 2-((4-Fluorophenoxy)methyl)benzaldehyde is engineered to solve specific challenges in medicinal chemistry:
-
The Aldehyde Handle: Serves as a primary site for rapid diversification via reductive amination, Wittig olefination, or Knoevenagel condensation, allowing for high-throughput library generation.
-
The Ether Linker (-CH2-O-): Provides essential rotational degrees of freedom. Unlike rigid biaryl systems, the ether linkage allows the molecule to adopt optimal binding geometries within deep, hydrophobic target pockets (e.g., kinase hinge regions).
-
The 4-Fluoro Substitution: Fluorine acts as a classic bioisostere for hydrogen. Its strong electronegativity and strong C-F bond specifically block para-hydroxylation by Cytochrome P450 (CYP450) enzymes in the liver, drastically increasing the metabolic half-life of downstream drug candidates. Furthermore, it finely tunes the lipophilicity (logP) to enhance cellular membrane permeability.
Synthetic Methodology: Upstream Preparation
The synthesis of this building block relies on a robust, base-promoted bimolecular nucleophilic substitution (SN2)[2].
Causality in Experimental Design
-
Base Selection (K2CO3): Potassium carbonate is specifically chosen over stronger bases like NaOH. It is sufficiently basic to deprotonate 4-fluorophenol (pKa ~10.2) but mild enough to prevent the base-catalyzed Cannizzaro disproportionation of the electrophile's aldehyde moiety.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It highly solvates the potassium cation while leaving the phenoxide anion relatively unsolvated. This "naked" anion exhibits maximized nucleophilicity, accelerating the SN2 trajectory into the benzylic carbon of 2-(bromomethyl)benzaldehyde.
Protocol 1: Base-Promoted O-Alkylation
Objective: Synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde. Self-Validating System: The progression of the reaction is visually confirmed by the precipitation of potassium bromide (KBr) as a fine white solid, driving the equilibrium forward.
-
Deprotonation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-fluorophenol (1.1 eq) in anhydrous (10 mL/g of phenol). Add finely powdered anhydrous K2CO3 (2.0 eq). Stir at room temperature for 30 minutes to ensure complete alkoxide formation[2].
-
Electrophile Addition: Slowly add 2-(bromomethyl)benzaldehyde (1.0 eq) to the stirring suspension.
-
Reaction: Elevate the temperature to 80°C and stir for 6–12 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system. The appearance of a dense white precipitate (KBr) indicates successful substitution.
-
Aqueous Workup: Cool the mixture to room temperature and quench with distilled water (30 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes). Rationale: Water highly solubilizes the DMF and inorganic salts, driving them into the aqueous phase, while the lipophilic product partitions into the organic phase.
-
Purification: Wash the combined organic layers rigorously with brine (5 x 10 volumes) to remove trace DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.
Fig 1. Upstream synthesis workflow via base-promoted SN2 O-alkylation.
Reactivity Profiling & Downstream Diversification
The primary utility of 2-((4-Fluorophenoxy)methyl)benzaldehyde lies in its capacity to undergo Reductive Amination , a cornerstone reaction in medicinal chemistry for synthesizing complex secondary and tertiary amines[3].
Causality in Experimental Design
-
Reducing Agent (NaBH(OAc)3): Sodium triacetoxyborohydride is the reagent of choice. The electron-withdrawing acetate ligands attenuate the hydride's nucleophilicity. This renders the reagent stable to the starting aldehyde but highly reactive toward the more electrophilic iminium intermediate. This chemoselectivity prevents the premature reduction of the aldehyde to a benzylic alcohol.
-
Toxicity Mitigation: Utilizing NaBH(OAc)3 circumvents the generation of highly toxic hydrogen cyanide (HCN) gas, a notorious and dangerous byproduct associated with the alternative reagent, Sodium Cyanoborohydride (NaBH3CN)[3],[4].
Protocol 2: Selective Reductive Amination
Objective: Conversion of the aldehyde into a diversified amine scaffold. Self-Validating System: The shift in polarity observed on TLC (the amine product will streak or stick to the baseline in non-polar solvents compared to the highly mobile aldehyde) confirms successful conversion.
-
Iminium Formation: To a solution of 2-((4-Fluorophenoxy)methyl)benzaldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL/mmol), add glacial acetic acid (1.0 eq). Stir at room temperature for 1 hour. Rationale: The mild acid catalyzes the condensation by protonating the carbonyl oxygen, making it more electrophilic, without fully sequestering the amine nucleophile[3].
-
Selective Reduction: Add (1.5 eq) portion-wise over 15 minutes to control any mild exotherm. Stir the reaction at room temperature for 4–12 hours, monitoring by LC-MS or TLC.
-
Quench & Isolation: Quench the reaction carefully by the slow addition of saturated aqueous NaHCO3. Rationale: The mild base neutralizes the acetic acid and safely decomposes any unreacted hydride. Crucially, it ensures the newly formed amine product remains in its deprotonated (freebase) state, allowing it to partition cleanly into the organic extraction phase[3].
-
Extraction: Extract with Dichloromethane (3 x 20 mL). Wash with brine, dry over Na2SO4, and concentrate.
Fig 2. Downstream diversification pathways for target-oriented synthesis.
References
-
National Institutes of Health (NIH) / PubMed. "Reductive amination of carbohydrates using NaBH(OAc)3". Available at:[Link]
Sources
2-((4-Fluorophenoxy)methyl)benzaldehyde physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-((4-Fluorophenoxy)methyl)benzaldehyde
Executive Summary and Structural Elucidation
This technical guide provides a comprehensive overview of 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS No. 1443307-58-1), a fluorinated aromatic ether aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2][3] The molecule's architecture, featuring a benzaldehyde nucleus linked to a 4-fluorophenoxy moiety via a methylene ether bridge, offers a unique combination of reactive sites and modulatory groups. The aldehyde functional group serves as a critical handle for a wide array of chemical transformations, including reductive amination, oxidation, and condensation reactions, while the fluorophenoxy group can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds.[4]
It is imperative to distinguish this compound from its structural isomer, 2-(4-fluorophenoxy)benzaldehyde (CAS No. 320423-61-8), where the ether linkage is directly between the two aromatic rings. The presence of the flexible methylene (-CH2-) spacer in the title compound imparts distinct conformational properties and reactivity, which are critical for molecular design and synthesis planning. This guide will detail the known physicochemical properties, propose a robust synthetic protocol based on established methodologies, outline a comprehensive analytical characterization workflow, and discuss safety considerations and potential applications.
Physicochemical and Computational Properties
While extensive experimental data for 2-((4-Fluorophenoxy)methyl)benzaldehyde is not widely published, key molecular identifiers and computationally derived properties provide a solid foundation for its use in research. These parameters are essential for predicting its behavior in various solvent systems, its potential for biological activity, and for planning chromatographic purification.
| Property | Value | Source |
| CAS Number | 1443307-58-1 | [5] |
| Molecular Formula | C₁₄H₁₁FO₂ | [5] |
| Molecular Weight | 230.23 g/mol | [5] |
| Purity (Typical) | ≥98% | [5] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [5] |
| LogP (Computed) | 3.2172 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 4 | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
Note: Experimental values for melting point and boiling point are not available in the reviewed public literature. Researchers should perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for definitive thermal characterization.
Synthesis and Purification Protocol
The synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde can be reliably achieved via the Williamson ether synthesis. This classic and robust methodology is chosen for its high efficiency in forming aryl ether bonds from a corresponding alcohol (or its activated form) and a phenoxide. The proposed pathway involves the reaction of an ortho-substituted benzyl halide with 4-fluorophenol.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds by the nucleophilic attack of the 4-fluorophenoxide ion on 2-(bromomethyl)benzaldehyde. The phenoxide is generated in situ using a mild base, such as potassium carbonate, which is sufficient to deprotonate the phenol without promoting side reactions with the aldehyde. Acetone or DMF are suitable solvents as they effectively dissolve the reactants and facilitate the SN2 reaction.
Caption: Proposed Williamson ether synthesis of the target compound.
Step-by-Step Experimental Protocol
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq.), 2-(bromomethyl)benzaldehyde (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours, eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The reaction is typically complete within 8-12 hours.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (to remove unreacted 4-fluorophenol), water, and brine. The caustic wash is critical for simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the final product as a pure solid or oil.
Spectroscopic and Analytical Characterization
Post-synthesis, a rigorous analytical workflow is essential to confirm the structural identity and assess the purity of the compound. A combination of NMR, IR, and mass spectrometry provides a self-validating system for characterization.
Caption: Standard workflow for purification and analytical validation.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is the most informative tool for confirming the structure, with distinct signals expected for each part of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | Singlet (s) | 1H | Aldehyde (-CHO) | Strong deshielding by the carbonyl group places this proton far downfield.[6][7][8] |
| ~7.9-7.4 | Multiplet (m) | 4H | Benzaldehyde Ar-H | Aromatic protons on the benzaldehyde ring, with complex splitting due to ortho/meta coupling. |
| ~7.1-6.9 | Multiplet (m) | 4H | Fluorophenyl Ar-H | Aromatic protons on the fluorophenyl ring, appearing as a characteristic AA'BB' system due to the fluorine substituent. |
| ~5.2 | Singlet (s) | 2H | Methylene (-O-CH₂-Ar) | Protons of the methylene bridge, shifted downfield by the adjacent ether oxygen and aromatic ring.[2] |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | Aldehyde C=O | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon.[2][9] |
| ~160-156 (d) | C-F | The carbon directly bonded to fluorine shows a large coupling constant (¹JCF). |
| ~154 | Ar C-O (Fluorophenyl) | Aromatic carbon attached to the ether oxygen. |
| ~138 | Ar C-O (Benzyl) | Aromatic carbon attached to the methylene group. |
| ~135-120 | Aromatic CH | Region for the remaining aromatic carbons. |
| ~116 (d) | Ar CH (ortho to F) | Carbon ortho to fluorine shows a significant coupling (²JCF). |
| ~70 | Methylene (-O-CH₂-Ar) | Aliphatic carbon of the ether linkage. |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2850, ~2750 | C-H Stretch | Aldehyde (-CHO) Fermi doublet[8] |
| ~1705 | C=O Stretch | Aromatic Aldehyde[10] |
| ~1600, ~1500 | C=C Stretch | Aromatic Rings |
| ~1250 | C-O-C Stretch | Aryl Ether |
| ~1220 | C-F Stretch | Aryl Fluoride |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 230.23 , corresponding to the molecular weight of the compound.[5] Key fragmentation patterns would likely include the loss of the aldehyde group (-CHO) and cleavage at the benzylic ether position.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related aromatic aldehydes and fluorinated compounds should be used to establish handling protocols.[11][12][13][14]
| Hazard Category | Precautionary Measures |
| Acute Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin (H302, H312, H332). Avoid generating dust or aerosols. Handle only in a certified chemical fume hood. |
| Irritation | May cause skin, eye, and respiratory irritation.[12][13] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. |
| Handling | Ensure adequate ventilation. Avoid contact with strong oxidizing agents. Ground equipment to prevent static discharge.[15] |
| Storage | Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials.[5] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Potential Applications and Research Directions
2-((4-Fluorophenoxy)methyl)benzaldehyde is a high-potential intermediate for advanced synthesis. Its bifunctional nature allows for selective derivatization at either the aldehyde or the aromatic rings.
-
Medicinal Chemistry: The compound serves as an excellent scaffold for the synthesis of novel therapeutic agents. The aldehyde can be converted into amines, amides, or heterocyclic systems, while the fluorophenyl group is a well-established motif for improving the pharmacokinetic profile of drug candidates.[4] It is a valuable starting material for developing inhibitors, receptor antagonists, or other bioactive molecules.[1]
-
Agrochemicals: Similar to other phenolic ethers, derivatives could be explored for potential use as herbicides, pesticides, or fungicides.[2]
-
Materials Science: The aromatic structure and reactive aldehyde group make it a candidate for incorporation into novel polymers, dyes, or functional materials where specific optical or electronic properties are desired.[16]
Future research should focus on the experimental validation of its physicochemical properties, exploration of its reactivity in various synthetic transformations, and the biological screening of its derivatives to unlock its full potential in drug discovery and development.
References
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SAFETY DATA SHEET - 2-(4-Methylphenoxy)benzaldehyde. (2025, October 16). Thermo Fisher Scientific. Retrieved from [Link]
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Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. Retrieved from [Link]
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Jumina, D., Priastomo, Y., & Sholikhah, E. N. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2447-2454. Retrieved from [Link]
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2-Fluoro-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Example 7 - C₈H₈O. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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Benzaldehyde, 2-hydroxy-6-methyl-4-phenoxy- Properties. (n.d.). EPA. Retrieved from [Link]
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Brown, P. (2026, March 1). Interpreting the 1H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry. Retrieved from [Link]
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Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET - Benzaldehyde. (2011, February 25). Ekinci Kimya. Retrieved from [Link]
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Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
- Pevarello, P., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. U.S. Patent No. 8,076,515 B2.
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Jolad, S. D., & Rajagopal, S. (1966). 2-Bromo-4-methylbenzaldehyde. Organic Syntheses, 46, 13. Retrieved from [Link]
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González-Vidal, N., et al. (2019). Figure: (a) IR spectra of benzaldehyde at different concentrations. ResearchGate. Retrieved from [Link]
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4-METHYL BENZALDEHYDE CAS No 104-87-0 - Safety Data Sheet. (n.d.). Retrieved from [Link]
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Benzaldehyde, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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An In-depth Technical Guide to 2-((4-Fluorophenoxy)methyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Fluorophenoxy)methyl)benzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, which incorporates a reactive aldehyde group, a flexible ether linkage, and a fluorine-substituted phenyl ring, offers a unique combination of functionalities for the construction of complex molecular architectures. The strategic placement of the fluorine atom can significantly influence the physicochemical and pharmacological properties of derivative compounds, such as metabolic stability and target binding affinity. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and the potential applications of 2-((4-Fluorophenoxy)methyl)benzaldehyde in the field of drug discovery.
Chemical Identity and Properties
IUPAC Name: 2-((4-Fluorophenoxy)methyl)benzaldehyde[1]
Synonyms: 2-[(4-fluorophenoxy)methyl]benzaldehyde[1]
CAS Number: 1443307-58-1[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.23 g/mol | [1] |
| Appearance | Predicted to be a solid or oil | - |
| Storage | Sealed in dry, 2-8°C | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde
The most logical and widely applicable method for the synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, the synthesis would proceed by reacting 2-(bromomethyl)benzaldehyde with 4-fluorophenol in the presence of a suitable base.
Reaction Mechanism
The reaction follows an SN2 mechanism. The base deprotonates the hydroxyl group of 4-fluorophenol to form the more nucleophilic 4-fluorophenoxide. This phenoxide then attacks the electrophilic carbon of the bromomethyl group on 2-(bromomethyl)benzaldehyde, displacing the bromide ion and forming the desired ether linkage.
Caption: Williamson ether synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Experimental Protocol
The following is a detailed, self-validating protocol for the synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde. This protocol is based on established procedures for similar Williamson ether syntheses.
Materials:
-
2-(Bromomethyl)benzaldehyde
-
4-Fluorophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the phenoxide.
-
Add 2-(bromomethyl)benzaldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methylene protons of the ether linkage.
-
Aldehydic Proton (-CHO): A singlet is predicted to appear in the downfield region, typically around δ 9.8-10.0 ppm.[2][3]
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.8-8.0 ppm). The protons on the benzaldehyde ring will likely appear as a multiplet, while the protons on the 4-fluorophenyl ring will exhibit a characteristic doublet of doublets pattern due to coupling with fluorine.
-
Methylene Protons (-CH₂-O-): A singlet corresponding to the two methylene protons is expected around δ 5.0-5.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.
-
Carbonyl Carbon (C=O): A signal for the aldehydic carbonyl carbon is expected in the highly deshielded region of the spectrum, around δ 190-195 ppm.[4]
-
Aromatic Carbons: A series of signals in the range of δ 110-160 ppm will correspond to the aromatic carbons. The carbon atoms bonded to fluorine and oxygen will show characteristic shifts and coupling.
-
Methylene Carbon (-CH₂-O-): The carbon of the methylene bridge is anticipated to resonate around δ 65-75 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.[2]
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 and 2820 cm⁻¹.[2]
-
C-O-C Stretch (Ether): A characteristic absorption band for the ether linkage is expected in the range of 1200-1250 cm⁻¹.
-
C-F Stretch: A strong band corresponding to the carbon-fluorine bond is predicted to appear around 1200-1240 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 230. The fragmentation pattern will likely involve cleavage of the ether bond, leading to characteristic fragment ions corresponding to the 2-formylbenzyl cation and the 4-fluorophenoxy radical, or the 4-fluorophenoxy cation and the 2-formylbenzyl radical.
Applications in Drug Discovery and Development
2-((4-Fluorophenoxy)methyl)benzaldehyde is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[5][6] The presence of the aldehyde group allows for its participation in various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases and heterocycles.[7] The fluorinated phenyl ether moiety is a common structural motif in many pharmaceutical agents, contributing to improved metabolic stability and enhanced binding to biological targets.[7]
Derivatives of this compound could potentially be explored for a variety of therapeutic areas, including but not limited to:
-
Anticancer Agents: The benzaldehyde scaffold can be elaborated to synthesize chalcones and other heterocyclic compounds known to possess anticancer properties.[8]
-
Anti-inflammatory and Analgesic Drugs: Fluorinated aromatic compounds are often used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.[5]
-
Neurodegenerative Diseases: The core structure can be modified to create inhibitors of enzymes implicated in neurodegenerative disorders.[7]
Caption: General workflow for the use of 2-((4-Fluorophenoxy)methyl)benzaldehyde in drug discovery.
Safety Information
While a specific Material Safety Data Sheet (MSDS) for 2-((4-Fluorophenoxy)methyl)benzaldehyde is not widely available, general precautions for handling aromatic aldehydes should be followed. These compounds can be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-((4-Fluorophenoxy)methyl)benzaldehyde is a strategically important chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its unique combination of a reactive aldehyde, a stable ether linkage, and a fluorine substituent provides a versatile platform for the creation of novel and complex molecules. The synthetic accessibility of this compound, coupled with the predictable influence of its structural features on biological activity, makes it an attractive starting material for the development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Oreate AI Blog. (2026, February 19). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from [Link]
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Oreate AI Blog. (2026, February 19). From Building Blocks to Bioactive Molecules: The Dance of 4-Methylbenzaldehyde and Cyclopentanone. Retrieved from [Link]
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Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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CAS number for 2-((4-Fluorophenoxy)methyl)benzaldehyde
An In-depth Technical Guide to 2-((4-Fluorophenoxy)methyl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS No. 1443307-58-1), a versatile aromatic aldehyde with significant potential as a key intermediate in medicinal chemistry and drug discovery. The strategic incorporation of a fluorophenoxy moiety and a reactive aldehyde group makes this compound a valuable building block for the synthesis of complex, biologically active molecules. This document details the compound's physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines a robust synthetic protocol based on the Williamson ether synthesis, and discusses its potential applications in the development of novel therapeutics. Safety and handling procedures are also addressed to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this compound.
Introduction
The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. Aromatic aldehydes, particularly those functionalized with fluorine, are a cornerstone of synthetic organic chemistry and play a pivotal role in the construction of a wide array of pharmaceuticals.[1] The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.
2-((4-Fluorophenoxy)methyl)benzaldehyde is a bifunctional molecule that marries the reactivity of an aldehyde with the structural and electronic contributions of a 4-fluorophenoxy group. This unique combination makes it an attractive starting material for the synthesis of diverse heterocyclic systems and other complex organic structures. This guide aims to provide a detailed technical resource on this compound, empowering researchers to fully exploit its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis and analysis.
Core Chemical Properties
The key physicochemical properties of 2-((4-Fluorophenoxy)methyl)benzaldehyde are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1443307-58-1 | [2] |
| Molecular Formula | C₁₄H₁₁FO₂ | [2] |
| Molecular Weight | 230.23 g/mol | [2] |
| Appearance | Solid (predicted) | [3] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 4 | [2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| LogP | 3.2172 | [2] |
Spectroscopic Characterization
The structural features of 2-((4-Fluorophenoxy)methyl)benzaldehyde give rise to a distinct spectroscopic fingerprint. The following sections describe the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, based on established principles and data from analogous structures.[4][5][6]
The proton NMR spectrum is expected to be highly informative. The aldehydic proton should appear as a singlet in the downfield region, typically between δ 9.8 and 10.1 ppm.[6] The aromatic region (δ 6.8-8.0 ppm) will be complex due to the presence of two substituted benzene rings. The protons on the benzaldehyde ring will exhibit splitting patterns characteristic of ortho-substitution, while the protons on the 4-fluorophenoxy ring will show a pattern indicative of para-substitution, with coupling to the fluorine atom. A key diagnostic signal will be the singlet corresponding to the two benzylic protons of the -CH₂- group, expected to appear around δ 5.2-5.5 ppm.
In the ¹³C NMR spectrum, the most downfield signal will be the carbonyl carbon of the aldehyde group, anticipated around δ 190-193 ppm.[4] The aromatic carbons will resonate in the typical range of δ 110-160 ppm. The carbon of the benzylic -CH₂- group should appear in the range of δ 65-75 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF).
The IR spectrum will provide clear evidence of the key functional groups. A strong, sharp absorption band between 1680 and 1705 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[6] The C-H stretch of the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹.[6] A strong absorption band in the region of 1200-1250 cm⁻¹ can be attributed to the C-O-C stretching of the ether linkage. The C-F stretch will likely appear as a strong band around 1220 cm⁻¹.
Synthesis and Purification Protocol
While various synthetic routes can be envisioned, the Williamson ether synthesis represents a reliable and well-established method for preparing aryl ethers.[7] This approach is favored for its high yields and operational simplicity.
Proposed Synthetic Route: Williamson Ether Synthesis
The synthesis involves the reaction of 2-(bromomethyl)benzaldehyde with 4-fluorophenol in the presence of a suitable base. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the bromide from the benzylic position.
Caption: Proposed synthetic workflow for 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Detailed Experimental Protocol
-
Step 1: Reagent Preparation. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile as the solvent.
-
Step 2: Initiation of Reaction. Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.
-
Step 3: Addition of Electrophile. Add a solution of 2-(bromomethyl)benzaldehyde (1.0 eq.) in acetonitrile to the reaction mixture dropwise.
-
Step 4: Reaction Progression. Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Step 5: Work-up. Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium salts and wash with acetonitrile.
-
Step 6: Extraction. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH solution, water, and brine.
-
Step 7: Drying and Concentration. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 8: Purification. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Purification and Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Applications in Drug Discovery and Development
Role as a Versatile Chemical Intermediate
2-((4-Fluorophenoxy)methyl)benzaldehyde is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules.[8][9] The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations, including:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to generate alkenes.
-
Condensation reactions with active methylene compounds.
-
Oxidation to the corresponding carboxylic acid.
-
Grignard and other organometallic additions to form secondary alcohols.
These reactions allow for the rapid diversification of the core structure, enabling the exploration of a broad chemical space in the search for new drug candidates. Benzaldehyde derivatives are essential building blocks for a variety of APIs, including those with antibacterial and anti-inflammatory properties.[1]
Potential as a Precursor to Bioactive Molecules
The structural motifs present in this compound are found in numerous biologically active molecules. The diaryl ether linkage is a common feature in many natural products and synthetic drugs. The fluorinated phenyl ring can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolism. For instance, similar fluorinated aromatic compounds are used in the synthesis of anti-inflammatory and analgesic drugs.[8]
Caption: Logical workflow for the synthesis of diverse bioactive molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-((4-Fluorophenoxy)methyl)benzaldehyde. Although a specific safety data sheet (SDS) for this exact compound is not widely available, general guidelines for aromatic aldehydes should be followed.[10][11][12][13]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed.[14]
-
Skin Irritation: May cause skin irritation.[14]
-
Eye Irritation: May cause serious eye irritation.[14]
-
Respiratory Irritation: May cause respiratory irritation.[14]
Recommended Handling Procedures
| Precaution | Description |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[10] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][14] |
| Inhalation | Avoid breathing dust, fumes, or vapors.[13] |
| Contact | Avoid contact with skin and eyes.[13] |
| Storage | Store in a cool, dry place in a tightly sealed container. Recommended storage temperature is 2-8°C.[2] |
| Spills | In case of a spill, contain the material and clean up using an inert absorbent material.[13] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[10] |
Conclusion
2-((4-Fluorophenoxy)methyl)benzaldehyde is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined structure, featuring a reactive aldehyde and a fluorinated diaryl ether motif, offers numerous opportunities for the creation of novel and complex molecular architectures. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the detailed spectroscopic and safety information will aid researchers in its effective and safe utilization. As the demand for sophisticated and effective therapeutic agents continues to grow, the importance of key intermediates like 2-((4-Fluorophenoxy)methyl)benzaldehyde in the drug discovery pipeline is set to increase.
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Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
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PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]
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Sparrow Chemical. Benzaldehyde Series. [Link]
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University of Colorado Boulder, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Examples - Example 7. [Link]
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Molbase. Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]
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Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-((4-Fluorophenoxy)methyl)benzaldehyde
Executive Summary
In modern drug discovery and agrochemical development, functionalized aryl ethers containing reactive handles are indispensable building blocks. 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1) represents a highly versatile intermediate[1]. Featuring an electrophilic aldehyde primed for condensation and a metabolically stable fluorinated phenoxy moiety, this molecule serves as a critical node for divergent synthetic pathways. This guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven protocols for its synthesis and downstream application.
Physicochemical Properties & Structural Logic
To effectively utilize a chemical building block, one must understand the causality behind its structural design. The architecture of 2-((4-Fluorophenoxy)methyl)benzaldehyde is highly deliberate:
-
Para-Fluoro Substitution: In medicinal chemistry, the para-position of a phenyl ring is highly susceptible to cytochrome P450-mediated oxidation. The inclusion of the highly electronegative fluorine atom blocks this metabolic liability, improving the pharmacokinetic half-life of downstream drug candidates. Furthermore, fluorine enhances lipophilicity (LogP ~3.22), which aids in cellular membrane permeability[1].
-
Ortho-Aldehyde Handle: The spatial ortho-relationship between the aldehyde and the ether-linked side chain makes this molecule an excellent precursor for cyclization reactions, enabling the rapid assembly of complex heterocycles like isochromans or quinolines.
-
Ether Linkage (-CH₂-O-): This linker introduces conformational flexibility, allowing the two aromatic rings to adopt optimal geometries when interacting with target protein binding pockets.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the molecule[1][2]:
| Property | Value |
| Chemical Name | 2-((4-Fluorophenoxy)methyl)benzaldehyde |
| CAS Registry Number | 1443307-58-1 |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.23 g/mol |
| Topological Polar Surface Area (TPSA) | 26.3 Ų |
| Calculated LogP | 3.22 |
| Hydrogen Bond Donors / Acceptors | 0 / 2 |
| Rotatable Bonds | 4 |
De Novo Synthesis & Validation Protocol
The synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde is typically achieved via a Williamson ether synthesis. The protocol below is designed as a self-validating system , ensuring that each step has a clear mechanistic rationale and a built-in quality control check.
Experimental Protocol: Williamson Ether Synthesis
Objective: Nucleophilic substitution (Sₙ2) of 2-(bromomethyl)benzaldehyde with 4-fluorophenol.
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-fluorophenol (1.0 equiv, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
-
Causality: DMF is a polar aprotic solvent that leaves the nucleophilic phenoxide anion relatively unsolvated, significantly accelerating the Sₙ2 displacement.
-
-
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 15 mmol) and stir at ambient temperature for 15 minutes.
-
Causality: K₂CO₃ is selected as a mild base. It is strong enough to deprotonate the phenol (pKa ~9.9) but mild enough to prevent competitive Cannizzaro-type disproportionation of the sensitive ortho-aldehyde.
-
-
Electrophile Addition: Add 2-(bromomethyl)benzaldehyde (1.05 equiv, 10.5 mmol) dropwise to the reaction mixture.
-
Thermal Activation: Elevate the temperature to 80°C and stir for 4 hours.
-
Causality: Mild heating overcomes the activation energy barrier of the Sₙ2 reaction. The slight excess of the benzylic bromide ensures complete consumption of the fluorophenol, simplifying purification.
-
-
Workup: Cool to room temperature and quench with ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers sequentially with 1M NaOH (to remove any unreacted 4-fluorophenol), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to yield the pure product.
Self-Validation Checkpoints
-
TLC Analysis: The product spot will stain positive (turn bright orange/yellow) when treated with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the aldehyde functional group survived the basic reaction conditions intact.
-
¹H NMR (CDCl₃): Successful ether formation is validated by the appearance of a distinct singlet integrating to 2 protons at ~δ 5.5 ppm (benzylic -CH₂-O-). The aldehyde proton must remain visible as a sharp singlet near ~δ 10.2 ppm.
Downstream Synthetic Utility
Once synthesized or procured[3], 2-((4-Fluorophenoxy)methyl)benzaldehyde acts as a divergent hub for library generation in structure-activity relationship (SAR) studies.
Figure 1: Divergent synthetic workflows utilizing 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Experimental Protocol: Reductive Amination
To generate functionalized benzylamines (a highly common pharmacophore in CNS and kinase targets), the aldehyde is subjected to reductive amination.
-
Imine Formation: Dissolve 2-((4-Fluorophenoxy)methyl)benzaldehyde (1.0 equiv) and a primary/secondary amine (1.2 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to catalyze the formation of the intermediate imine/iminium ion. Stir for 1 hour at room temperature.
-
Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Causality: NaBH(OAc)₃ is specifically chosen because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it mild enough to selectively reduce the iminium ion without prematurely reducing the starting aldehyde to an alcohol.
-
-
Quench & Isolate: After 12 hours of stirring, quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the target benzylamine.
References
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- Leyan Reagents. "2-((4-Fluorophenoxy)methyl)benzaldehyde - 98%." Leyan Scientific.
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A Comprehensive Spectroscopic Guide to 2-((4-Fluorophenoxy)methyl)benzaldehyde: An In-depth ¹H and ¹³C NMR Analysis
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-((4-Fluorophenoxy)methyl)benzaldehyde, a molecule incorporating a benzaldehyde scaffold linked to a fluorophenoxy group via an ether linkage, presents a unique spectroscopic challenge. The interplay of the electron-withdrawing aldehyde group, the electronegative fluorine atom, and the ether bridge creates a distinct electronic environment that is reflected in its Nuclear Magnetic Resonance (NMR) spectra. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of 2-((4-Fluorophenoxy)methyl)benzaldehyde, offering insights for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not widely published, this guide presents a robust predicted analysis based on established NMR principles and comparative data from structurally related compounds.
Molecular Structure and Predicted NMR Correlation
The structural framework of 2-((4-Fluorophenoxy)methyl)benzaldehyde is pivotal to understanding its NMR spectra. The molecule consists of two aromatic rings connected by a methylene ether bridge. The benzaldehyde ring is substituted at the ortho position, and the phenoxy ring is substituted at the para position with a fluorine atom.
Figure 1. Molecular structure of 2-((4-Fluorophenoxy)methyl)benzaldehyde with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-((4-Fluorophenoxy)methyl)benzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on both rings, and the methylene protons of the ether linkage.
Aldehyde Proton (CHO): The proton of the aldehyde group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm .[1][2] This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.
Aromatic Protons (Benzaldehyde Ring): The four protons on the benzaldehyde ring will exhibit complex splitting patterns due to ortho, meta, and para couplings.
-
H-6: This proton, being ortho to the aldehyde group, is expected to be the most deshielded and will likely appear as a doublet of doublets around δ 7.9-8.1 ppm .
-
H-3, H-4, H-5: These protons will resonate in the range of δ 7.3-7.7 ppm , with their exact chemical shifts and multiplicities influenced by the neighboring substituents.
Methylene Protons (CH₂): The two protons of the methylene bridge are diastereotopic and are expected to appear as a singlet around δ 5.2-5.5 ppm . Their chemical shift is influenced by the adjacent oxygen atom and the benzaldehyde ring.
Aromatic Protons (4-Fluorophenoxy Ring): The four protons on the 4-fluorophenoxy ring will appear as two sets of doublets of doublets due to the symmetry of the para-substitution.
-
H-2' and H-6': These protons, being ortho to the ether linkage, are expected to resonate around δ 6.9-7.1 ppm .
-
H-3' and H-5': These protons, being meta to the ether linkage and ortho to the fluorine atom, will appear in a similar region, around δ 7.0-7.2 ppm , and will exhibit coupling to the fluorine atom.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
Carbonyl Carbon (C=O): The carbon of the aldehyde group is highly deshielded and is predicted to have a chemical shift in the range of δ 190-195 ppm .[3][4][5]
Aromatic Carbons (Benzaldehyde Ring): The six carbons of the benzaldehyde ring will have distinct chemical shifts.
-
C-1: The carbon bearing the aldehyde group will be deshielded, appearing around δ 135-140 ppm .
-
C-2: The carbon attached to the methylene ether group will resonate around δ 138-142 ppm .
-
The remaining four carbons (C-3, C-4, C-5, C-6) are expected in the typical aromatic region of δ 125-135 ppm .[6]
Methylene Carbon (CH₂): The carbon of the methylene bridge is expected to appear in the range of δ 65-75 ppm , influenced by the adjacent oxygen atom.
Aromatic Carbons (4-Fluorophenoxy Ring): The carbons of the 4-fluorophenoxy ring will show characteristic shifts due to the ether linkage and the fluorine atom.
-
C-1': The carbon attached to the ether oxygen will be deshielded, appearing around δ 155-160 ppm .
-
C-4': The carbon bonded to the fluorine atom will show a large one-bond C-F coupling constant and is predicted to resonate around δ 158-162 ppm .
-
C-2', C-6', C-3', C-5': These carbons will appear in the range of δ 115-125 ppm , with their chemical shifts and C-F coupling constants providing further structural confirmation.
Summary of Predicted NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| CHO | 9.8 - 10.2 | s | 190 - 195 |
| CH₂ | 5.2 - 5.5 | s | 65 - 75 |
| Ar-H (Benzaldehyde) | 7.3 - 8.1 | m | 125 - 142 |
| Ar-H (Fluorophenoxy) | 6.9 - 7.2 | m | 115 - 162 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 2-((4-Fluorophenoxy)methyl)benzaldehyde, the following experimental protocol is recommended:
Figure 2. Workflow for NMR data acquisition and processing.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of 2-((4-Fluorophenoxy)methyl)benzaldehyde.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7] The choice of solvent can slightly affect chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
The use of a high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[8]
-
The instrument's probe should be properly tuned to the ¹H and ¹³C frequencies, and the magnetic field homogeneity should be optimized by shimming.
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) will be necessary.
-
2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
4. Data Processing:
-
The raw data (Free Induction Decay, FID) should be processed using appropriate software.
-
This involves Fourier transformation, phasing, and baseline correction to obtain a clean spectrum.
-
For the ¹H spectrum, the signals should be integrated to determine the relative number of protons.
-
Peak picking should be performed on both ¹H and ¹³C spectra to determine the precise chemical shifts.
Conclusion
The ¹H and ¹³C NMR spectra of 2-((4-Fluorophenoxy)methyl)benzaldehyde provide a wealth of structural information. Through a careful analysis of chemical shifts, coupling patterns, and integration, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The predicted spectral data presented in this guide, based on established principles and comparative analysis, serves as a valuable reference for researchers working with this compound and similar molecular architectures. The detailed experimental protocol ensures the acquisition of high-quality data, which is fundamental for accurate structural elucidation and characterization in the fields of chemical research and drug development.
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Basic 1H- and 13C-NMR Spectroscopy. [Link]
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13C NMR Chemical Shift. Oregon State University. [Link]
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13-C NMR Chemical Shift Table.pdf. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... ResearchGate. [Link]
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Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 2-((4-Fluorophenoxy)methyl)benzaldehyde
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern drug discovery, fluorinated aromatic ethers and benzaldehyde derivatives serve as critical pharmacophores and synthetic intermediates. The compound 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1) integrates three distinct structural motifs: a reactive aldehyde, a benzyl ether linkage, and a fluorinated phenyl ring[1]. As a Senior Application Scientist, I have structured this whitepaper to decode the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this molecule. By understanding the thermodynamic causality behind its gas-phase dissociation, researchers can confidently identify this compound and its metabolites in complex biological or synthetic matrices.
Physicochemical Profiling
Before initiating mass spectrometric analysis, it is imperative to establish the foundational molecular properties that dictate volatility, ionization efficiency, and fragmentation thermodynamics.
Table 1: Molecular Properties of 2-((4-Fluorophenoxy)methyl)benzaldehyde
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₁₄H₁₁FO₂ | Dictates the exact mass and isotopic distribution (M+1, M+2). |
| Molecular Weight | 230.23 g/mol [1] | Target molecular ion [M]⁺• at m/z 230. |
| Functional Groups | Aldehyde, Benzyl Ether, Aryl Fluoride | Predicts competitive fragmentation pathways (α-cleavage vs. inductive cleavage). |
| SMILES | C1=CC=C(COC2=CC=C(C=C2)F)C(=C1)C=O | Useful for in silico fragmentation prediction software. |
Self-Validating GC-EI-MS Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be self-validating. The following step-by-step protocol incorporates internal system suitability tests (SST) to verify instrument calibration prior to sample analysis[2][3].
Step-by-Step Methodology
-
System Suitability & Calibration (The Self-Validation Step):
-
Action: Introduce Perfluorotributylamine (PFTBA) into the MS source.
-
Validation: Tune the mass spectrometer to ensure the relative abundances of m/z 69, 219, and 502 meet standard EI criteria. This guarantees that the 70 eV electron energy is accurately calibrated, preventing skewed fragmentation ratios.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of 2-((4-Fluorophenoxy)methyl)benzaldehyde in 1.0 mL of LC-MS grade dichloromethane (DCM).
-
Causality: DCM is highly volatile and non-protic, ensuring rapid solvent delay clearance without inducing gas-phase ion-molecule reactions.
-
-
Gas Chromatography (GC) Separation:
-
Column: Non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
-
Electron Ionization Mass Spectrometry (EI-MS):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400 at 2 scans/second.
-
Figure 1: Self-validating GC-EI-MS experimental workflow for structural characterization.
Mechanistic Fragmentation Dynamics
Upon bombardment with 70 eV electrons, the molecule ejects an electron (typically from the ether oxygen or the aromatic π-system) to form the radical cation [M]⁺• at m/z 230 . The subsequent fragmentation is driven by the thermodynamic stability of the resulting product ions.
Pathway A: Benzyl Ether Cleavage (The Dominant Pathway)
Benzyl phenyl ethers are highly susceptible to cleavage at the C-O bond[4][5]. For this molecule, the cleavage of the ether linkage is the most kinetically favorable process due to the extreme stability of the resulting fragments.
-
Formation of m/z 119: Heterolytic cleavage of the C-O bond, where the charge is retained on the benzylic fragment, yields the 2-formylbenzyl cation (m/z 119). This ion is heavily resonance-stabilized by the adjacent aromatic ring.
-
Formation of m/z 111: Alternatively, inductive cleavage can result in the charge residing on the 4-fluorophenoxy cation (m/z 111)[6]. The highly electronegative fluorine atom exerts an inductive pull, though resonance from the oxygen lone pairs stabilizes this cation.
Pathway B: Aldehyde-Directed Dissociation
Aromatic aldehydes exhibit highly characteristic fragmentation signatures[7][8].
-
Loss of Hydrogen (m/z 229): The molecular ion can lose the aldehydic hydrogen radical (H•) to form a stable acylium ion [M-H]⁺ at m/z 229.
-
Loss of Carbon Monoxide (m/z 91): The 2-formylbenzyl cation (m/z 119) generated in Pathway A undergoes a classic aldehyde degradation by expelling neutral carbon monoxide (CO, 28 Da). This yields a highly stable tropylium-like cation [C₇H₇]⁺ at m/z 91 , a universal diagnostic marker for benzyl derivatives[8].
Pathway C: Fluorophenoxy Degradation
The m/z 111 fragment (4-fluorophenoxy cation) undergoes further degradation by expelling carbon monoxide (CO, 28 Da), a hallmark of phenolic and phenoxy ether fragmentation. This contraction of the aromatic ring yields the fluorocyclopentadienyl cation at m/z 83 [6].
Figure 2: Proposed EI-MS fragmentation pathways for 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Quantitative Diagnostic Ion Summary
To facilitate rapid spectral interpretation, the expected diagnostic ions, their neutral losses, and structural assignments are summarized below.
Table 2: Diagnostic EI-MS Fragment Ions
| m/z Ratio | Ion Type | Neutral Loss | Proposed Structure / Assignment | Diagnostic Value |
| 230 | [M]⁺• | None | Intact molecular radical cation | Confirms molecular weight. |
| 229 | [M-H]⁺ | H• (1 Da) | Acylium ion | Confirms presence of the aldehyde group. |
| 119 | Fragment | •OC₆H₄F (111 Da) | 2-Formylbenzyl cation | Base peak candidate; confirms benzyl ether. |
| 111 | Fragment | •CH₂C₆H₄CHO (119 Da) | 4-Fluorophenoxy cation | Confirms the fluorinated ether moiety. |
| 91 | Fragment | CO (28 Da) from m/z 119 | Tropylium cation [C₇H₇]⁺ | Confirms benzylic substructure. |
| 83 | Fragment | CO (28 Da) from m/z 111 | Fluorocyclopentadienyl cation | Confirms phenoxy degradation. |
References
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Doc Brown's Chemistry. "Mass spectrum of benzaldehyde fragmentation pattern." Doc Brown's Advanced Level Organic Chemistry. Available at:[Link]
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Maina, et al. "Fragmentation of BENZALDEHYDE." Scribd Mass Spectrometry Chemistry Documents. Available at:[Link]
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XML-Journal. "Mass Spectrometry Behavior of Pyrethroid Pesticides in NCI and EI Sources." XML-Journal.net. Available at:[Link]
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Taylor & Francis. "Abundant Intramolecular Ring Rearrangements of 1-(N-Benzyloxycarbonylamino)arylmethylphosphonate Phenyl monoesters." Tandfonline. Available at:[Link]
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National Institutes of Health (NIH). "Pharmacokinetics and Metabolism of a Selective Androgen Receptor Modulator in Rats." PMC. Available at: [Link]
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Solubility and Stability Dynamics of 2-((4-Fluorophenoxy)methyl)benzaldehyde: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern drug discovery, bifunctional intermediates like 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1) serve as critical building blocks. The molecule combines a reactive electrophilic center (the aldehyde) with a metabolically robust, lipophilic tail (the fluorinated phenoxy group). However, this duality introduces complex physicochemical behaviors. As a Senior Application Scientist, I approach the characterization of such molecules not as a static checklist, but as a dynamic system governed by structural causality. This whitepaper provides an authoritative, self-validating framework for profiling the solubility and stability of this specific intermediate, ensuring downstream formulation and synthetic workflows are built on rigorous empirical data.
Molecular Architecture & Physicochemical Profiling
Understanding the macroscopic properties of 2-((4-Fluorophenoxy)methyl)benzaldehyde requires deconstructing its molecular architecture. Every functional group dictates a specific physical behavior:
-
The Aldehyde Moiety (-CHO): While providing a versatile handle for reductive aminations or Wittig reactions, the carbonyl carbon is highly electrophilic. It is the primary liability for radical-mediated auto-oxidation and base-catalyzed condensation .
-
The Benzylic Ether Linkage (-CH2-O-): This flexible linker connects the aromatic systems. While generally stable, benzylic ethers can become susceptible to cleavage under extreme pH or intense photolytic stress.
-
The 4-Fluorophenoxy Ring: The para-fluoro substitution is a classic medicinal chemistry maneuver. The strong C-F bond (~485 kJ/mol) effectively blocks oxidative metabolism (e.g., by CYP450 enzymes) at that position. Furthermore, the highly electronegative fluorine atom reduces the hydrogen-bond donor capability of adjacent systems, which paradoxically drives up the molecule's overall lipophilicity (log P) despite the local dipole moment .
Predicted Solubility Profile
Because of the dominant lipophilic character imparted by the fluorinated aromatic ring, the molecule exhibits poor aqueous solubility but excellent solubility in polar aprotic solvents.
Table 1: Estimated Solubility Profile across Solvent Classes
| Solvent Class | Solvent Example | Estimated Solubility | Mechanistic Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Low (< 0.1 mg/mL) | High lipophilicity (log P) driven by the fluorinated aromatic system repels aqueous solvation. |
| Polar Aprotic | DMSO, DMF | High (> 50 mg/mL) | Strong dipole-dipole interactions; ideal for preparing concentrated biological assay stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate (5 - 20 mg/mL) | Capable of solvating the ether and aldehyde oxygen atoms via hydrogen bonding. |
| Non-Polar | Hexane, Heptane | Low to Moderate | Favorable aromatic stacking, but limited by the polar aldehyde group's preference for dipole interactions. |
Self-Validating Solubility Protocol
Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to transient supersaturation. To obtain true equilibrium data, we must utilize a Thermodynamic Shake-Flask Method . A protocol is only as reliable as its internal controls; therefore, this workflow is designed as a self-validating system.
Protocol: Thermodynamic Shake-Flask Assay with HPLC-UV
Objective: Determine the absolute equilibrium solubility of the compound in aqueous buffer (pH 7.4).
-
Solid Addition: Add an excess amount of 2-((4-Fluorophenoxy)methyl)benzaldehyde (~10 mg) to 1.0 mL of 50 mM Phosphate Buffered Saline (pH 7.4) in a 2 mL amber glass vial. Causality: Amber glass is mandatory to prevent photolytic degradation during the prolonged incubation period.
-
Thermal Equilibration: Seal the vial and place it in an orbital shaker set to 37°C at 300 RPM. Causality: 37°C mimics physiological conditions, while constant agitation prevents localized saturation gradients.
-
Phase Separation (Timepoints at 24h and 48h): At exactly 24 hours, extract a 0.5 mL aliquot. Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Repeat this extraction at 48 hours. Causality: Centrifugation followed by filtration ensures that sub-visible colloidal particles do not inflate the UV absorbance reading.
-
Quantification: Dilute the filtered supernatant 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile) and inject into the HPLC-UV system, quantifying against a pre-established calibration curve (R² > 0.999).
-
System Self-Validation:
-
Equilibrium Check: Compare the calculated concentration at 24h versus 48h. If the difference is < 5% , thermodynamic equilibrium is confirmed. If > 5%, the assay must be extended to 72h.
-
Solid-State Check: Recover the residual solid from the vial, dry it, and analyze via X-Ray Powder Diffraction (XRPD). This ensures the solid phase has not transitioned into a different polymorph or hydrate during the assay, which would invalidate the initial solid-state assumptions.
-
Figure 1: Self-validating thermodynamic shake-flask solubility protocol.
Stability Challenges & Degradation Mechanisms
Aldehydes are notoriously unstable under ambient conditions. The primary degradation pathway for 2-((4-Fluorophenoxy)methyl)benzaldehyde is radical-mediated auto-oxidation , where atmospheric oxygen reacts with the carbonyl group to form a peroxy radical intermediate, ultimately yielding 2-((4-fluorophenoxy)methyl)benzoic acid . This reaction is heavily catalyzed by heat, light, and trace transition metals.
Secondary degradation pathways include the cleavage of the benzylic ether under extreme pH, and aldol condensation reactions if exposed to strong bases.
Figure 2: Primary degradation pathways of 2-((4-Fluorophenoxy)methyl)benzaldehyde under stress.
Protocol: Stability-Indicating Forced Degradation (SIA)
To develop a robust analytical method, we must intentionally degrade the molecule. The goal is to achieve 10–20% degradation . Causality: If degradation is <10%, the stress is too mild to be predictive. If >20%, secondary and tertiary degradants emerge, cluttering the chromatogram and obscuring the primary degradation pathways.
Table 2: Forced Degradation Stress Conditions
| Stress Type | Reagent / Condition | Target Degradation | Mechanistic Purpose |
| Acidic | 0.1 N HCl, 60°C, 24h | 10 - 20% | Evaluate ether cleavage and potential acetal formation (if in alcoholic solvent). |
| Basic | 0.1 N NaOH, 60°C, 24h | 10 - 20% | Evaluate aldol condensation and Cannizzaro-type disproportionation. |
| Oxidative | 3% H₂O₂, RT, 24h | 10 - 20% | Accelerate aldehyde auto-oxidation to the corresponding carboxylic acid. |
| Photolytic | UV/Vis (ICH Q1B) | 10 - 20% | Assess photolytic cleavage of the benzylic ether linkage. |
System Self-Validation (Mass Balance): After running the stressed samples via HPLC-PDA (Photodiode Array), calculate the Mass Balance . The sum of the peak area of the remaining parent compound plus the peak areas of all degradants must equal the initial peak area of the unstressed parent compound (± 2%). If the mass balance fails (e.g., drops to 80%), it indicates that degradants are either volatile, lack a UV chromophore, or are permanently retained on the HPLC column, requiring immediate method redevelopment.
Storage, Handling, and Formulation Guidelines
To preserve the integrity of 2-((4-Fluorophenoxy)methyl)benzaldehyde during long-term storage or formulation, the following scientifically grounded protocols must be adhered to:
-
Thermal Control: Store the neat solid sealed at 2-8°C (or -20°C for multi-year storage) . Lowering the temperature exponentially decreases the kinetic rate of auto-oxidation and polymerization.
-
Atmospheric Blanketing: Oxygen is the primary enemy of aldehydes. Storage containers must be flushed with an inert gas (Argon or Nitrogen) prior to sealing to displace atmospheric oxygen and halt peroxy radical formation .
-
Antioxidant Doping (For Solutions): If the compound must be stored as a liquid stock solution, the addition of a free-radical scavenger such as Butylated Hydroxytoluene (BHT) at 0.01–0.1% (w/w) is highly recommended. BHT donates a hydrogen atom to peroxy radicals, effectively terminating the auto-oxidation cascade before it can consume the aldehyde .
References
-
Journal of Medicinal Chemistry (ACS Publications). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from:[Link]
Potential biological activity of 2-((4-Fluorophenoxy)methyl)benzaldehyde derivatives
An In-Depth Technical Guide on the Potential Biological Activity of 2-((4-Fluorophenoxy)methyl)benzaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzaldehyde scaffold remains a cornerstone in medicinal chemistry, offering a versatile template for the discovery of novel therapeutic agents. The strategic incorporation of a 2-((4-fluorophenoxy)methyl) substituent introduces unique physicochemical properties, including enhanced metabolic stability and target-binding affinity, largely attributable to the fluorine atom. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of derivatives stemming from this core structure. We will delve into the established antimicrobial, anti-inflammatory, and anticancer activities, presenting detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors. This document is structured to serve not as a rigid template, but as a dynamic guide, synthesizing technical accuracy with field-proven insights to facilitate the rational design of next-generation therapeutics.
The Core Scaffold: A Structural and Mechanistic Overview
The parent molecule, 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS No. 1443307-58-1[1]), is an aromatic aldehyde distinguished by several key features that are crucial to its function as a versatile chemical intermediate.
-
The Aldehyde Moiety: This functional group is the primary site for chemical derivatization. It readily undergoes reactions such as Schiff base formation and Claisen-Schmidt condensation, allowing for the generation of large, diverse libraries of compounds for biological screening.[2][3]
-
The Ether Linkage: The benzylic ether linkage provides significant conformational flexibility, enabling derivatives to adapt their orientation to the binding pockets of various biological targets.
-
The 4-Fluorophenoxy Group: The introduction of a fluorine atom at the para-position of the phenoxy ring is a critical design choice. Fluorine's high electronegativity can modulate the electronic properties of the molecule and enhance binding interactions through halogen bonding. Furthermore, it can block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of the resulting drug candidates.[4][5] Research has indicated that the 4-fluorophenoxy substituent has an advantageous effect on biological activity compared to unsubstituted analogues.[4]
Caption: Key structural components and their functional implications.
Anticancer Activity: From Synthesis to Cellular Response
Derivatives of this scaffold have shown significant promise as anticancer agents.[3][6] The primary strategy involves converting the aldehyde into larger heterocyclic systems, such as chalcones and pyrazolines, which are known to possess potent cytotoxic effects.[3][5] These compounds often induce apoptosis and can cause cell cycle arrest, highlighting their therapeutic potential.[5][6]
Synthetic Pathway: Chalcone and Pyrazoline Derivatives
A robust and efficient method for generating a library of potential anticancer agents involves a two-step synthesis. First, a chalcone intermediate is formed via a base-catalyzed Claisen-Schmidt condensation. This intermediate can then be cyclized with hydrazine hydrate to yield the corresponding pyrazoline derivative.[3]
Caption: Synthetic workflow for chalcone and pyrazoline derivatives.
Experimental Protocol: Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Methodology:
-
Cell Culture: Seed human cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the synthesized derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Benzaldehyde derivatives have demonstrated significant anti-inflammatory effects.[7] Studies on structurally related compounds show they can inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] This activity is often mediated through the inactivation of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8]
Mechanism of Action: Inhibition of the NF-κB Pathway
In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB-α) is phosphorylated and degraded. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[8] Certain benzaldehyde derivatives can prevent the degradation of IκB-α, thereby blocking NF-κB activation and subsequent inflammation.[7][8]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol measures the inhibitory effect of a compound on NO production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour before stimulation.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Antimicrobial and Antiplasmodial Activity
Derivatives of the core scaffold have also been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.[2] Immobilization of benzaldehyde derivatives onto polymer carriers has been shown to be an effective strategy for creating materials with potent antimicrobial properties.[2]
Furthermore, specific derivatives have demonstrated promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[4] This highlights the broad potential of this chemical class in combating infectious diseases.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Streptomycin).
Table 1: Illustrative Biological Activity Data for 2-((4-Fluorophenoxy)methyl)benzaldehyde Derivatives
| Compound ID | Derivative Type | Anticancer IC₅₀ (µM) vs. MCF-7 | Anti-inflammatory IC₅₀ (µM) on NO production | Antimicrobial MIC (µg/mL) vs. S. aureus |
|---|---|---|---|---|
| Parent | Benzaldehyde | >100 | >100 | >256 |
| Derivative A | Chalcone | 12.5 | 45.2 | 128 |
| Derivative B | Pyrazoline | 8.3 | 33.8 | 64 |
| Derivative C | Schiff Base | 25.1 | 28.5 | 32 |
Note: This data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The 2-((4-Fluorophenoxy)methyl)benzaldehyde scaffold is a highly promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a compelling range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The synthetic accessibility of the aldehyde group allows for extensive chemical modification, enabling the fine-tuning of activity and the exploration of structure-activity relationships.
Future research should focus on:
-
Mechanism Deconvolution: Utilizing advanced techniques like proteomics and transcriptomics to identify the specific molecular targets of the most potent compounds.
-
In Vivo Validation: Progressing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Rational Design: Employing computational modeling and docking studies to guide the synthesis of next-generation derivatives with enhanced potency and selectivity.
By integrating the robust synthetic and analytical protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical class.
References
-
Schirmeister, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
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Kim, Y.S., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed. [Link]
-
Abd El-Rehim, H.A., et al. (2017). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PMC. [Link]
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Kumar, D., et al. (2011). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Olofernes, R.A.C. (2025). Green Synthesis of and Antimicrobial Susceptibility Testing of (2Z)-2-[(4-fluorophenyl)methylidene]-1-benzofuran-3-one. Digital Commons @ Andrews University. [Link]
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Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
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Lin, C.F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. [Link]
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Ji, Y., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]
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Hande, B., & Gavali, L. (2025). Synthesis, Characterization And Biological Activities Of Novel Methoxy Bezaldehyde Derivatives Of 4-Aminopyrrolo [2, 3-D] Pyrimidine. The American Journal of Social Science and Education Innovations. [Link]
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Patel, N.B., et al. (2012). Synthesis, characterization and biological evaluation of new 1, 3, 4-oxadiazole derivatives. Arabian Journal of Chemistry. [Link]
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Patel, R.B., et al. (2012). Synthesis, characterization and antimicrobial activity of 2-{4- (1H benzimidazole-2-yl) phenyl imino}-2-hydroxy-4-methoxy benzaldehyde and its Cu (II) metal complex. Journal of Chemical, Biological and Physical Sciences. [Link]
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Gürsoy, E.A., et al. (2018). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. ResearchGate. [Link]
-
Balaji, G., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]
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Kumar, S., et al. (2013). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]
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Chanda, D., et al. (2022). Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. European Journal of Pharmacology. [Link]
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Lee, D.S., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]
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The Role of the Fluorophenoxy Moiety in Molecular Interactions: A Technical Guide for Rational Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The fluorophenoxy moiety—comprising a fluorine-substituted benzene ring linked via an ether oxygen—has emerged as a privileged pharmacophore in modern medicinal chemistry. As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently deploy this moiety to resolve complex structure-activity relationship (SAR) bottlenecks. Far from being a passive space-filler, the fluorophenoxy group actively dictates target engagement by modulating lipophilicity, preventing oxidative metabolism, and orchestrating intricate non-covalent interaction networks. This whitepaper provides an in-depth mechanistic analysis of the fluorophenoxy moiety, supported by recent case studies and self-validating experimental protocols for profiling its physicochemical and binding properties.
Structural and Physicochemical Profiling
The Ether Linker: Conformational Adaptability
The ether oxygen serves as a highly flexible hinge, decoupling the trajectory of the aromatic ring from the rigid parent scaffold. This flexibility allows the fluorophenoxy group to sweep through conformational space and adopt an induced fit within transient or deep hydrophobic pockets. Furthermore, the lone pairs on the ether oxygen act as potent hydrogen bond acceptors, frequently engaging backbone amides in the hinge regions of kinases.
The Fluorine Effect: Electronegativity and Lipophilicity
Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is comparable to that of hydrogen (1.20 Å). Substituting a phenoxy ring with fluorine drastically alters the electrostatic potential map of the π -system. It reverses the aromatic quadrupole moment, which strongly favors face-to-edge (T-shaped) or offset π−π stacking with aromatic amino acid residues (Phe, Tyr, Trp) in the binding site.
Additionally, fluorine enhances the lipophilicity (logP/logD) of the molecule. This drives the moiety out of the aqueous phase and into desolvated binding pockets, significantly increasing binding affinity. However, this must be carefully calibrated; excessive lipophilicity can lead to high non-specific membrane binding, a critical liability when designing central nervous system (CNS) penetrant drugs or radiotracers 1.
Mechanistic Paradigms of Target Engagement
The fluorophenoxy moiety engages targets through a synergistic combination of hydrogen bonding, hydrophobic packing, and halogen-specific contacts.
Fig 1. Pharmacophoric interaction network of the fluorophenoxy moiety across target classes.
Kinase Inhibition (c-Met, VEGFR-2, EGFR)
In kinase inhibitors, the fluorophenoxy group frequently targets the deep hydrophobic pocket adjacent to the ATP-binding hinge region. For instance, novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives exhibit potent dual inhibition of c-Met and VEGFR-2. Molecular docking confirms that the fluorophenoxy moiety dictates the common mode of interaction at the ATP-binding site, anchoring the inhibitor via hydrophobic contacts . Similarly, in covalent EGFR inhibitors, the fluorophenoxy fragment maintains crucial non-covalent interactions that stabilize the complex even after the irreversible covalent bond is formed at the cysteine residue 2.
GPCRs and Multitarget Ligands
Beyond kinases, the moiety is highly effective in G-protein coupled receptors (GPCRs). The clinical candidate ITI-333 utilizes a 3-(4-fluorophenoxy)propyl chain to achieve potent binding affinity to serotonin 5-HT2A (Ki = 8.3 nM) and μ-opioid receptors (Ki = 11 nM) 3. In the development of Ghrelin Receptor (GHSR) ligands for molecular imaging, the fluorophenoxy group in compound (S)-9 drives picomolar affinity, though its high lipophilicity (logD7.4 = 4.1) necessitates careful pharmacokinetic tuning to minimize non-specific membrane binding 4.
Lipid Signaling (COX-2 / 5-LO)
In dual COX-2/5-LO inhibitors like RWJ-63556, the 4-fluorophenoxy group engages the hydrophobic channels of these enzymes. Interestingly, substituting this moiety with bulky carboranes maintains activity, proving that the fluorophenoxy group acts primarily as a hydrophobic anchor in these specific targets, relying heavily on Van der Waals interactions rather than directional hydrogen bonding 5.
Comparative Binding Data
To illustrate the broad utility of the fluorophenoxy moiety, the quantitative data from recent optimization campaigns is summarized below.
Table 1: Comparative Binding Affinities of Fluorophenoxy-Containing Ligands
| Compound / Scaffold | Target | Binding Affinity / Potency | Key Structural Role of Fluorophenoxy Moiety | Ref |
| Compound 12d (Pyridine) | c-Met / VEGFR-2 | IC50 = 0.11 μM / 0.19 μM | Occupies ATP-binding site, dual inhibition | |
| L66 (Covalent inhibitor) | EGFR | IC50 = 4.2 nM | Stabilizes complex post-covalent bond formation | 2 |
| ITI-333 | 5-HT2A / MOR | Ki = 8.3 nM / 11 nM | Drives multipolar interactions in orthosteric site | 3 |
| (S)-9 | GHSR | IC50 = 2.2 nM | High lipophilicity (logD 4.1) drives receptor affinity | 4 |
| RWJ-63556 | COX-2 / 5-LO | IC50 = 4.2 μM / 6.3 μM | Hydrophobic packing in lipid binding channels | 5 |
Self-Validating Experimental Methodologies
To rigorously evaluate fluorophenoxy-containing leads, orthogonal assays must be employed. Below are the standard operating procedures used in our laboratories, detailing the causality behind the experimental design.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) for Kinase Inhibition
Causality & Rationale: Fluorophenoxy compounds are often highly conjugated and lipophilic, making them prone to compound auto-fluorescence and aggregation (PAINS artifacts). Standard fluorescence assays frequently yield false positives. HTRF mitigates these artifacts via a time-delayed FRET readout (e.g., 50 μs delay), allowing transient compound auto-fluorescence to decay completely before signal acquisition. The system is self-validating by incorporating a ratiometric readout (665 nm / 620 nm), which normalizes well-to-well variations in assay volume or optical quenching.
Fig 2. Step-by-step HTRF assay workflow for evaluating kinase inhibitor binding affinity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase (e.g., c-Met or EGFR) and biotinylated peptide substrate in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Incubation: Dispense 2 μL of the fluorophenoxy compound (serially diluted in DMSO, final DMSO concentration 1%) into a 384-well plate. Add 4 μL of the kinase/substrate mixture. Incubate for 30 minutes at room temperature to allow complex equilibrium. Internal Control: Include Staurosporine as a universal positive control.
-
Reaction Initiation: Add 4 μL of ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.
-
Quenching and Detection: Add 10 μL of the HTRF detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).
-
Readout: Incubate for 1 hour, then read the plate on an HTRF-compatible microplate reader. Calculate the FRET ratio (Emission 665 nm / Emission 620 nm) to determine the IC50.
Protocol 2: Chromatographic Hydrophobicity Index on Immobilized Artificial Membranes (CHI IAM)
Causality & Rationale: Traditional octanol/water partitioning (logP) fails to capture the anisotropic nature of lipid bilayers. Because the fluorophenoxy group heavily influences membrane partitioning—with the ether oxygen anchoring near polar lipid headgroups while the fluorinated ring dives into the hydrophobic acyl chains—we use CHI IAM. This utilizes phosphatidylcholine-functionalized silica to mimic a structured membrane environment, providing a self-validating system where retention times directly correlate with in vivo membrane partitioning and BBB permeability.
Step-by-Step Methodology:
-
Column Preparation: Equilibrate an IAM.PC.DD2 column (100 x 4.6 mm) on an HPLC system using a mobile phase of 50 mM ammonium acetate (pH 7.4) and acetonitrile.
-
Calibration: Inject a standard calibration mix of reference drugs (e.g., paracetamol, carbamazepine, and amiodarone) with known CHI IAM values. This creates a self-validating linear regression curve linking retention time to hydrophobicity.
-
Sample Injection: Inject 10 μL of the fluorophenoxy analyte (1 mM in DMSO).
-
Gradient Elution: Run a linear gradient from 0% to 85% acetonitrile over 10 minutes.
-
Data Analysis: Record the retention time ( tR ) of the analyte. Use the calibration curve to extrapolate the CHI IAM value. Values > 50 indicate high non-specific membrane binding, prompting a redesign of the fluorophenoxy substitution pattern (e.g., shifting from para-fluoro to ortho-fluoro to reduce the exposed hydrophobic surface area).
Conclusion
The fluorophenoxy moiety remains a cornerstone of rational drug design. By understanding the causality behind its physicochemical behavior—specifically how the ether linker provides conformational flexibility while the fluorinated ring drives lipophilicity and π -stacking—medicinal chemists can precisely tune target affinity and pharmacokinetic profiles. Utilizing robust, self-validating assays like HTRF and CHI IAM ensures that the benefits of this moiety are maximized while mitigating liabilities like non-specific binding and auto-fluorescence.
References
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Synthesis and in vivo evaluation of (S)-6-(4-fluorophenoxy)-3-((1-[ 11 C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one, a potential PET tracer for growth hormone secretagogue receptor (GHSR) . PMC. URL:[Link]
-
Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors . PubMed. URL:[Link]
-
Discovery and Computational Studies of Potent Covalent Kinase Inhibitors with α-Substituent Electrophiles Targeting Cysteine . ACS Publications. URL:[Link]
-
Discovery of ITI-333, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders . Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Development of Fluorinated Non-Peptidic Ghrelin Receptor Ligands for Potential Use in Molecular Imaging . MDPI. URL:[Link]
-
In Vitro Cytostatic Effect on Tumor Cells by Carborane-Based Dual Cyclooxygenase-2 and 5-Lipoxygenase Inhibitors . Qucosa - Leipzig. URL:[Link]
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A Comprehensive Technical Guide to 2-((4-Fluorophenoxy)methyl)benzaldehyde in Advanced Organic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1) has emerged as a highly versatile, ortho-substituted aromatic building block[1]. Primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), this intermediate provides a dual-advantage scaffold: a highly reactive aldehyde moiety primed for nucleophilic attack, coupled with a metabolically robust 4-fluorophenoxy ether linkage[2]. This guide deconstructs the physicochemical rationale behind its use and provides field-proven, self-validating protocols for its primary synthetic workflows.
Structural Rationale & Physicochemical Profiling
The strategic inclusion of the 4-fluorophenoxy group is not coincidental. In drug design, the fluorine atom acts as a bioisostere for hydrogen but possesses a significantly higher electronegativity and carbon-fluorine bond strength. This substitution effectively blocks para-hydroxylation by hepatic Cytochrome P450 enzymes, thereby extending the biological half-life of downstream drug candidates[3]. Furthermore, the methylene ether linkage provides critical rotational freedom, allowing the pharmacophore to adapt its geometry to rigid target binding pockets, such as the hydrophobic hinge regions of kinases or the pore of voltage-gated sodium channels[4],[5].
Quantitative Physicochemical Data
Data summarized for CAS 1443307-58-1 to guide downstream Lipinski Rule-of-5 compliance[1].
| Property | Value | Implication for Drug Design |
| Molecular Weight | 230.23 g/mol | Highly ligand-efficient; leaves ample mass (<500 Da) for further elaboration. |
| Molecular Formula | C₁₄H₁₁FO₂ | Stable aromatic ether linkage resistant to mild hydrolysis. |
| LogP (Calculated) | ~3.22 | Optimal lipophilicity for membrane permeability and CNS penetration. |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | Excellent for blood-brain barrier (BBB) crossing, crucial for CNS targets. |
| Hydrogen Bond Donors | 0 | Minimizes the desolvation penalty during hydrophobic target binding. |
| Hydrogen Bond Acceptors | 2 | Allows specific hydrogen-bonding interactions within GPCR pockets. |
Core Synthetic Workflows & Mechanistic Causality
Reductive Amination: Synthesis of Tertiary Benzylamines
Reductive amination is the most prevalent workflow for this intermediate, frequently used to synthesize opioid receptor antagonists and kinase inhibitors[4],[5].
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is specifically chosen over Sodium borohydride (NaBH₄). NaBH₄ is overly reactive and will prematurely reduce the starting aldehyde to a dead-end benzyl alcohol. STAB is significantly milder; it selectively reduces the transient iminium ion only after it forms, operating perfectly in the weakly acidic environments required to catalyze the initial condensation[4].
Figure 1: Mechanistic causality of the reductive amination pathway.
Self-Validating Experimental Protocol:
-
Initiation: Dissolve 1.0 eq of 2-((4-Fluorophenoxy)methyl)benzaldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Nucleophilic Addition: Add 1.1 eq of the target secondary amine (e.g., a substituted piperazine).
-
Acid Catalysis: Add 1.5 eq of glacial acetic acid.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). Within 30 minutes, the UV-active aldehyde spot should diminish, replaced by a highly polar, baseline-retained spot indicating successful iminium ion formation.
-
-
Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)₃. Stir at room temperature for 12–16 hours under an inert atmosphere.
-
Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous layer with Dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Semicarbazone Condensation: Synthesis of VGSC Blockers
Semicarbazones derived from fluorophenoxy benzaldehydes are well-documented, potent pharmacophores for Voltage-Gated Sodium Channel (VGSC) blockers used in treating neuropathic pain and epilepsy[3],[6].
Causality of Reagent Selection: The condensation of the aldehyde with semicarbazide hydrochloride requires a delicate pH balance. If the solution is too acidic, the semicarbazide nucleophile becomes fully protonated and unreactive. If it is too basic, the carbonyl carbon lacks the electrophilic activation needed for attack. An equimolar sodium acetate buffer system perfectly maintains a pH of ~4.5–5.5, generating the free semicarbazide base in situ while keeping the aldehyde activated[7].
Self-Validating Experimental Protocol:
-
Preparation: Dissolve 1.0 eq of the aldehyde in absolute ethanol (0.5 M).
-
Buffer Generation: In a separate flask, dissolve 1.2 eq of semicarbazide hydrochloride and 1.2 eq of sodium acetate in a minimum volume of distilled water.
-
Condensation: Combine the aqueous buffer solution with the ethanolic aldehyde solution. Reflux the mixture at 80°C for 2–4 hours.
-
Self-Validation Check: As the reaction progresses, the semicarbazone product (which is significantly less soluble in the ethanol/water matrix than the starting materials) will begin to spontaneously precipitate out of the hot solution as a white/off-white solid.
-
-
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to a 4°C ice bath for 1 hour to maximize crystalline yield.
-
Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol followed by cold water, and dry thoroughly under high vacuum.
Applications in Target-Directed Drug Discovery
The 2-((4-Fluorophenoxy)methyl)benzaldehyde scaffold acts as a central node in multiple Hit-to-Lead optimization campaigns.
Figure 2: Workflow for hit-to-lead optimization using the fluorophenoxy scaffold.
-
Neuropathic Pain & Epilepsy: Derivatives of fluorophenoxy benzaldehyde semicarbazones exhibit binding affinities in the ten-nanomolar range for VGSCs, displaying improved state-dependence of action and a low side-effect profile compared to legacy antiepileptics[3],[6].
-
Infectious Disease: Thio-semicarbazone variants synthesized from similar fluorophenoxy scaffolds have demonstrated potent trypanocidal activity by targeting trypanosomal cysteine proteases (e.g., cruzain)[7].
-
CNS & Oncology: Reductive amination of this scaffold with complex piperazines has successfully yielded highly selective Kappa Opioid Receptor antagonists[5], while coupling with piperidinyl-thymines has generated potent thymidylate kinase inhibitors for M. tuberculosis[4].
References
-
Journal of Medicinal Chemistry (ACS). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from:[Link]
-
Recent Patents on CNS Drug Discovery. Blockers of Voltage-Gated Sodium Channels for the Treatment of Central Nervous System Diseases. Retrieved from:[Link]
-
Journal of Medicinal Chemistry (ACS). Synthesis and Structure−Activity Relationship Study of Potent Trypanocidal Thio Semicarbazone Inhibitors of the Trypanosomal Cysteine Protease Cruzain. Retrieved from:[Link]
-
Acta Pharmaceutica. Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Retrieved from:[Link]
-
PubMed Central (NIH). Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors. Retrieved from:[Link]
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Technical Guide to the Safety, Handling, and Storage of 2-((4-Fluorophenoxy)methyl)benzaldehyde
Executive Summary
In modern drug discovery and agrochemical development, fluorinated aromatic compounds are highly valued for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1) is a critical synthetic intermediate that bridges a reactive aldehyde handle with a metabolically robust fluorophenoxy ether[1]. However, the inherent reactivity of the aldehyde moiety—coupled with the specific physicochemical traits of halogenated aromatics—demands rigorous handling and storage protocols.
This whitepaper provides an in-depth, mechanistic guide to the safety, storage, and experimental handling of 2-((4-Fluorophenoxy)methyl)benzaldehyde, ensuring both operator safety and reagent integrity.
Physicochemical Profiling & Data Summary
To design a self-validating handling system, we must first understand the molecular characteristics of the compound. The presence of the aldehyde group makes this molecule susceptible to auto-oxidation, while the ether linkage and fluorinated ring dictate its solubility and physical behavior[1][2].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-((4-Fluorophenoxy)methyl)benzaldehyde |
| CAS Number | 1443307-58-1 |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.23 g/mol |
| SMILES String | C1=CC=C(COC2=CC=C(C=C2)F)C(=C1)C=O |
| Functional Groups | Aldehyde, Aryl Ether, Fluorinated Arene |
| Storage Temperature | 2–8 °C (Refrigerated) |
| Atmosphere | Inert (Argon or Nitrogen) |
Mechanistic Hazard Assessment
As a Senior Application Scientist, it is crucial to move beyond simply reading a Safety Data Sheet (SDS) and understand the causality of the hazards[3][4].
Chemical Instability: The Auto-Oxidation Pathway
Aldehydes are notoriously prone to radical-mediated auto-oxidation when exposed to atmospheric oxygen and ambient light. For 2-((4-Fluorophenoxy)methyl)benzaldehyde, this degradation pathway converts the reactive formyl group into a carboxylic acid (2-((4-fluorophenoxy)methyl)benzoic acid). This not only lowers the purity of the reagent but introduces an acidic byproduct that can quench sensitive organometallic reagents (e.g., Grignard or Wittig reagents) in downstream cross-coupling steps.
Fig 1: Radical-mediated auto-oxidation pathway of the benzaldehyde derivative upon air exposure.
Toxicological Profile (H315, H319, H335)
Like many halogenated benzaldehydes, this compound is classified as a targeted irritant[4].
-
Skin/Eye Irritation (H315/H319): The electrophilic nature of the aldehyde carbon can form reversible Schiff bases with primary amines on skin proteins, leading to localized irritation and sensitization.
-
Respiratory Irritation (H335): If handled as a fine powder or if volatile fractions are inhaled, it can irritate the mucous membranes.
Storage & Stability Protocols
To guarantee the integrity of 2-((4-Fluorophenoxy)methyl)benzaldehyde, storage protocols must be treated as active preservation systems rather than passive warehousing.
-
Thermal Control (2–8 °C): The compound must be stored under refrigeration. Lowering the kinetic energy of the system exponentially decreases the rate of auto-oxidation and prevents thermal degradation of the ether linkage.
-
Inert Atmosphere Blanketing: The headspace of the storage vial must be purged with an inert gas. Argon is preferred over Nitrogen because Argon is denser than air (1.78 g/L vs. 1.29 g/L) and effectively "blankets" the compound, displacing residual oxygen at the bottom of the vial[3].
-
Light Protection: Store in amber vials or opaque secondary containers to prevent UV-initiated radical formation.
Experimental Workflows: Safe Handling & Validation
The following step-by-step methodology is designed as a self-validating system . It ensures that the compound is not compromised during transfer and verifies its integrity before use in critical syntheses.
Workflow: Inert Dispensing and Quality Validation
Step 1: Thermal Equilibration (Critical Causality Step)
-
Action: Remove the sealed vial from the 2–8 °C refrigerator and place it in a desiccator for 30–45 minutes before opening.
-
Causality: If a cold vial is opened in ambient air, atmospheric moisture will immediately condense on the chemical. Water accelerates the degradation of the aldehyde and ruins anhydrous reaction conditions.
Step 2: Inert Transfer
-
Action: Transfer the equilibrated vial to a glovebox or utilize a Schlenk line with a continuous Argon counter-flow.
-
Action: Dispense the required mass using anti-static spatulas to prevent aerosolization of the powder.
Step 3: Self-Validating Quality Control (QC)
-
Action: Before committing the bulk reagent to a complex synthesis, perform a rapid Thin-Layer Chromatography (TLC) or ¹H-NMR check.
-
Causality: In ¹H-NMR, the aldehyde proton should appear as a sharp singlet near δ 9.5–10.5 ppm . If a broad peak appears near δ 12.0 ppm , it indicates carboxylic acid formation (degradation). On TLC, the acid degradant will streak heavily or remain near the baseline in non-polar solvent systems (e.g., Hexanes/EtOAc), whereas the pure aldehyde will elute cleanly.
Step 4: Repackaging
-
Action: Backfill the source vial with Argon, seal tightly with Parafilm or PTFE tape, and immediately return to 2–8 °C storage.
Fig 2: Standard operating procedure for the inert handling and dispensing of air-sensitive aldehydes.
Emergency Response & Spill Management
In the event of an accidental spill outside of a fume hood or glovebox, immediate and methodical action is required to minimize exposure and environmental contamination[3].
-
Evacuation & PPE: Ensure all personnel are wearing nitrile gloves, safety goggles, and a P95/N95 particulate respirator if the spill generates dust.
-
Containment: Do not use water initially, as it may spread the compound. Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial chemical spill kit).
-
Collection: Carefully sweep the absorbed mixture using non-sparking tools to avoid static discharge. Place the waste into a dedicated, clearly labeled hazardous waste container.
-
Decontamination: Wash the spill area with a mild detergent and water only after the bulk solid has been removed. Ensure adequate ventilation to clear any residual volatile organic compounds (VOCs).
References
Sources
Application Notes and Protocols: Synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. The synthesis is achieved via a classical Williamson ether synthesis, an SN2 reaction between 2-(bromomethyl)benzaldehyde and 4-fluorophenol. This document provides a step-by-step experimental procedure, mechanistic insights, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure both high yield and purity, making this guide an essential resource for researchers, chemists, and professionals in drug development.
Introduction and Significance
2-((4-Fluorophenoxy)methyl)benzaldehyde is a key synthetic intermediate possessing two distinct reactive sites: an aldehyde and a fluorinated phenoxy ether. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular scaffolds.[1] The fluorinated aryl ether moiety is of particular interest in drug discovery, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]
The Williamson ether synthesis is the chosen strategic approach due to its reliability, high yields, and the ready availability of starting materials.[3] This method involves the deprotonation of a phenol followed by a nucleophilic attack on a suitable electrophile.[4] In this protocol, 4-fluorophenol is deprotonated by a mild base, potassium carbonate, to form a nucleophilic phenoxide which then displaces the bromide from 2-(bromomethyl)benzaldehyde.[2]
Reaction Scheme and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Scheme 1: Overall Synthesis Reaction

Mechanistic Rationale:
-
Deprotonation: Potassium carbonate (K₂CO₃), a moderately strong base, deprotonates the acidic hydroxyl group of 4-fluorophenol (pKa ≈ 9.9) to generate the more nucleophilic 4-fluorophenoxide ion.[5] The choice of K₂CO₃ is critical; it is strong enough to deprotonate the phenol but mild enough to prevent side reactions involving the aldehyde functionality.[6]
-
SN2 Attack: The resulting 4-fluorophenoxide anion acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-(bromomethyl)benzaldehyde.
-
Displacement: This concerted attack leads to the displacement of the bromide leaving group, forming the C-O ether bond and yielding the final product. The use of a primary benzylic halide is ideal for SN2 reactions, minimizing the potential for competing elimination reactions.[3]
Caption: Figure 1: Simplified SN2 Reaction Mechanism.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent | CAS No. | MW ( g/mol ) | M.P. (°C) | Key Hazards |
| 2-(Bromomethyl)benzaldehyde | 60633-91-2 | 199.04 | 59-62 | Lachrymator, Corrosive, Acutely Toxic[7][8] |
| 4-Fluorophenol | 371-41-5 | 112.10 | 45-48 | Harmful if swallowed, Causes eye irritation[9] |
| Potassium Carbonate (Anhydrous) | 584-08-7 | 138.21 | 891 | Weak base, Skin/Eye Irritant[5] |
| Acetonitrile (Anhydrous) | 75-05-8 | 41.05 | -45 | Flammable, Acutely Toxic |
| Ethyl Acetate | 141-78-6 | 88.11 | -83.6 | Flammable, Eye Irritant |
| Hexanes | 110-54-3 | 86.18 | -95 | Flammable, Aspiration Hazard |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | 884 | Hygroscopic |
| Deionized Water | 7732-18-5 | 18.02 | 0 | N/A |
Instrumentation
-
Magnetic stirrer with heating mantle
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass funnels and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization
Detailed Experimental Protocol
Caption: Figure 2: Experimental Synthesis Workflow.
Step 1: Reaction Setup 1.1. To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 eq, e.g., 2.24 g, 20.0 mmol). 1.2. Add anhydrous potassium carbonate (2.0 eq, e.g., 5.53 g, 40.0 mmol).[3]
- Rationale: A 2-fold excess of the base ensures complete deprotonation of the phenol, driving the reaction to completion. Anhydrous conditions are preferred to prevent unwanted side reactions. 1.3. Add anhydrous acetonitrile (100 mL).
- Rationale: Acetonitrile is a polar aprotic solvent that effectively solubilizes the reactants and promotes the SN2 mechanism without interfering with the nucleophile.[2]
Step 2: Addition of Electrophile 2.1. While stirring the suspension at room temperature, add 2-(bromomethyl)benzaldehyde (1.05 eq, e.g., 4.18 g, 21.0 mmol) in one portion.
- Rationale: A slight excess of the electrophile ensures that the more valuable nucleophile is fully consumed.
Step 3: Reaction 3.1. Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle. 3.2. Maintain vigorous stirring and allow the reaction to proceed for 4-6 hours. 3.3. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-fluorophenol spot indicates reaction completion.
Step 4: Work-up 4.1. Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. 4.2. Filter the solid inorganic salts (potassium bromide and excess potassium carbonate) using a Buchner funnel and wash the filter cake with a small amount of ethyl acetate (2 x 20 mL). 4.3. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
Step 5: Extraction 5.1. Dissolve the crude residue in ethyl acetate (100 mL). 5.2. Transfer the solution to a 250 mL separatory funnel and wash sequentially with deionized water (2 x 50 mL) and saturated aqueous sodium chloride (brine) (1 x 50 mL).[10]
- Rationale: The water wash removes any remaining water-soluble impurities (like residual salts), and the brine wash helps to break any emulsions and begins the drying process.
Step 6: Drying and Concentration 6.1. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. 6.2. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Step 7: Purification 7.1. Purify the crude product by flash column chromatography on silica gel. 7.2. Elute with a gradient of Hexanes:Ethyl Acetate (starting from 95:5 and gradually increasing polarity) to isolate the pure product. 7.3. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-((4-Fluorophenoxy)methyl)benzaldehyde as a white solid or pale yellow oil.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Property | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.23 g/mol [11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5 (s, 1H, -CHO), 7.9 (d, 1H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 7.0-6.9 (m, 4H, Ar-H), 5.2 (s, 2H, -O-CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 192.1, 159.5, 157.1, 134.8, 134.0, 133.9, 128.9, 128.0, 116.3, 116.1, 115.9, 68.2 |
| FT-IR (KBr, cm⁻¹) | ~2850, 2750 (C-H aldehyde), ~1700 (C=O aldehyde), ~1500 (C=C aromatic), ~1220 (C-O ether) |
| Mass Spec (ESI) | m/z: 231.07 [M+H]⁺ |
Note: NMR shifts are predictive and may vary slightly.
Safety and Handling Precautions
-
2-(Bromomethyl)benzaldehyde: This compound is a potent lachrymator and is harmful if inhaled, swallowed, or absorbed through the skin.[7][12] It causes severe skin burns and eye damage.[8] Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13]
-
4-Fluorophenol: Harmful if swallowed and causes serious eye irritation. Avoid contact with skin and eyes.[9]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Work in a well-ventilated area away from ignition sources.
-
General Precautions: Perform a thorough risk assessment before starting the experiment. An emergency eyewash and safety shower must be readily accessible. Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure reagents are anhydrous. Extend reaction time and re-check by TLC. Confirm heating temperature is correct. |
| Inefficient deprotonation. | Use fresh, anhydrous potassium carbonate. Ensure the base has not clumped and is well-dispersed. | |
| Multiple Spots on TLC | Presence of unreacted starting materials. | Improve purification by optimizing the solvent gradient in column chromatography. |
| Formation of side products. | Ensure the reaction temperature does not significantly exceed 80°C to prevent potential side reactions. | |
| Difficulty in Isolating Product | Product is an oil, not a solid. | The product may be an oil at room temperature. If purification is difficult, try triturating the crude oil with cold hexanes to induce crystallization. |
| Emulsion during work-up. | Add more brine to the separatory funnel and swirl gently to break the emulsion. Allow layers to separate for a longer period. |
References
-
MATERIAL SAFETY DATA SHEET - 2-Bromomethyl-benzaldehyde. (n.d.). J & W PharmLab, LLC. Available at: [Link]
-
Potassium Carbonate - Common Organic Chemistry. (n.d.). The P.I.T.. Available at: [Link]
-
Potassium carbonate・Sodium carbonate for Organic Synthesis. (n.d.). Kanto Electronic Chemicals (M) Sdn Bhd. Available at: [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Whitewater. Available at: [Link]
-
Khachatryan, D. S., & Matevosyan, K. R. (2016). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Russian Chemical Bulletin, 65(1), 14–28. Available at: [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]
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- 5. Potassium Carbonate [commonorganicchemistry.com]
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- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes & Protocols: A Strategic Guide to Leveraging 2-((4-Fluorophenoxy)methyl)benzaldehyde in Contemporary Drug Discovery
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-((4-Fluorophenoxy)methyl)benzaldehyde as a novel scaffold in drug discovery campaigns. This document outlines a strategic, multi-faceted approach, from initial hit identification to lead optimization and mechanism of action studies. The protocols provided herein are designed to be adaptable and serve as a robust starting point for integrating this compound into your research and development pipeline.
Introduction to 2-((4-Fluorophenoxy)methyl)benzaldehyde: A Compound of Interest
2-((4-Fluorophenoxy)methyl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde core linked to a 4-fluorophenoxy group via a methylene ether bridge.[1] The unique structural characteristics of this molecule, including the reactive aldehyde functionality, the ether linkage, and the fluorine substituent, make it an intriguing candidate for exploration in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target.[2][3] The aldehyde group serves as a versatile chemical handle for the synthesis of more complex derivatives and for potential covalent interactions with biological targets.[2]
While specific biological activities of 2-((4-Fluorophenoxy)methyl)benzaldehyde are not yet extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules.[4][5] This guide, therefore, presents a strategic workflow for the systematic investigation of this compound's therapeutic potential.
Table 1: Physicochemical Properties of 2-((4-Fluorophenoxy)methyl)benzaldehyde
| Property | Value | Reference |
| CAS Number | 1443307-58-1 | [1] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.23 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| logP | 3.2172 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 4 | [1] |
Strategic Workflow for Drug Discovery
The journey from a novel chemical entity to a validated drug candidate is a systematic process. The following workflow is proposed for the comprehensive evaluation of 2-((4-Fluorophenoxy)methyl)benzaldehyde and its derivatives.
Caption: A strategic workflow for the discovery and development of drugs based on the 2-((4-Fluorophenoxy)methyl)benzaldehyde scaffold.
Phase 1: Initial Screening and Hit Identification
The initial phase focuses on identifying any potential biological activity of the parent compound through broad screening approaches.
Protocol: High-Throughput Screening (HTS)
High-throughput screening allows for the rapid assessment of a compound's effect across a wide range of biological assays.[6][7]
Objective: To identify initial "hits" by screening 2-((4-Fluorophenoxy)methyl)benzaldehyde against a diverse panel of cellular or biochemical assays.
Materials:
-
2-((4-Fluorophenoxy)methyl)benzaldehyde (≥98% purity)
-
DMSO (cell culture grade)
-
Assay-specific reagents (e.g., cell lines, enzymes, substrates, antibodies)
-
Microplates (96-well or 384-well)
-
Automated liquid handling systems
-
Plate reader (e.g., spectrophotometer, fluorometer, luminometer)
Procedure:
-
Compound Preparation: Prepare a concentrated stock solution of 2-((4-Fluorophenoxy)methyl)benzaldehyde in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Utilize automated liquid handlers to dispense the compound into assay plates at a final screening concentration (typically 1-10 µM).[8] Include appropriate positive and negative controls.
-
Assay Execution: Add cells or biochemical reagents to the assay plates and incubate under optimized conditions.
-
Data Acquisition: Measure the assay signal using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition or activation. A common threshold for a "hit" is a value greater than three standard deviations from the mean of the negative controls.
Hit Confirmation and Triage
Initial hits from HTS must be rigorously confirmed to eliminate false positives.
Objective: To confirm the activity of initial hits and prioritize them for further investigation.
Procedure:
-
Re-testing: Re-screen the initial hits in the primary assay.
-
Dose-Response Analysis: Perform a dose-response curve to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.
-
Counter-Screening: Test the hits in assays designed to identify compounds that interfere with the assay technology (e.g., autofluorescence).[6]
-
Orthogonal Assays: Validate the biological activity using a different assay that measures the same biological endpoint through a different method.[8]
Phase 2: Target Identification and Validation
Once a confirmed biological activity is established, the next critical step is to identify the molecular target(s) of the compound.[9][10]
Caption: Methodologies for identifying the molecular target of a bioactive compound.
Protocol: Affinity-Based Target Identification
Affinity-based methods utilize a modified version of the small molecule to "pull down" its interacting proteins from a cell lysate.[9]
Objective: To identify the protein targets of 2-((4-Fluorophenoxy)methyl)benzaldehyde by immobilizing it on a solid support.
Materials:
-
2-((4-Fluorophenoxy)methyl)benzaldehyde
-
Linker molecules (e.g., with a terminal amine or carboxyl group)
-
NHS-activated sepharose beads
-
Cell lysate from a relevant cell line
-
Wash buffers and elution buffers
-
Mass spectrometer
Procedure:
-
Synthesis of Affinity Probe: Synthesize a derivative of 2-((4-Fluorophenoxy)methyl)benzaldehyde with a linker at a position that does not interfere with its biological activity. This often requires preliminary SAR studies.
-
Immobilization: Covalently attach the linker-modified compound to NHS-activated sepharose beads.
-
Affinity Pull-Down: Incubate the compound-immobilized beads with cell lysate to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies target proteins based on their stabilization upon ligand binding, which confers resistance to proteolysis.[9][11]
Objective: To identify target proteins of 2-((4-Fluorophenoxy)methyl)benzaldehyde without chemical modification.
Materials:
-
2-((4-Fluorophenoxy)methyl)benzaldehyde
-
Cell lysate
-
Protease (e.g., thermolysin, pronase)
-
SDS-PAGE gels
-
Western blotting reagents or mass spectrometer
Procedure:
-
Compound Incubation: Incubate the cell lysate with 2-((4-Fluorophenoxy)methyl)benzaldehyde or a vehicle control.
-
Protease Digestion: Subject both the compound-treated and vehicle-treated lysates to limited proteolysis.
-
Analysis: Analyze the protein digestion patterns using SDS-PAGE and Coomassie staining or by mass spectrometry.
-
Target Identification: Proteins that are protected from digestion in the presence of the compound are potential targets. These can be excised from the gel and identified by mass spectrometry or quantified through proteomic analysis.
Phase 3: Lead Optimization and Mechanism of Action (MoA) Studies
With a validated target, the focus shifts to improving the compound's properties and understanding its biological mechanism.
Structure-Activity Relationship (SAR) Studies
SAR studies involve synthesizing and testing analogues of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.
Objective: To systematically modify the structure of 2-((4-Fluorophenoxy)methyl)benzaldehyde and determine the effect of these modifications on its biological activity.
Key Structural Modifications to Explore:
-
Benzaldehyde Moiety:
-
Reduction to an alcohol or conversion to an oxime or hydrazone.
-
Replacement with other functional groups (e.g., nitrile, ester).
-
-
Fluorophenoxy Ring:
-
Varying the position of the fluorine atom (ortho, meta).
-
Introducing other substituents (e.g., chloro, methyl, methoxy).
-
-
Methylene Ether Linker:
-
Altering the length of the linker.
-
Replacing the ether oxygen with a sulfur or nitrogen atom.
-
Elucidating the Mechanism of Action (MoA)
Understanding how a compound exerts its therapeutic effect is crucial for its development.[12][13]
Objective: To determine the downstream cellular effects of target engagement by the optimized lead compound.
Experimental Approaches:
-
Signaling Pathway Analysis: Use techniques like Western blotting or reporter gene assays to investigate the modulation of signaling pathways downstream of the identified target.
-
Gene Expression Profiling: Employ transcriptomics (e.g., RNA-seq) to identify global changes in gene expression in response to compound treatment.
-
Cellular Phenotypic Assays: Utilize cell-based assays to assess the compound's effects on cellular processes such as proliferation, apoptosis, or differentiation.
Conclusion
2-((4-Fluorophenoxy)methyl)benzaldehyde represents a promising starting point for a drug discovery program. Its versatile chemical structure offers ample opportunities for synthetic modification and optimization. The strategic workflow and detailed protocols provided in these application notes offer a comprehensive guide for researchers to systematically explore the therapeutic potential of this compound and its derivatives. By integrating high-throughput screening, robust target identification methods, and detailed mechanism of action studies, the path from this initial scaffold to a novel therapeutic agent can be navigated with scientific rigor and efficiency.
References
- Target identification of small molecules: an overview of the current applic
- Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Networks - UCL – University College London.
- Small-molecule Target and Pathway Identific
-
Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Editorial: Mechanism study of bioactive molecules using omics technology. PMC. [Link]
-
Bioactive Compounds in Pharmacology an Interdisciplinary Approach. Longdom Publishing. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Mechanism of bioactive compounds. ResearchGate. [Link]
-
Small Molecule Screening Process Steps. Danaher Life Sciences. [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. Elixir. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis of Novel Phenoxybenzoyl Methane Derivatives Using Different Phenols. Impactfactor. [Link]
-
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]
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Application Note: 2-((4-Fluorophenoxy)methyl)benzaldehyde in Medicinal Chemistry & Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the success of structure-activity relationship (SAR) campaigns. 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1) has emerged as a highly versatile, bifunctional intermediate for the synthesis of central nervous system (CNS) agents, kinase inhibitors, and GPCR modulators[1].
This compound provides two critical features: a highly reactive ortho-aldehyde handle for rapid diversification (via reductive amination, Wittig olefination, or Knoevenagel condensation), and a pre-installed 4-fluorophenoxymethyl moiety. This application note details the mechanistic rationale for utilizing this specific scaffold, provides validated synthetic protocols, and outlines the pharmacokinetic advantages conferred by its structural elements.
Mechanistic Insights & Causality: The Role of Fluorine and Structure
As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen over unfluorinated or para-substituted analogs. The causality behind its efficacy lies in three structural pillars:
-
Fluorine Bioisosterism and Metabolic Stability: The introduction of the highly electronegative fluorine atom (van der Waals radius 1.47 Å) at the para-position of the phenoxy ring is a deliberate design choice[2]. Cytochrome P450 (CYP450) enzymes frequently metabolize aromatic rings via para-hydroxylation. The strong C–F bond effectively blocks this metabolic liability, significantly increasing the in vivo half-life of the resulting drug candidate[3]. Furthermore, fluorine modulates the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeation for CNS targets[4].
-
Conformational Constraints via Ortho-Substitution: The ortho-relationship between the aldehyde (and subsequent amine/alkene products) and the phenoxymethyl ether induces a specific steric constraint. This "bent" conformation allows the lipophilic tail to fold into deep, narrow hydrophobic binding pockets (such as those found in voltage-gated sodium channels or histamine H3 receptors) more effectively than linear para-isomers[5].
-
Ether Linkage Flexibility: The -CH2-O- linker provides rotational degrees of freedom, allowing the fluorophenoxy group to adopt optimal geometries for multipolar interactions with protein backbones[6].
Pharmacophore mapping and SAR logic for target binding.
Quantitative Data: Properties and Reaction Optimization
To facilitate integration into high-throughput screening (HTS) library synthesis, the physicochemical properties of the building block and the optimal conditions for its primary functionalization must be established.
Table 1: Physicochemical Properties of 2-((4-Fluorophenoxy)methyl)benzaldehyde [1]
| Property | Value | Medicinal Chemistry Significance |
| Molecular Weight | 230.23 g/mol | Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5. |
| Formula | C14H11FO2 | Pre-installed fluorinated aromatic system. |
| TPSA | 26.30 Ų | Excellent for membrane permeability; leaves room for adding polar groups (e.g., amines) without exceeding the 90 Ų BBB limit. |
| H-Bond Donors | 0 | Prevents intra-molecular H-bonding prior to functionalization. |
| H-Bond Acceptors | 2 | Ether oxygen and carbonyl oxygen. |
Table 2: Optimization of Reductive Amination Conditions (Aldehyde to Benzylamine) [7]
| Solvent | Reducing Agent | Additive | Time (h) | Yield (%) | Mechanistic Note |
| Methanol | NaBH4 | None | 12 | 45% | Poor yield due to premature reduction of the aldehyde to benzyl alcohol. |
| THF | NaBH(OAc)3 | None | 8 | 82% | Good yield, but slower reaction rate due to lower solubility of iminium intermediates. |
| DCE | NaBH(OAc)3 | AcOH (1 eq) | 2 | 96% | Optimal. Acetic acid catalyzes imine formation; DCE provides ideal solvation. |
Experimental Protocols
The following protocols are designed as self-validating systems. The choice of reagents is strictly governed by chemical causality to maximize yield and purity.
Protocol A: One-Pot Reductive Amination (Library Generation)
Objective: Convert 2-((4-Fluorophenoxy)methyl)benzaldehyde into a diverse library of secondary/tertiary benzylamines. Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it a mild reducing agent. It selectively reduces the intermediate iminium ion much faster than the starting aldehyde, preventing the formation of unwanted benzyl alcohol byproducts[8],[9].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-((4-Fluorophenoxy)methyl)benzaldehyde (1.0 mmol, 230 mg) in anhydrous 1,2-dichloroethane (DCE) (10 mL).
-
Imine Formation: Add the desired primary or secondary amine (1.05 mmol). If the amine is a weak base (e.g., an aniline derivative), add glacial acetic acid (1.0 mmol, 57 µL) to catalyze iminium ion formation[7]. Stir at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol, 318 mg) portion-wise over 5 minutes. The mild nature of this reagent allows for a one-pot procedure without the risk of an exothermic runaway[10].
-
Reaction Monitoring: Stir the suspension at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3) or LC-MS.
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess borohydride. Stir for 15 minutes.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure benzylamine derivative.
Protocol B: Knoevenagel Condensation (Chalcone Synthesis)
Objective: Synthesize α,β-unsaturated carbonyl derivatives for kinase inhibitor scaffolds.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-((4-Fluorophenoxy)methyl)benzaldehyde (1.0 mmol) and an active methylene compound (e.g., acetophenone derivative, 1.0 mmol) in absolute ethanol (5 mL).
-
Catalysis: Add a catalytic amount of piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol). This combination forms an iminium intermediate that facilitates the nucleophilic attack of the enolate.
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Water generated during the condensation is driven off or tolerated in the ethanolic solvent.
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The chalcone derivative typically precipitates as a crystalline solid.
-
Filtration: Filter the precipitate under vacuum, wash with cold ethanol (2 x 2 mL), and dry under high vacuum.
Synthetic pathways utilizing 2-((4-Fluorophenoxy)methyl)benzaldehyde for drug discovery.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330. Available at:[Link][4]
-
Böhm, H. J., et al. "Fluorine in medicinal chemistry." Chembiochem, 2004, 5(5), 637-643. Available at:[Link][3]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link][7]
-
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(21), 8315-8359. Available at:[Link][6]
-
Organic Chemistry Portal. "Sodium triacetoxyborohydride." Organic Chemistry Portal Reagents. Available at:[Link][8]
-
Sasse, A., et al. "Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures." Journal of Medicinal Chemistry, 2000, 43(17), 3335-3343. Available at:[Link][5]
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- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Use of 2-((4-Fluorophenoxy)methyl)benzaldehyde as a building block for heterocycles
Application Note: 2-((4-Fluorophenoxy)methyl)benzaldehyde as a Versatile Building Block for Heterocyclic Synthesis and Allosteric Modulators
Executive Summary & Chemical Rationale
In modern drug discovery and complex heterocyclic synthesis, rationally designed bifunctional building blocks are critical for accelerating library generation. 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1) represents a highly privileged scaffold featuring two orthogonally reactive handles: a highly electrophilic formyl group and an adjacent, sterically accessible ether linkage[1].
As a Senior Application Scientist, I frequently leverage this specific substitution pattern for two divergent but equally valuable applications:
-
Direct Heterocyclic Construction: The 4-fluorophenoxy moiety can function either as a metabolically stable, lipophilic pendant group in late-stage molecules or as a tunable leaving group (due to the electron-withdrawing fluorine stabilizing the phenoxide) for intramolecular cyclizations to form isoindolines and benzoxepines[2].
-
Allosteric Hemoglobin Modulation: Ortho-(aryloxymethyl)benzaldehydes are the defining pharmacophores for modern sickle cell disease (SCD) therapeutics. The aldehyde forms a reversible Schiff base with the N-terminal valine of the hemoglobin (Hb) α -chain, while the aryloxymethyl tail perfectly occupies the adjacent hydrophobic cleft, stabilizing the oxygenated (R) state[3][4].
Physicochemical Profile & Reactivity Dynamics
Understanding the intrinsic properties of this building block is essential for predicting its behavior in both synthetic reactors and biological assays. The introduction of the fluorine atom at the para-position of the phenoxy ring is not arbitrary; it prevents rapid oxidative metabolism (CYP450-mediated para-hydroxylation) and exerts a stereoelectronic "gauche" effect that restricts the rotameric freedom of the ether linkage, pre-organizing the aldehyde for target engagement[5].
Divergent synthetic and biological pathways utilizing 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Experimental Workflows & Self-Validating Protocols
Protocol A: Synthesis of N-Substituted Isoindolines via Tandem Reductive Amination/Cyclization
Causality & Insight: This protocol exploits the 4-fluorophenoxide as an internal leaving group. By first converting the aldehyde to a secondary amine, the resulting nucleophile is perfectly positioned to attack the benzylic carbon. The electron-withdrawing fluorine atom lowers the pKa of the corresponding phenol, making it an excellent leaving group under mild thermal conditions.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-((4-Fluorophenoxy)methyl)benzaldehyde (1.0 eq, 5.0 mmol) and a primary aliphatic amine (1.05 eq) in anhydrous dichloroethane (DCE, 20 mL). Add glacial acetic acid (0.1 eq) to catalyze the condensation.
-
Validation Check: Remove a 10 μ L aliquot after 2 hours. 1 H NMR (CDCl 3 ) must show the complete disappearance of the distinct aldehyde singlet at ∼ 10.2 ppm and the emergence of an imine proton at ∼ 8.4 ppm.
-
-
Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Stir at room temperature for 4 hours.
-
Validation Check: TLC (Hexane/EtOAc 3:1) should reveal a new, more polar spot that stains positively with ninhydrin (indicating the secondary amine).
-
-
Cyclization: Transfer the crude secondary amine to a microwave vial. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and heat under microwave irradiation at 120 °C for 45 minutes to drive the intramolecular displacement of 4-fluorophenol.
-
Validation Check: LC-MS analysis of the crude mixture must show the target mass of the isoindoline [M+H]+ and the presence of the cleaved 4-fluorophenol byproduct (detected in negative ion mode at m/z 111).
-
-
Workup: Dilute with EtOAc, wash with 1M NaOH (to remove the 4-fluorophenol), brine, dry over Na 2 SO 4 , and concentrate. Purify via flash chromatography.
Protocol B: Evaluating Hemoglobin Allosteric Modulation (Schiff Base Assay)
Causality & Insight: To validate this building block as a sickle cell therapeutic precursor[3], we must confirm its ability to form a Schiff base with HbS and shift the oxygen equilibrium curve (OEC). The reaction is highly specific to the N-terminal valine due to the localized low pKa of this residue in the hemoglobin tetramer[4].
Workflow for evaluating benzaldehyde-derived allosteric modulators of sickle hemoglobin.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of the benzaldehyde compound in DMSO. Dilute into purified HbS solution (final Hb concentration: 2 mM; final compound concentration: 2 mM, 1% DMSO) in 50 mM Bis-Tris buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37 °C for 1 hour to allow the reversible Schiff base equilibrium to establish.
-
Validation Check: Run an aliquot on Native PAGE or use mass spectrometry (MALDI-TOF) to observe the +212 Da mass shift corresponding to the covalent adduct on the α -chain.
-
-
OEC Measurement: Transfer the incubated sample to a TCS Hemox Analyzer. Equilibrate with compressed air (21% O 2 ) and gradually deoxygenate using nitrogen gas while monitoring the partial pressure of oxygen (pO 2 ) and absorbance (to calculate % saturation).
-
Data Extraction: Calculate the P 50 value (the pO 2 at which Hb is 50% saturated). A successful modulator will demonstrate a "left shift" in the curve, meaning the P 50 value decreases compared to the DMSO control, indicating increased oxygen affinity[5].
Quantitative Data & Optimization Metrics
To facilitate rapid experimental design, the following table summarizes typical yields, conditions, and validation metrics for transforming 2-((4-Fluorophenoxy)methyl)benzaldehyde into various structural classes.
| Target Class | Reagents / Conditions | Yield (%) | Key Validation Metric (LC-MS / NMR) | Causality for Yield Variance |
| Secondary Amine | R-NH 2 , STAB, DCE, RT | 85 - 92% | Disappearance of δ 10.2 ppm (CHO) | Steric bulk of R-NH 2 dictates reduction rate. |
| Isoindoline | Microwave, 120 °C, DIPEA | 65 - 75% | [M+H]+ of cyclized product; loss of 112 Da | Fluorine enhances leaving group ability, boosting yield over unsubstituted phenoxy. |
| Benzoxepine | 1. Wittig (Ph 3 P=CH 2 )2. Grubbs II, DCM | 55 - 60% | Alkene protons at δ 5.5-6.5 ppm | Competing intermolecular dimerization during RCM lowers overall yield. |
| HbS Adduct | Purified HbS, pH 7.4, 37 °C | N/A (Equil.) | Δ P 50 shift of -5 to -12 mmHg | Hydrophobic pocket binding of the 4-F-phenoxy tail stabilizes the adduct. |
References
-
ChemScene Product Catalog. "2-((4-Fluorophenoxy)methyl)benzaldehyde - CAS 1443307-58-1." ChemScene. Available at: 1]
-
Sumitomo Chemical Company, Limited. "Process for production of benzaldehyde compound." US Patent US20110098489A1. Available at: 2]
-
Global Blood Therapeutics Inc. "Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde." US Patent US9447071B2. Available at: 3]
-
Global Blood Therapeutics Inc. "Substituted aldehyde compounds and methods for their use in increasing tissue oxygenation." World Intellectual Property Organization WO2014145040A1. Available at: 4]
-
Global Blood Therapeutics Inc. "Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation." US Patent US20130190315A1. Available at: 5]
Sources
- 1. chemscene.com [chemscene.com]
- 2. US20110098489A1 - Process for production of benzaldehyde compound - Google Patents [patents.google.com]
- 3. US9447071B2 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 4. WO2014145040A1 - Substituted aldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
- 5. US20130190315A1 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
Application Note: Synthesis and Validation of Fluorinated Chalcones as Selective MAO-B Inhibitors
Scientific Rationale & Mechanistic Overview
The targeted inhibition of Monoamine Oxidase-B (MAO-B) is a frontline therapeutic strategy for decelerating dopamine degradation in neurodegenerative disorders such as Parkinson's disease. Recently, synthetic chalcones (1,3-diaryl-2-propen-1-ones) have emerged as highly potent, reversible MAO-B inhibitors.
The strategic integration of fluorinated benzaldehydes into the chalcone scaffold serves a dual mechanistic purpose . First, the high electronegativity and low polarizability of the carbon-fluorine (C–F) bond modulate the electron density of the α,β -unsaturated carbonyl system, enhancing target affinity. Second, fluorine substitution dramatically increases the metabolic stability and lipophilicity of the molecule, ensuring optimal blood-brain barrier (BBB) permeation. Structural studies reveal that fluorinated moieties perfectly occupy the hydrophobic entrance cavity of the MAO-B enzyme, driving competitive and reversible inhibition .
Mechanism of reversible MAO-B inhibition by fluorinated chalcones preventing dopamine degradation.
Quantitative Benchmarking
To establish the efficacy of this synthetic protocol, the table below summarizes the pharmacological profiles of leading fluorinated chalcones synthesized via this methodology compared to clinical standards. The data highlights the profound impact of fluorine positioning (e.g., 3-fluoro vs. 3-fluorobenzyloxy) on enzyme selectivity.
| Compound / Scaffold | Substrate Modifications | MAO-B IC₅₀ (μM) | MAO-A IC₅₀ (μM) | Selectivity Index (SI) |
| Compound f2 | 3-Fluoro, 4'-Morpholino | 0.087 | >40.0 | > 517.2 |
| Compound FBZ13 | 3-Fluorobenzyloxy, 4'-Bromo | 0.0053 | >10.0 | > 1904.0 |
| Safinamide (Ref) | Clinical Standard | 0.021 | >10.0 | > 476.0 |
| Selegiline (Ref) | Clinical Standard | 0.030 | >10.0 | > 333.0 |
Data aggregated from recent structure-activity relationship (SAR) studies on fluorinated chalcones,.
Experimental Workflow: Claisen-Schmidt Condensation
The synthesis relies on a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and a fluorinated benzaldehyde. This route is highly scalable and thermodynamically favors the bioactive (E)-stereoisomer.
Workflow of the base-catalyzed Claisen-Schmidt condensation yielding (E)-fluorinated chalcones.
Phase 1: Chemical Synthesis
Reagents:
-
Fluorinated benzaldehyde (1.1 equiv)
-
Acetophenone derivative (e.g., 4'-morpholinoacetophenone) (1.0 equiv)
-
Anhydrous Methanol (Solvent)
-
Aqueous NaOH (40% w/v)
Step-by-Step Protocol:
-
Enolate Generation: Dissolve 10 mmol of the acetophenone derivative in 20 mL of anhydrous methanol in a round-bottom flask. Cool the mixture to 0–5 °C using an ice bath.
-
Causality: Maintaining a low temperature during base addition prevents the unwanted self-condensation of the ketone and minimizes exothermic degradation.
-
-
Base Addition: Dropwise, add 5 mL of 40% aqueous NaOH under continuous magnetic stirring.
-
Electrophilic Addition: Slowly add 11 mmol of the selected fluorinated benzaldehyde to the chilled mixture.
-
Causality: A slight stoichiometric excess (1.1 equiv) of the aldehyde ensures the complete consumption of the acetophenone enolate, simplifying downstream purification.
-
-
Dehydration & Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12–24 hours.
-
Causality: Extended stirring at room temperature provides the necessary activation energy for the E1cB elimination mechanism (dehydration), driving the equilibrium entirely toward the highly conjugated, thermodynamically stable (E)-chalcone.
-
Phase 2: Workup and Self-Validation
-
Precipitation: Pour the reaction mixture into 100 mL of crushed ice water. Neutralize the solution with 1M HCl until the pH reaches ~7.0. A distinct precipitate will form.
-
Isolation: Filter the precipitate under vacuum and wash thoroughly with cold distilled water to remove residual salts and unreacted base.
-
Purification: Recrystallize the crude product from hot ethanol.
-
Causality: Ethanol selectively solubilizes unreacted precursors and minor (Z)-isomer impurities. Upon slow cooling, the highly crystalline (E)-chalcone precipitates out in high purity (>98%).
-
-
Validation Checkpoint: Confirm the structure using ¹H-NMR. The diagnostic self-validating marker for the desired (E)-isomer is the coupling constant ( J ) of the α,β -alkene protons, which must strictly fall between 15.0 and 16.0 Hz .
In Vitro MAO-B Inhibition Assay Protocol
To ensure the synthesized fluorinated chalcones act as self-validating systems for target engagement, their biological activity must be confirmed via a fluorometric enzyme assay.
Step-by-Step Protocol:
-
Preparation: Prepare a working solution of recombinant human MAO-B enzyme in 50 mM sodium phosphate buffer (pH 7.4).
-
Inhibitor Incubation: In a 96-well black opaque plate, mix 50 µL of the enzyme solution with 10 µL of the synthesized fluorinated chalcone (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation). Incubate at 37 °C for 15 minutes.
-
Causality: Pre-incubation allows the chalcone to establish an equilibrium within the enzyme's bipartite active site prior to substrate introduction.
-
-
Substrate Addition: Add 40 µL of kynuramine (a non-fluorescent MAO substrate) to initiate the reaction. Incubate for exactly 30 minutes at 37 °C.
-
Termination & Measurement: Stop the reaction by adding 40 µL of 2N NaOH. Measure the fluorescence of the deaminated product (4-hydroxyquinoline) using a microplate reader at Ex/Em = 310/400 nm .
-
Data Analysis: Calculate the IC₅₀ values using non-linear regression. Include Safinamide as a positive control to validate the assay's dynamic range.
References
-
Mathew, B., et al. (2015). "Development of fluorinated methoxylated chalcones as selective monoamine oxidase-B inhibitors: Synthesis, biochemistry and molecular docking studies." Bioorganic Chemistry. Available at:[Link]
-
Sasidharan, R., et al. (2019). "Potent and highly selective dual-targeting monoamine oxidase-B inhibitors: Fluorinated chalcones of morpholine versus imidazole." Archiv der Pharmazie. Available at:[Link]
- RSC Medicinal Chemistry. (2023). "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives." Royal Society of Chemistry.
Application Note: Comprehensive Analytical Characterization of 2-((4-Fluorophenoxy)methyl)benzaldehyde
Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists
Executive Summary & Chemical Context
2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1) is a highly versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The molecule features an electrophilic ortho-benzaldehyde moiety coupled with a flexible, metabolically stable 4-fluorophenoxy ether linkage.
Characterizing this compound requires a multi-modal analytical strategy. The aldehyde group is prone to auto-oxidation to its corresponding benzoic acid derivative, while the ether linkage can undergo cleavage under harsh mass spectrometric ionization conditions. As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating analytical workflow. The methodologies detailed herein ensure structural confirmation, purity assessment, and trace impurity profiling by leveraging Multi-Nuclear NMR, LC-HRMS, and FTIR spectroscopy[1].
Figure 1: Orthogonal analytical workflow for characterizing fluorinated phenoxy benzaldehydes.
Multi-Nuclear NMR Spectroscopy Protocol
Causality & Experimental Design
Nuclear Magnetic Resonance (NMR) is the gold standard for elucidating the regiochemistry of the ortho-substitution and verifying the integrity of the fluorinated aromatic ring. We employ 1 H, 13 C, and 19 F NMR. The inclusion of 19 F NMR is critical: fluorine has a 100% natural isotopic abundance, a spin of 1/2, and yields sharp signals with zero background interference from standard organic solvents[2]. This allows for rapid, unambiguous confirmation of the para-fluoro moiety without complex signal deconvolution.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Calibration (Self-Validation): Before acquiring the analyte spectrum, run a standard sample of 1-fluoro-4-nitrobenzene to calibrate the 19 F pulse sequence and ensure probe tuning is optimized for the fluorine frequency (~376 MHz on a 400 MHz console).
-
Acquisition Parameters:
-
1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2 seconds.
-
13 C NMR: 100 MHz, 512 scans, D1 of 2 seconds, with 1 H decoupling.
-
19 F NMR: 376 MHz, 32 scans, D1 of 1.5 seconds. Use trichlorofluoromethane (CFCl 3 ) at 0.0 ppm as an external reference if precise chemical shift mapping is required.
-
-
Data Processing: Apply a 0.3 Hz line broadening function to 1 H and 19 F spectra, and 1.0 Hz to 13 C spectra prior to Fourier transformation. Phase and baseline correct manually.
Quantitative Data Summary: Expected NMR Shifts
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |
| ~10.15 | Singlet (s) | 1H | Aldehyde (-CHO): Highly deshielded by the carbonyl oxygen. |
| ~7.85 | Doublet of doublets (dd) | 1H | Aromatic (Benzaldehyde C6-H): Ortho to the aldehyde group. |
| ~7.60 - 7.45 | Multiplet (m) | 3H | Aromatic (Benzaldehyde C3, C4, C5-H): Overlapping signals. |
| ~6.95 - 6.85 | Multiplet (m) | 4H | Aromatic (Fluorophenoxy ring): Complex splitting due to 1 H- 19 F coupling ( 3JHF and 4JHF ). |
| ~5.45 | Singlet (s) | 2H | Methylene (-CH 2 -O-): Deshielded by both the ether oxygen and the adjacent aromatic ring. |
Table 2: 19 F and Key 13 C NMR Assignments
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |
| 19 F | ~ -123.5 | Multiplet (m) | Para-Fluoro (-F): Exhibits coupling with adjacent ortho-protons. |
| 13 C | ~192.5 | Singlet | Carbonyl (C=O): Aldehyde carbon. |
| 13 C | ~157.8 | Doublet ( 1JCF ~240 Hz) | Aromatic C-F: Direct carbon-fluorine coupling. |
| 13 C | ~68.2 | Singlet | Methylene (-CH 2 -O-): Aliphatic ether carbon. |
LC-ESI-HRMS Protocol for Purity and Degradation Profiling
Causality & Experimental Design
High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is essential for detecting trace impurities, such as unreacted 4-fluorophenol or the auto-oxidation byproduct, 2-((4-fluorophenoxy)methyl)benzoic acid[3]. We utilize Electrospray Ionization in positive mode (ESI+). The ether oxygen and the aldehyde carbonyl are readily protonated, yielding a strong [M+H]+ pseudo-molecular ion. A reverse-phase gradient ensures that polar degradation products elute before the highly lipophilic target molecule[1].
Step-by-Step Methodology
-
Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Acetonitrile. Dilute to a final working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 superficially porous particle column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Parameters (Self-Validation):
-
Run a blank injection (50:50 Water:Acetonitrile) prior to the sample to establish a baseline and validate the absence of column carryover.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100 to 800.
-
-
Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 20-25 eV to induce fragmentation for structural elucidation.
Figure 2: Primary ESI+ MS/MS fragmentation pathway via ether cleavage.
Table 3: LC-HRMS Exact Mass and Fragmentation Data
| Ion Species | Formula | Theoretical m/z | Observed m/z (Expected) | Mass Error (ppm) |
| [M+H]+ | C 14 H 12 FO 2+ | 231.0821 | 231.0818 | < 2.0 |
| Fragment 1 | C 8 H 7 O + | 119.0497 | 119.0495 | < 2.0 |
| Fragment 2 | C 7 H 7+ | 91.0548 | 91.0546 | < 2.0 |
FTIR Spectroscopy Protocol
Causality & Experimental Design
Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal validation of the functional groups. While NMR maps the carbon-hydrogen framework, FTIR directly probes the vibrational modes of the highly polar C=O, C-O-C, and C-F bonds. Attenuated Total Reflectance (ATR) is the preferred sampling module as it requires zero sample preparation, preventing potential solvent-induced shifts or degradation.
Step-by-Step Methodology
-
Background Collection (Self-Validation): Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm −1 resolution) to subtract atmospheric water vapor and carbon dioxide.
-
Sample Analysis: Place ~2 mg of the solid sample directly onto the ATR crystal. Apply the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the sample.
-
Acquisition: Collect 32 scans from 4000 cm −1 to 400 cm −1 at a resolution of 4 cm −1 .
-
Data Processing: Apply an ATR correction algorithm to account for depth of penetration variations across the wavelength spectrum.
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Diagnostic Significance |
| ~2850, 2750 | Weak (w) | C-H stretch (Aldehyde) | Fermi resonance doublet characteristic of aldehydes. |
| ~1695 | Strong (s) | C=O stretch | Confirms the conjugated benzaldehyde carbonyl. |
| ~1505 | Strong (s) | C=C stretch (Aromatic) | Aromatic ring breathing modes. |
| ~1240 | Strong (s) | C-O-C asymmetric stretch | Confirms the presence of the ether linkage. |
| ~1210 | Strong (s) | C-F stretch | Validates the fluorinated aromatic ring. |
Quality Control & Troubleshooting
To ensure the integrity of the analytical data, the following self-validating checks must be integrated into routine workflows:
-
Aldehyde Oxidation Check: If the 1 H NMR spectrum shows a broad singlet at ~12.0 ppm, or if the FTIR shows a broad O-H stretch from 3300-2500 cm −1 coupled with a C=O shift to ~1680 cm −1 , the sample has oxidized to 2-((4-fluorophenoxy)methyl)benzoic acid. Store the compound under an inert argon atmosphere at 2-8°C to prevent this[1].
-
Ether Cleavage in MS: If the [M+H]+ peak at m/z 231 is absent but m/z 119 is the base peak in the full scan (MS1), the in-source fragmentation is too high. Decrease the capillary voltage and lower the desolvation temperature.
References
-
WordPress/Pharmachitchat. "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques." Pharmachitchat, June 01, 2015. Available at:[Link]
-
ResearchGate. "Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone..." ResearchGate. Available at:[Link]
Sources
Step-by-step guide to the formylation of fluorophenoxy precursors
Application Notes & Protocols
Topic: A Step-by-Step Guide to the Formylation of Fluorophenoxy Precursors For: Researchers, Scientists, and Drug Development Professionals
Abstract
Formylated fluorophenoxy compounds are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] The introduction of a formyl (-CHO) group onto the aromatic ring of a fluorophenoxy precursor is a critical transformation that requires precise control of regioselectivity and reaction conditions. This guide provides a detailed, in-depth exploration of two robust and widely adopted methods for this transformation: the Vilsmeier-Haack reaction and the Rieche formylation. We delve into the underlying mechanisms, offer field-proven, step-by-step protocols, and provide critical insights into experimental choices, safety considerations, and troubleshooting. This document is designed to equip researchers with the necessary expertise to successfully synthesize and characterize these valuable chemical entities.
Introduction: The Strategic Importance of Formylated Fluorophenoxy Scaffolds
The strategic placement of fluorine atoms in organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When combined with a phenoxy group, this creates a privileged scaffold. The subsequent addition of a formyl group unlocks vast synthetic possibilities. The aldehyde functionality is a cornerstone of organic synthesis, acting as a gateway to numerous other functional groups through reactions like oxidation, reduction, reductive amination, and Wittig olefination.[2]
However, the formylation of fluorophenoxy precursors presents a unique regiochemical challenge. The phenoxy group is a powerful ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. The interplay between these electronic effects necessitates carefully chosen methodologies to achieve the desired isomer. This guide focuses on reliable methods that offer high yields and predictable selectivity.
Selecting the Optimal Formylation Strategy
Several classical methods exist for aromatic formylation.[3] For fluorophenoxy substrates, the choice of method is dictated by the desired regioselectivity, substrate reactivity, and tolerance of other functional groups.
-
Vilsmeier-Haack Reaction: This method is exceptionally effective for electron-rich aromatic systems.[4][5][6] The phenoxy group provides sufficient activation for the reaction to proceed efficiently.[7] The Vilsmeier reagent (generated from DMF and POCl₃) is a moderately strong electrophile, which often leads to high para-selectivity due to steric hindrance at the ortho positions.[4][7]
-
Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formyl source, activated by a strong Lewis acid such as titanium tetrachloride (TiCl₄).[8][9] A key advantage of the Rieche reaction for phenoxy substrates is its remarkable ability to favor ortho-formylation.[2][10][11] This selectivity is attributed to the coordination of the titanium Lewis acid with the oxygen atom of the phenoxy group, which directs the electrophile to the adjacent ortho position.[2][11]
-
Duff and Reimer-Tiemann Reactions: While classic methods for phenol formylation, the Duff[12][13] and Reimer-Tiemann[14][15][16] reactions often provide lower yields and can be less suitable for substrates that are sensitive to the harsh basic or acidic conditions employed.[16]
Based on reliability, yield, and selectivity control, this guide will detail the protocols for the Vilsmeier-Haack and Rieche reactions.
Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The causality behind each step informs the experimental protocol.
The Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.[7][17]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃).[4] A series of addition-elimination steps generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][17]
-
Electrophilic Attack and Hydrolysis: The electron-rich fluorophenoxy ring attacks the Vilsmeier reagent to form a sigma complex.[4] Aromaticity is restored through deprotonation. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[5][7]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
The Rieche Formylation Mechanism
The Rieche reaction is a variant of the Friedel-Crafts acylation.[9] Its high ortho-selectivity for phenols is its defining feature.
-
Formation of the Electrophile: The Lewis acid (TiCl₄) activates the dichloromethyl methyl ether, facilitating the departure of a chloride ion to generate a highly reactive dichloromethyl methoxy cation electrophile.[18]
-
Chelation-Directed Attack: TiCl₄ coordinates strongly to the oxygen of the phenoxy group. This chelation brings the activated electrophile into close proximity with the ortho position of the aromatic ring, sterically and electronically favoring ortho-attack.[2][11]
-
Hydrolysis: The dichloromethyl group is subsequently hydrolyzed during aqueous workup to reveal the aldehyde.
Caption: Mechanism of the TiCl₄-mediated Rieche Reaction.
Experimental Protocols
General Laboratory Workflow
A successful formylation experiment follows a systematic workflow from preparation to characterization.
Caption: General experimental workflow for formylation reactions.
Protocol 1: Vilsmeier-Haack Formylation (para-Selective)
This protocol is designed for the para-formylation of a generic fluorophenoxy precursor.
Table 1: Materials for Vilsmeier-Haack Formylation
| Reagent/Material | Molar Eq. | Purpose | Key Considerations |
| Fluorophenoxy Precursor | 1.0 | Substrate | Must be soluble in the reaction solvent. |
| Phosphorus Oxychloride (POCl₃) | 1.2 - 1.5 | Reagent | Highly corrosive and water-reactive. Use fresh. |
| N,N-Dimethylformamide (DMF) | 3.0 - 5.0 | Reagent/Solvent | Anhydrous grade is recommended. |
| Dichloromethane (DCM) | - | Co-solvent (optional) | Anhydrous. Can improve substrate solubility. |
| Ice Water / Sat. NaHCO₃ | - | Quenching | To hydrolyze intermediate and neutralize acid. |
| Ethyl Acetate / DCM | - | Extraction Solvent | For product isolation. |
| Anhydrous MgSO₄ / Na₂SO₄ | - | Drying Agent | To remove residual water from organic phase. |
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq).[19] Cool the flask to 0°C using an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring.[19] Causality: This addition is highly exothermic; slow addition at 0°C ensures controlled formation of the Vilsmeier reagent and prevents side reactions. Maintain the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30-45 minutes. The formation of a white solid or viscous liquid indicates the Vilsmeier reagent has formed.[19]
-
Formylation Reaction: Dissolve the fluorophenoxy precursor (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After addition, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete (typically 2-6 hours), cool the mixture back to 0°C.
-
Very slowly and carefully quench the reaction by pouring it onto a stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution. Causality: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the strong acids present. It is highly exothermic and releases gas.
-
Extract the aqueous mixture with ethyl acetate or DCM (3x).[20]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[20]
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).
Protocol 2: Rieche Formylation (ortho-Selective)
This protocol is optimized for the ortho-formylation of a generic fluorophenoxy precursor using TiCl₄.[21]
Table 2: Materials for Rieche Formylation
| Reagent/Material | Molar Eq. | Purpose | Key Considerations |
| Fluorophenoxy Precursor | 1.0 | Substrate | Must be free of water. |
| Titanium Tetrachloride (TiCl₄) | 2.2 - 2.5 | Lewis Acid Catalyst | Extremely water-sensitive and corrosive. Handle in a fume hood under inert gas. |
| Dichloromethyl Methyl Ether | 1.0 - 1.1 | Formylating Agent | Potential carcinogen. Handle with extreme care. |
| Dichloromethane (DCM) | - | Solvent | Must be anhydrous. |
| Sat. NH₄Cl Solution | - | Quenching | To decompose the titanium complexes. |
| 0.1 M HCl | - | Washing | To remove any remaining basic impurities. |
| Ethyl Acetate / DCM | - | Extraction Solvent | For product isolation. |
| Anhydrous MgSO₄ / Na₂SO₄ | - | Drying Agent | To remove residual water from organic phase. |
Step-by-Step Methodology:
-
Reaction Setup: Add the fluorophenoxy precursor (1.0 eq) to a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar). Dissolve it in anhydrous DCM.[21]
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add TiCl₄ (2.2 eq) dropwise via syringe.[21] The solution will likely turn a deep color (e.g., purple, dark red). Causality: TiCl₄ coordinates with the phenoxy oxygen. This is a strongly exothermic process that must be controlled.
-
Stir the mixture at 0°C for 30-60 minutes to allow for complete chelation.[21]
-
Formylation: Add dichloromethyl methyl ether (1.0 eq) dropwise over 15 minutes, ensuring the temperature remains at 0°C.[21]
-
Allow the mixture to react for 1-2 hours at 0°C. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[21]
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic phase. Wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[21]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety and Handling Precautions
Chemical safety is paramount. The reagents used in these protocols are hazardous and require careful handling in a well-ventilated chemical fume hood.
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing heat and toxic HCl gas.[22][23][24] Always wear a lab coat, safety goggles, and acid-resistant gloves.[25] Work under an inert atmosphere and add it to other reagents slowly.
-
Titanium Tetrachloride (TiCl₄): A highly corrosive liquid that reacts violently with moisture in the air to produce dense white fumes of TiO₂ and HCl. Handle exclusively under an inert atmosphere using syringe techniques.
-
Dichloromethyl Methyl Ether: A potential carcinogen and lachrymator. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coats, and gloves.[23][24] Ensure that eyewash stations and safety showers are readily accessible.[24]
Product Characterization
Upon purification, the identity and purity of the formylated fluorophenoxy product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: Look for a characteristic aldehyde proton singlet between δ 9.5-10.5 ppm. The aromatic region will show splitting patterns consistent with the substitution pattern.[26]
-
¹³C NMR Spectroscopy: The aldehyde carbonyl carbon will appear as a distinct peak around δ 190-195 ppm.[26]
-
FT-IR Spectroscopy: A strong carbonyl (C=O) stretching absorption will be present around 1680-1700 cm⁻¹.[26]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the desired product.[26]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive reagents (hydrolyzed POCl₃/TiCl₄).2. Insufficient activation (reaction temp too low).3. Substrate is too deactivated. | 1. Use freshly opened or distilled reagents.2. Increase reaction temperature after initial addition.3. Switch to a more powerful formylation method or re-evaluate substrate. |
| Formation of Multiple Products | 1. Lack of regioselectivity.2. Diformylation.3. Side reactions (e.g., deprotection). | 1. For ortho, use Rieche. For para, use Vilsmeier-Haack.2. Use stoichiometric amounts of the formylating agent (1.0-1.1 eq).3. Use milder conditions or protecting groups if necessary.[18] |
| Difficult Workup | 1. Formation of stable emulsions.2. Incomplete quenching. | 1. Add more brine during extraction; filter through Celite.2. Ensure quenching is complete by adding quencher until gas evolution ceases. |
References
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
- Garcia, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.
-
Slideshare. Vilsmeier haack rxn. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
- Martín-Gago, P., et al. (2019).
-
The Hive. Selective ortho-formylation of phenols. [Link]
-
Wikipedia. Duff reaction. [Link]
- Shcherbakov, S. V., et al. (2015). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Russian Journal of Organic Chemistry, 51(8), 1109-1115.
- Morimoto, H., et al. (2013). A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. The Journal of Organic Chemistry, 78(7), 3349-3356.
-
ResearchGate. o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4. [Link]
-
Sdfine. Chemwatch MSDS 1810 - PHOSPHORYL CHLORIDE. [Link]
- Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 158-160). Cambridge University Press.
-
SynArchive. Duff Reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
Thieme E-Books. Synthesis by Formylation of Arene—Hydrogen Bonds. [Link]
-
Wikipedia. Rieche formylation. [Link]
- Google Patents.
- Reddy, T. J., et al. (2012). Formylation of Amines. Molecules, 17(8), 9848-9876.
-
Oxford Academic. Simple Formylation of Aromatic Compounds Using a Sodium Formate/Triphenylphosphine Ditriflate System. [Link]
- Romero, J. A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RSC Advances, 6(103), 101351-101357.
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Aakash Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
RecNotes. Reimer Tiemann Reaction. [Link]
-
Researchers Universidad San Sebastián. Spectroscopic (FT-IR, NMR, single crystal XRD) and DFT studies including FMO, Mulliken charges, and Hirshfeld surface analysis, molecular docking and ADME analyses of 2-amino-4′-fluorobenzophenone (FAB). [Link]
-
Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]
-
SynArchive. Rieche Formylation. [Link]
-
ResearchGate. An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. name-reaction.com [name-reaction.com]
- 6. ijpcbs.com [ijpcbs.com]
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- 8. Rieche formylation - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. (PDF) o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4 [academia.edu]
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- 12. Duff reaction - Wikipedia [en.wikipedia.org]
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- 22. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. spectrumchemical.com [spectrumchemical.com]
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- 26. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Protocol for the Large-Scale Synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde
Executive Summary
The compound 2-((4-fluorophenoxy)methyl)benzaldehyde is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science. The presence of both a reactive aldehyde functionality and a metabolically stable fluorophenoxy ether linkage makes it a critical intermediate for synthesizing complex polycyclic isoindolines, reductive amination products, and targeted therapeutics (such as ALDH1A3 inhibitors)[1].
This application note provides a scalable, self-validating protocol for the large-scale synthesis of 2-((4-fluorophenoxy)methyl)benzaldehyde via a modified Williamson ether synthesis. By optimizing the base, solvent, and purification strategy, this method eliminates the need for chromatographic purification, ensuring high throughput and reproducibility suitable for pilot-plant execution.
Mechanistic Rationale & Process Causality
The synthesis relies on a bimolecular nucleophilic substitution (SN2) reaction between 4-fluorophenol and 2-(bromomethyl)benzaldehyde[1]. Designing this reaction for large-scale production requires strict control over the reaction environment to prevent side reactions inherent to bifunctional molecules.
-
Base Selection (Avoidance of Cannizzaro Reaction): Potassium carbonate (K₂CO₃) is explicitly chosen over stronger bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH). NaOH can trigger a Cannizzaro disproportionation of the benzaldehyde moiety, reducing the yield and complicating purification. NaH is hazardous at scale due to hydrogen gas evolution and is unnecessarily strong for deprotonating 4-fluorophenol (pKa ~9.9)[2]. K₂CO₃ provides a mild, heterogeneous basic environment that quantitatively generates the phenoxide without degrading the aldehyde.
-
Solvent Dynamics: Acetonitrile (MeCN) is utilized as the polar aprotic solvent. It effectively solvates the potassium phenoxide, leaving the nucleophile highly active for the SN2 attack on the primary benzylic bromide[1]. Furthermore, MeCN allows the inorganic bromide salts to precipitate cleanly, enabling simple removal via filtration.
-
Self-Validating Purification: At a multi-kilogram scale, column chromatography is cost- and time-prohibitive. This protocol is designed as a self-validating system: the reaction is driven to >98% conversion, and the product is isolated via selective crystallization from a Heptane/Ethyl Acetate matrix. If the upstream conversion fails, the product will not nucleate correctly, providing an immediate physical validation of process integrity.
Quantitative Data & Optimization
The following tables summarize the stoichiometric requirements for a 1-kilogram scale process and the empirical data that drove the optimization of this protocol.
Table 1: Process Stoichiometry & Material Properties
| Reagent | MW ( g/mol ) | Equivalents | Amount (1 kg scale) | Role / Hazard Profile |
| 2-(Bromomethyl)benzaldehyde | 199.04 | 1.00 | 1.00 kg | Electrophile / Lachrymator |
| 4-Fluorophenol | 112.10 | 1.05 | 0.59 kg | Nucleophile / Toxic, Corrosive |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.00 | 1.39 kg | Heterogeneous Base / Irritant |
| Acetonitrile (MeCN) | 41.05 | 10 volumes | 10.0 L | Solvent / Flammable |
Table 2: Reaction Optimization Matrix
Data reflects process development parameters evaluated prior to protocol finalization.
| Solvent | Base | Temperature | Time | IPC Conversion | Isolated Yield | Observations |
| THF | NaH | 0 °C to RT | 4 h | 85% | 78% | Exothermic hazard; minor side reactions[2]. |
| DMF | K₂CO₃ | RT | 12 h | 90% | 82% | Sluggish reaction; difficult solvent removal. |
| MeCN | K₂CO₃ | 50 °C | 8 h | >98% | 91% | Optimal; clean salt filtration, high purity. |
| MeCN | Cs₂CO₃ | 50 °C | 6 h | >99% | 92% | Excellent yield but cost-prohibitive at scale[2]. |
Experimental Workflow Visualization
Workflow for the large-scale synthesis of 2-((4-fluorophenoxy)methyl)benzaldehyde.
Step-by-Step Experimental Protocol
Phase 1: Reactor Preparation and Nucleophile Activation
-
Ensure the 20 L jacketed glass reactor is thoroughly dried and purged with Nitrogen (N₂) to prevent oxidative degradation of the aldehyde.
-
Charge the reactor with 10.0 L of anhydrous Acetonitrile (MeCN).
-
Add 0.59 kg (5.27 mol, 1.05 eq) of 4-fluorophenol to the reactor. Stir at 200 RPM until complete dissolution is achieved.
-
Add 1.39 kg (10.0 mol, 2.00 eq) of finely powdered, anhydrous Potassium Carbonate (K₂CO₃)[2].
-
Stir the suspension at 25 °C for 30 minutes to facilitate the formation of the potassium 4-fluorophenoxide intermediate.
Phase 2: Electrophilic Alkylation 6. Dissolve 1.00 kg (5.02 mol, 1.00 eq) of 2-(bromomethyl)benzaldehyde in 2.0 L of MeCN. 7. Add the 2-(bromomethyl)benzaldehyde solution dropwise to the reactor over 60 minutes. Note: 2-(bromomethyl)benzaldehyde is a severe lachrymator; addition via a closed dropping funnel or pump is mandatory. 8. Once the addition is complete, heat the reactor jacket to maintain an internal temperature of 50 °C. 9. Stir vigorously (300 RPM) for 8 hours[1].
Phase 3: In-Process Control (IPC) and Workup 10. Self-Validation Check: Withdraw a 1 mL aliquot, filter, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the residual 2-(bromomethyl)benzaldehyde is <2.0% (Area %). If incomplete, continue stirring at 50 °C for an additional 2 hours. 11. Cool the reactor to 20 °C. Filter the reaction mixture through a Celite pad to remove K₂CO₃ and precipitated KBr salts[1]. Wash the filter cake with an additional 1.0 L of MeCN. 12. Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 50 mbar) to remove MeCN.
Phase 4: Extraction and Crystallization 13. Dissolve the crude concentrated residue in 10.0 L of Ethyl Acetate (EtOAc)[1]. 14. Transfer to a separatory vessel. Wash the organic layer sequentially with:
- Deionized Water (2 × 5.0 L) to remove residual salts and trace unreacted 4-fluorophenol.
- Saturated aqueous NaCl (Brine) (1 × 5.0 L) to remove bulk water.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to approximately 2.0 L.
- Crystallization: Slowly add 6.0 L of Heptane to the concentrated EtOAc solution while stirring at 40 °C.
- Cool the mixture linearly to 0 °C over 4 hours to induce crystallization.
- Filter the resulting white to off-white crystals, wash with cold Heptane (1.0 L), and dry in a vacuum oven at 35 °C for 12 hours.
- Expected Yield: 1.05 – 1.10 kg (90–95%). Purity >99% by HPLC.
References
-
Title: Application Notes and Protocols for Williamson Ether Synthesis using 2-(Bromomethyl)benzaldehyde | Source: Benchchem | URL: 1
-
Title: Application Note: O-Alkylation with 2-(Bromomethyl)benzaldehyde for the Synthesis of Aryl and Alkyl Ethers | Source: Benchchem | URL: 2
-
Title: An In-depth Technical Guide to 2-(Bromomethyl)benzaldehyde | Source: Benchchem | URL: 3
Sources
Application Note: Visible-Light Photoredox-Catalyzed Trifluoromethylation for the Synthesis of Advanced Agrochemicals and Specialty Polymers
Executive Summary
The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone in the design of modern agrochemicals and specialty polymers. In agrochemical development (e.g., herbicides, insecticides, and fungicides), the –CF₃ moiety dramatically modifies physicochemical properties, enhancing lipophilicity, improving metabolic stability against oxidative degradation, and increasing binding affinity to target receptors[1]. In the realm of specialty polymers, –CF₃ functionalized monomers impart exceptional thermal stability, chemical inertness, and low surface energy, making them ideal for advanced coatings and aerospace materials.
Historically, trifluoromethylation relied on harsh reaction conditions, toxic and ozone-depleting gases (e.g., CF₃I, CF₃Br), or expensive stoichiometric transition metal cross-coupling. Today, visible-light photoredox catalysis has emerged as a transformative, mild alternative. This approach enables the late-stage C–H functionalization of complex heteroarene scaffolds and the synthesis of highly functionalized polymerizable monomers under ambient conditions[2].
Mechanistic Insights: The "Why" Behind the Protocol
Developing a robust trifluoromethylation protocol requires a precise understanding of the underlying single-electron transfer (SET) events.
-
Photocatalyst Selection: We utilize the highly oxidizing iridium complex [Ir{dF(CF₃)ppy}₂dtbpy]PF₆ for complex heteroarenes. Its excited state (*Ir^III) undergoes oxidative quenching by a sacrificial oxidant (e.g., K₂S₂O₈), generating a strongly oxidizing Ir^IV species. This Ir^IV intermediate is thermodynamically capable of oxidizing the trifluoromethyl source[3].
-
Trifluoromethyl Source: Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) is selected over gaseous CF₃I or expensive Togni's reagents. Langlois reagent is a bench-stable, inexpensive solid that cleanly extrudes SO₂ gas upon single-electron oxidation to generate the highly reactive, electrophilic •CF₃ radical[3].
-
Solvent and Additives: A biphasic or polar aprotic solvent system (e.g., CH₃CN/H₂O) is critical. Water is essential to solubilize the inorganic salts (Langlois reagent and persulfate), while acetonitrile solubilizes the photocatalyst and organic substrate, facilitating efficient mass transfer and radical propagation.
Photoredox Catalytic Cycle
Fig 1: Photoredox catalytic cycle for radical trifluoromethylation using Langlois reagent.
Experimental Protocols
Protocol A: Late-Stage Trifluoromethylation of Agrochemical Cores
Target Application: Discovery chemistry for synthesizing analogs of pyrazole-based insecticides (e.g., Fipronil) or pyridine-carboxylate herbicides[4]. Late-stage functionalization allows for the rapid generation of fluorinated analogs from advanced intermediates without redesigning the entire synthetic route[1].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol), Langlois reagent (CF₃SO₂Na, 1.5 mmol, 3.0 equiv), K₂S₂O₈ (1.0 mmol, 2.0 equiv), and [Ir{dF(CF₃)ppy}₂dtbpy]PF₆ (0.005 mmol, 1 mol%).
-
Solvent Addition: Add a degassed mixture of CH₃CN and H₂O (3:1 v/v, 4.0 mL) under an argon atmosphere.
-
Degassing: Perform three freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a triplet quencher for the excited photocatalyst and can intercept the •CF₃ radical, leading to undesired oxygenated byproducts and drastically reduced yields.
-
Irradiation: Irradiate the reaction mixture using a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 18–24 hours with vigorous stirring. Maintain ambient temperature using a cooling fan to prevent thermal degradation of the catalyst.
-
Quenching & Workup: Dilute the mixture with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the trifluoromethylated product.
Protocol B: Synthesis of α-Trifluoromethyl Styrenic Monomers
Target Application: Synthesis of specialty monomers for Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP). Direct C–H trifluoromethylation of simple alkenes provides rapid access to functionalized building blocks[5].
Step-by-Step Methodology:
-
Preparation: To a reaction vial, add the styrene derivative (1.0 mmol), CF₃SO₂Na (2.0 mmol), and the organic photocatalyst Eosin Y (0.02 mmol, 2 mol%). Causality: For bulk monomer synthesis, transitioning from expensive Iridium to a cheap organic dye like Eosin Y improves scalability and avoids transition metal contamination, which can negatively impact the dielectric properties of the final polymer.
-
Oxidant & Solvent Addition: Add tert-butyl hydroperoxide (TBHP, 5.0 M in decane, 2.0 mmol) and DMSO (5 mL). Causality: TBHP acts synergistically with Eosin Y to initiate the radical cascade without requiring an aqueous biphasic system.
-
Irradiation: Irradiate with Green LEDs (λ = 530 nm) for 12 hours at room temperature.
-
Workup & Isolation: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides. Extract with diethyl ether, wash with brine, dry, and concentrate. Purify via vacuum distillation, adding 10 ppm of 4-tert-butylcatechol (TBC) as a radical inhibitor for safe storage.
Quantitative Data: Reaction Optimization Summary
To highlight the causality behind the reagent choices in Protocol A, the following table summarizes the optimization data for the late-stage trifluoromethylation of a model pyrazole substrate.
| Entry | Photocatalyst (mol%) | CF₃ Source (equiv) | Oxidant (equiv) | Solvent System | Yield (%) |
| 1 | [Ir{dF(CF₃)ppy}₂dtbpy]PF₆ (1%) | CF₃SO₂Na (3.0) | K₂S₂O₈ (2.0) | CH₃CN/H₂O (3:1) | 85% |
| 2 | [Ru(bpy)₃]Cl₂ (1%) | CF₃SO₂Na (3.0) | K₂S₂O₈ (2.0) | CH₃CN/H₂O (3:1) | 42% |
| 3 | Eosin Y (2%) | CF₃SO₂Na (3.0) | TBHP (2.0) | DMSO | 61% |
| 4 | [Ir{dF(CF₃)ppy}₂dtbpy]PF₆ (1%) | CF₃I (Gas, Excess) | None | CH₃CN | 60% |
| 5 | None (Dark Control) | CF₃SO₂Na (3.0) | K₂S₂O₈ (2.0) | CH₃CN/H₂O (3:1) | 0% |
Data Interpretation: Entry 1 demonstrates that the highly oxidizing nature of the specific Iridium complex is required to achieve high yields with Langlois reagent. Substituting with a Ruthenium catalyst (Entry 2) results in a severe drop in yield due to insufficient oxidation potential.
Self-Validating Systems (Quality Control)
To ensure experimental integrity and trustworthiness, every run of these protocols must be validated using the following built-in QC checks:
-
¹⁹F NMR Spectroscopy (Primary Validation): The most definitive validation tool. The appearance of a sharp singlet between -55 ppm and -65 ppm (relative to a CFCl₃ internal standard) immediately confirms the successful covalent incorporation of the –CF₃ group into the aromatic or vinylic scaffold.
-
GC-MS Monitoring: Track the reaction progression by sampling 10 µL aliquots. The product mass must reflect an exact addition of 68 Da (CF₃ minus H) relative to the starting material. The absence of a +84 Da peak confirms that undesired trifluoromethylthiolation (–SCF₃) has not occurred.
-
Photochemical Integrity Controls: Always run a parallel "dark control" (Entry 5). A 0% yield in the absence of light validates that the transformation is strictly photochemically driven, ruling out background thermal auto-oxidation of the Langlois reagent.
References
-
Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: Journal of Advanced Research / CCS Publishing URL: 1
-
Title: Visible-light-induced Trifluoromethylation of highly functionalized arenes and heteroarenes in continuous flow Source: Eindhoven University of Technology (Pure) URL: 3
-
Title: Recent developments in fluorine‐containing pesticides Source: Pest Management Science / ResearchGate URL: 4
-
Title: Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis Source: Beilstein Journal of Organic Chemistry URL: 5
-
Title: Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds Source: MDPI Molecules URL: 2
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. mdpi.com [mdpi.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
Application Note: Experimental Protocols for the Functionalization of 2-((4-Fluorophenoxy)methyl)benzaldehyde in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated experimental workflows, and analytical data presentation for functionalizing ortho-substituted aromatic aldehydes.
Introduction & Chemical Profiling
2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1)[1] is a highly versatile bifunctional building block frequently utilized in the synthesis of novel pharmacophores, including kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Structurally, it features an electrophilic aldehyde group positioned ortho to a lipophilic 4-fluorophenoxy ether moiety.
From a drug design perspective, the incorporation of the fluorine atom serves a dual purpose: it enhances the metabolic stability of the resulting molecule by blocking cytochrome P450-mediated oxidation at the para-position of the phenyl ring, and it modulates the overall lipophilicity (logP) to improve cellular permeability. The aldehyde group acts as the primary reactive handle, enabling rapid diversification through carbon-nitrogen (C-N) or carbon-carbon (C-C) bond-forming reactions.
Mechanistic Rationale & Reaction Design
As a Senior Application Scientist, I emphasize that successful synthetic integration of this building block requires exploiting the reactivity of the aldehyde while preserving the integrity of the ether linkage. We will focus on two foundational, self-validating workflows:
A. Direct Reductive Amination
To synthesize secondary or tertiary benzylamines, reductive amination is the gold standard. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). The electron-withdrawing acetoxy groups in STAB stabilize the boron-hydrogen bond, making it a mild and highly selective reducing agent[2]. It selectively reduces the transiently formed iminium ion without prematurely reducing the starting aldehyde to an alcohol. 1,2-Dichloroethane (DCE) is selected as the optimal solvent because it facilitates faster reaction kinetics compared to Tetrahydrofuran (THF)[2].
B. Knoevenagel Condensation
To synthesize α,β-unsaturated derivatives (e.g., cinnamic acids or cyanoacrylamides), the Knoevenagel condensation is employed. We utilize a weak Brønsted base, piperidine , in a protic solvent like ethanol[3]. Piperidine deprotonates the active methylene compound (e.g., ethyl cyanoacetate) to generate a nucleophilic enolate. The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration step is thermodynamically driven by the formation of a highly conjugated π-system extending from the fluorophenoxy-substituted aromatic ring through the newly formed alkene.
Experimental Workflows
Protocol A: Reductive Amination with Primary Amines
Objective: Synthesis of N-alkyl-1-(2-((4-fluorophenoxy)methyl)phenyl)methanamine derivatives.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 2-((4-Fluorophenoxy)methyl)benzaldehyde (1.0 mmol, 230.2 mg) in anhydrous 1,2-Dichloroethane (DCE) (10 mL)[2].
-
Imine Formation: Add the desired primary amine (1.05 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow the intermediate imine/iminium species to fully form. Note: For weakly basic amines (e.g., anilines), add glacial acetic acid (1.0 mmol) as a catalyst to accelerate imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol, 297 mg) portion-wise over 5 minutes to control any mild exotherm[2].
-
Reaction Monitoring: Stir the reaction at room temperature (20–25 °C) for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate, 3:1 v/v) or LC-MS.
-
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (15 mL). Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with DCM/MeOH) to yield the pure amine.
Protocol B: Piperidine-Catalyzed Knoevenagel Condensation
Objective: Synthesis of (E)-ethyl 2-cyano-3-(2-((4-fluorophenoxy)methyl)phenyl)acrylate.
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve 2-((4-Fluorophenoxy)methyl)benzaldehyde (1.0 mmol, 230.2 mg) and ethyl cyanoacetate (1.1 mmol, 124.4 mg) in absolute ethanol (5 mL)[3].
-
Catalyst Addition: Add piperidine (0.1 mmol, ~10 µL) via a micro-syringe. Causality: A catalytic amount is sufficient; excess base can lead to unwanted side reactions like Michael addition of the amine to the product.
-
Condensation: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4–6 hours[3]. The extended conjugation often causes the solution to transition to a deep yellow color.
-
Reaction Monitoring: Confirm the completion of the reaction via TLC or HPLC.
-
Isolation: Allow the mixture to cool to room temperature, then transfer it to an ice bath for 30 minutes to induce crystallization.
-
Filtration: Collect the precipitated solid via vacuum filtration, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the geometrically pure (E)-isomer.
Data Presentation
The following table summarizes the expected quantitative parameters and analytical markers for the described protocols, providing a self-validating benchmark for researchers.
| Reaction Type | Reagents & Catalyst | Solvent & Temp | Time | Typical Yield | Key Analytical Markers (Expected) |
| Reductive Amination | Primary Amine, STAB (1.4 eq), AcOH (opt.) | DCE, 25 °C | 2–4 h | 75–88% | ¹H NMR: Disappearance of aldehyde CHO (~10.2 ppm); appearance of benzylic CH₂ (~3.8 ppm). |
| Knoevenagel Condensation | Ethyl Cyanoacetate, Piperidine (0.1 eq) | EtOH, 78 °C (Reflux) | 4–6 h | 80–92% | ¹H NMR: Appearance of vinylic proton (~8.4 ppm); IR: C≡N stretch (~2220 cm⁻¹). |
Pathway Visualization
Below is the logical workflow mapping the divergent synthetic functionalization of the starting material.
Caption: Divergent synthetic pathways for functionalizing 2-((4-Fluorophenoxy)methyl)benzaldehyde.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
-
Fazio, A., et al. (2026). "Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies." PMC, National Institutes of Health. Available at:[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde .
This molecule is typically synthesized via a Williamson ether synthesis—a bimolecular nucleophilic substitution (SN2) between 4-fluorophenol and 2-(bromomethyl)benzaldehyde. While conceptually straightforward, the bifunctional nature of the electrophile (containing both a reactive benzyl bromide and a sensitive aldehyde) often leads to yield-limiting side reactions if conditions are not rigorously controlled [1].
Mechanistic Workflow & Chemical Logic
To achieve high yields, it is critical to understand the chronological flow of the reaction. The process relies on the complete deprotonation of 4-fluorophenol to form a highly nucleophilic phenoxide, which then attacks the benzylic carbon of the electrophile.
Experimental workflow for the synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 50-60% conversion, and forcing it with heat degrades the product. How can I drive the reaction to completion? A1: The SN2 displacement of the benzyl bromide by 4-fluorophenoxide can become sluggish depending on the solvent shell. Heating the reaction above 80°C often leads to thermal degradation of the aldehyde. Causality & Solution: Add a catalytic amount of anhydrous Sodium Iodide (NaI) (0.1 - 0.2 equivalents). This triggers an in situ Finkelstein reaction, temporarily converting 2-(bromomethyl)benzaldehyde into the highly reactive 2-(iodomethyl)benzaldehyde. Iodide is a superior leaving group, which accelerates the SN2 displacement and allows the reaction to reach completion at milder temperatures (e.g., 50–60°C) [3].
Q2: I am observing a complex mixture of byproducts, including a highly polar spot on the TLC. What is causing this? A2: The aldehyde moiety on your electrophile is highly sensitive to strong bases. If you are using Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to deprotonate the phenol, the aldehyde will undergo a Cannizzaro reaction, disproportionating into a highly polar carboxylic acid and an alcohol [4]. Causality & Solution: Switch to a mild, non-nucleophilic base such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3). 4-Fluorophenol has a pKa of ~9.9, meaning mild carbonate bases are perfectly sufficient to drive phenoxide formation without triggering aldehyde disproportionation [1].
Q3: My starting material is disappearing, but LC-MS shows a mass corresponding to [M - Br + OH]. Why am I not getting the desired ether? A3: You are observing the hydrolysis of the benzyl bromide into 2-(hydroxymethyl)benzaldehyde. This occurs when trace water is present in the reaction mixture. Hydroxide ions (formed from water and your base) are smaller and more mobile than the bulky phenoxide, allowing them to outcompete the phenol in the SN2 reaction [2]. Causality & Solution: Ensure strictly anhydrous conditions. Use commercial anhydrous solvents (MeCN or DMF), flame-dry your glassware, and run the reaction under a positive pressure of Argon or Nitrogen.
Common side reactions limiting the yield of 2-(bromomethyl)benzaldehyde etherification.
Optimization Data & Condition Screening
To validate the theoretical troubleshooting steps above, our applications team screened multiple reaction conditions. The quantitative data below demonstrates the causality of solvent, base, and additive choices on the final isolated yield.
| Solvent | Base (Equiv) | Additive | Temp (°C) | Time (h) | Isolated Yield (%) | Primary Observation |
| THF | NaH (1.2) | None | 0 to RT | 12 | 45% | Poor solubility of phenoxide; incomplete reaction. |
| DMF | NaOH (2.0) | None | RT | 8 | 20% | Significant Cannizzaro byproduct formation[4]. |
| MeCN | K2CO3 (2.0) | None | 80 | 16 | 65% | Sluggish conversion; thermal degradation observed. |
| MeCN | K2CO3 (2.0) | NaI (0.2 eq) | 60 | 5 | 88% | Clean conversion; minimal side reactions [3]. |
| DMF | Cs2CO3 (2.0) | NaI (0.2 eq) | 50 | 4 | 91% | Fastest conversion; highest purity profile. |
Validated Experimental Protocol
This self-validating protocol utilizes the optimized conditions (DMF/Cs2CO3/NaI) to ensure maximum yield and purity.
Materials Required:
-
4-Fluorophenol (1.0 eq)
-
2-(Bromomethyl)benzaldehyde (1.1 eq)
-
Cesium Carbonate (Cs2CO3), anhydrous, finely powdered (2.0 eq)
-
Sodium Iodide (NaI), anhydrous (0.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)
Step-by-Step Methodology:
-
Preparation & Deprotonation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon. Add 4-fluorophenol (1.0 eq) and anhydrous Cs2CO3 (2.0 eq). Suspend the mixture in anhydrous DMF (10 volumes). Stir at room temperature for 30 minutes. Self-Validation: The solution will undergo a slight color change as the phenoxide is generated.
-
Catalyst Addition: Add anhydrous NaI (0.2 eq) to the suspension.
-
Electrophile Addition: Dissolve 2-(bromomethyl)benzaldehyde (1.1 eq) in a minimal amount of anhydrous DMF (1-2 volumes). Add this solution dropwise to the reaction mixture over 15 minutes. Rationale: Dropwise addition prevents local concentration spikes that can lead to dialkylation or oligomerization.
-
Reaction Execution: Heat the mixture to 50°C and stir for 4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 4:1, visualized with UV and 2,4-DNPH stain for the aldehyde).
-
Quenching & Workup: Once the starting phenol is consumed, cool the mixture to 0°C. Quench the reaction by adding ice-cold distilled water (20 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes).
-
Washing: Combine the organic layers and wash sequentially with distilled water (3 x 20 volumes) to remove DMF, followed by a final wash with saturated brine (1 x 10 volumes).
-
Drying & Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to yield pure 2-((4-Fluorophenoxy)methyl)benzaldehyde [2].
References
-
Google Patents. "US7612219B2 - 11-[(Z)-3-(dimethylamino)propylidene]-6,11-dihydro-dibenz[B,E]oxepin-2-YI]-acetic acid." Google Patents. URL:[1]
Sources
Purification of crude 2-((4-Fluorophenoxy)methyl)benzaldehyde by column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1)[1].
This compound is typically synthesized via a Williamson ether coupling between 2-(bromomethyl)benzaldehyde and 4-fluorophenol[2]. Because the reaction mixture often contains unreacted starting materials, over-alkylated byproducts, and trace oxidation products, achieving high purity requires a mechanistic approach to chromatography. This guide provides a self-validating system of protocols, causal troubleshooting, and quantitative parameters to ensure successful purification.
PART 1: Experimental Workflow & Visualization
To establish a baseline for our troubleshooting, the standard purification pipeline is visualized below. The logic here is to progressively eliminate impurities based on their distinct acid-base properties and polarities before they ever reach the silica bed.
Workflow for the chromatographic purification of 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Standard Operating Protocol: Silica Gel Column Chromatography
-
Pre-treatment (Critical Step): Dissolve the crude mixture in Ethyl Acetate (EtOAc) and wash with 1M NaOH (3x).
-
Causality: Unreacted 4-fluorophenol is highly prone to tailing on normal-phase silica. Deprotonating the phenol into the aqueous layer drastically reduces the column's separation burden[2].
-
-
Stationary Phase Preparation: Slurry-pack a column using 200-300 mesh silica gel. Ensure a silica-to-crude mass ratio of at least 30:1.
-
Dry Loading: Dissolve the organic layer in a minimal amount of Dichloromethane (DCM), add silica gel (1:2 sample-to-silica weight ratio), and evaporate to a free-flowing powder.
-
Causality: The target compound is a viscous oil/low-melting solid. Wet loading a viscous sample causes uneven band broadening. Dry loading ensures a perfectly horizontal starting band.
-
-
Gradient Elution: Begin elution with 25:1 Petroleum Ether (PE) / EtOAc. Once the non-polar impurities (e.g., residual bromide) elute, transition to 10:1 PE/EtOAc[3].
-
Causality: The ether and aldehyde functionalities provide moderate polarity. A gradient approach prevents the co-elution of closely related non-polar byproducts.
-
-
Detection: Monitor fractions via TLC using UV light (254 nm) and a Potassium Permanganate (KMnO₄) stain (which will rapidly oxidize the aldehyde, showing a bright yellow spot on a purple background).
PART 2: Troubleshooting Guides & FAQs
Q1: My target compound is co-eluting with unreacted 4-fluorophenol. How can I resolve this chromatographically? A: You should not attempt to resolve this on the column. 4-fluorophenol has a hydroxyl group that hydrogen-bonds aggressively with the silanol (Si-OH) groups of the stationary phase, causing severe tailing that will overlap with your aldehyde. Solution: Intercept this issue during the workup phase. Perform a basic aqueous wash (1M NaOH or K₂CO₃) prior to loading the column. This converts the phenol into a water-soluble phenoxide salt, completely removing it from the organic matrix[2].
Q2: I observe a severe streak extending from the baseline to my product spot on the TLC. What is causing this, and how do I fix it? A: This is a classic symptom of auto-oxidation. The benzaldehyde moiety in 2-((4-Fluorophenoxy)methyl)benzaldehyde is susceptible to air oxidation, forming a highly polar benzoic acid derivative. Carboxylic acids bind strongly to silica gel, causing continuous streaking. Solution: Minimize the crude mixture's exposure to air and light. If oxidation has already occurred, wash your pre-column organic phase with saturated aqueous NaHCO₃ to extract the carboxylic acid byproduct before chromatography.
Q3: The product band is extremely broad, requiring a massive volume of solvent to elute. How do I sharpen the band? A: Band diffusion is typically caused by one of two factors: sample viscosity or residual reaction solvent. If your Williamson ether synthesis utilized Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), trace amounts of these polar aprotic solvents act as powerful, localized eluents that drag the compound down the column unevenly[2]. Solution: Ensure complete removal of DMF/DMSO via multiple water/brine washes during workup. Additionally, strictly adhere to the dry loading protocol described above to eliminate viscosity-induced band distortion.
Q4: Is it better to use a gradient or isocratic elution for this specific compound? A: A step-gradient is highly recommended. Isocratic elution at 10:1 PE/EtOAc will elute the target compound efficiently (Rf ~0.35), but it will also pull down less polar impurities (like unreacted 2-(bromomethyl)benzaldehyde) too quickly, causing them to merge with the leading edge of your product band[3]. Starting at 25:1 flushes the non-polar contaminants, allowing the 10:1 flush to elute the pure target compound.
PART 3: Quantitative Data & Column Parameters
To ensure reproducibility, benchmark your purification against the following standardized parameters:
| Parameter | Specification / Value | Mechanistic Rationale |
| Compound | 2-((4-Fluorophenoxy)methyl)benzaldehyde | Target Analyte[1] |
| Molecular Weight | 230.23 g/mol | Determines mass recovery expectations |
| Stationary Phase | Silica Gel, 200-300 mesh | Optimal surface area for moderate polarity separation |
| Sample:Silica Ratio | 1:30 to 1:50 (w/w) | Prevents column overloading and band overlapping |
| Optimal Eluent System | PE / EtOAc (Gradient 25:1 → 10:1) | Balances lipophilicity of the rings with polar groups[3] |
| Target Rf Value | ~0.35 (in 10:1 PE/EtOAc) | Ideal retention factor for maximum resolution |
| Detection Methods | UV (254 nm); KMnO₄ Stain | UV detects aromatic rings; KMnO₄ selectively stains the aldehyde |
PART 4: References
-
RSC Advances. Supporting Information: 2-(2-Fluorophenoxy)benzaldehyde synthesis and purification. Retrieved from:[Link]
Sources
Technical Support Center: Synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde
Welcome to the technical support guide for the synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction outcomes, ensuring both high yield and purity.
The synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde is a crucial step in the development of various pharmaceutical intermediates and biologically active molecules.[1] The most common and direct route to this molecule is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide. In this specific case, the sodium or potassium salt of 4-fluorophenol acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-(bromomethyl)benzaldehyde.
While seemingly straightforward, this synthesis is not without its challenges. The bifunctional nature of the 2-(bromomethyl)benzaldehyde starting material and the inherent reactivity of the phenoxide nucleophile can lead to a variety of undesired side products.[3] This guide will address these issues in a practical, question-and-answer format, explaining the causality behind these side reactions and providing validated protocols to mitigate them.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture shows multiple spots on TLC and a complex NMR spectrum. What are the most common side products in this synthesis?
A1: When synthesizing 2-((4-Fluorophenoxy)methyl)benzaldehyde via the Williamson ether synthesis, several common side products can arise from competing reaction pathways. Identifying these is the first step in optimizing your protocol.
The primary competing reactions are E2 elimination , C-alkylation of the phenoxide, oxidation of the aldehyde, and self-reaction or polymerization of the electrophile. Each of these pathways is governed by specific reaction conditions.
Below is a summary table of the most frequently encountered side products:
| Side Product Name | Structure | Formation Pathway | Mitigation Strategy |
| 2-Vinylbenzaldehyde | E2 Elimination | Use a less-hindered, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Avoid strong, bulky bases like t-butoxide. Maintain moderate reaction temperatures (50-80 °C).[4] | |
| 2-((4-Fluorophenoxy)methyl)-benzoic Acid | Oxidation | Use high-purity, fresh 2-(bromomethyl)benzaldehyde. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation. | |
| C-Alkylated Isomers (ortho/para) | C-Alkylation | Use a polar aprotic solvent (e.g., DMF, Acetonitrile) to favor O-alkylation. The choice of counter-ion for the phenoxide can also have an effect.[4] | |
| Dimer/Polymer byproducts | Self-Condensation | Maintain dilute reaction conditions. Ensure slow, controlled addition of the base or one of the reactants to avoid high local concentrations of reactive species.[3] | |
| 2-Methylbenzaldehyde | Incomplete Bromination | Ensure the 2-(bromomethyl)benzaldehyde starting material is pure and fully brominated. Purify the starting material if necessary.[5] |
Q2: My reaction yield is consistently low, even with full consumption of my starting materials. What is the most likely cause?
A2: A low yield, despite the disappearance of starting materials, strongly points to the formation of side products via an E2 (elimination) pathway, which competes directly with the desired SN2 (substitution) reaction.[6]
In this reaction, the 4-fluorophenoxide can act not only as a nucleophile (attacking the carbon) but also as a base (abstracting a proton from the methyl group). This E2 reaction produces 2-vinylbenzaldehyde and regenerates 4-fluorophenol, neither of which is your desired product.
Causality:
-
Base Strength & Steric Hindrance: The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) dramatically favors the E2 mechanism. The bulkiness of the base makes it difficult to access the electrophilic carbon, so it preferentially removes a more accessible proton from the adjacent carbon.[6]
-
Temperature: Higher reaction temperatures can also favor elimination over substitution. Williamson ether synthesis is typically conducted at moderate temperatures (50-100 °C) to manage this competition.[2]
Troubleshooting Protocol:
-
Choice of Base: Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are strong enough to deprotonate the phenol but are less likely to promote elimination.[4]
-
Temperature Control: Maintain the reaction temperature between 60-80 °C. Monitor the reaction progress by TLC to avoid prolonged heating after completion.
-
Solvent: Continue using a polar aprotic solvent like DMF or acetonitrile, as these are well-suited for SN2 reactions.[2]
Caption: Competing SN2 (desired) and E2 (side reaction) pathways.
Q3: I have isolated an impurity with the same mass as my product. Could this be a C-alkylation isomer?
A3: Yes, this is a distinct possibility. A phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbons of the aromatic ring (ortho and para positions). While O-alkylation is electronically favored and leads to your desired ether, C-alkylation can occur under certain conditions, leading to isomeric side products that will have the identical mass.[4]
Causality:
-
Solvent Effects: The solvent plays a critical role in directing the alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, leaving the carbon atoms of the ring more available for attack. Conversely, polar aprotic solvents (like DMF or DMSO) are less effective at solvating the phenoxide anion, making the oxygen more nucleophilic and favoring O-alkylation.[4]
-
Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the reactivity of the phenoxide ion.
Troubleshooting Protocol:
-
Confirm Solvent Choice: Ensure you are using a high-purity, anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or DMSO. These solvents are known to promote O-alkylation.[4]
-
Characterization: Use 2D-NMR techniques (like HMBC and HSQC) to confirm the connectivity of the isolated impurity. The C-alkylated product will show a direct bond between the benzylic -CH₂- group and the fluorinated aromatic ring, which can be unambiguously identified.
-
Purification: These isomers can often be separated from the desired product using column chromatography on silica gel with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Caption: O-Alkylation (desired) vs. C-Alkylation (side product).
Q4: My aldehyde starting material, 2-(bromomethyl)benzaldehyde, appears to degrade or cause polymerization upon adding the base. How can I prevent this?
A4: The starting material, 2-(bromomethyl)benzaldehyde, is highly reactive due to the presence of both an electrophilic aldehyde and a labile benzyl bromide.[3] Under the basic conditions of the Williamson ether synthesis, it can undergo self-reaction. The phenoxide base can generate an enolate from the aldehyde, which can then react with another molecule of 2-(bromomethyl)benzaldehyde, leading to oligomers or polymers.
Troubleshooting Protocol:
-
Order of Addition: Do not add the base to a solution of 2-(bromomethyl)benzaldehyde. Instead, first prepare the potassium or sodium 4-fluorophenoxide salt in situ by reacting 4-fluorophenol with the base (e.g., K₂CO₃ or NaH). Once the phenoxide is formed, slowly add a solution of 2-(bromomethyl)benzaldehyde to the reaction mixture. This ensures the electrophile is always in the presence of the desired nucleophile, minimizing self-reaction.
-
Temperature Control: Perform the addition of the 2-(bromomethyl)benzaldehyde solution at a lower temperature (e.g., 0 °C or room temperature) to control the initial reaction rate before gently heating to drive the reaction to completion.
-
Purity of Starting Material: Aldehydes can be prone to oxidation or polymerization over time.[3] Using freshly purified 2-(bromomethyl)benzaldehyde can significantly improve yields and reduce side reactions.
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde
This protocol is designed to minimize the formation of common side products.
Materials:
-
4-Fluorophenol
-
2-(Bromomethyl)benzaldehyde[7]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add 4-fluorophenol (1.0 eq) and anhydrous DMF (approx. 0.2 M).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.
-
In a separate flask, dissolve 2-(bromomethyl)benzaldehyde (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the 2-(bromomethyl)benzaldehyde solution dropwise to the stirred phenoxide mixture at room temperature over 20-30 minutes.
-
After the addition is complete, heat the reaction mixture to 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluorophenol is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel slurry in a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and gradually increasing to 15% EtOAc).
-
Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
-
Concentrate the pure fractions under reduced pressure to obtain 2-((4-Fluorophenoxy)methyl)benzaldehyde as a solid or oil.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. chemscene.com [chemscene.com]
- 8. chemscene.com [chemscene.com]
Overcoming steric hindrance in ortho-substituted benzaldehyde reactions
Welcome to the Technical Support Center for Advanced Organic Synthesis . This hub is specifically designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks due to steric hindrance in ortho-substituted benzaldehydes.
Below, you will find our expertly curated troubleshooting guides, causality analyses, and self-validating experimental protocols to help you overcome these spatial barriers.
🔬 Overview: The Causality of Ortho-Steric Hindrance
Ortho-substituents (e.g., -CH₃, -Cl, -CF₃, -OCH₃) on a benzaldehyde ring create a physical barricade around the electrophilic carbonyl carbon. This spatial bulk severely restricts the approach angle (Bürgi-Dunitz trajectory) of incoming nucleophiles. Consequently, the activation energy barrier for the transition state increases, leading to sluggish reaction rates, recovery of unreacted starting materials, or the dominance of competitive side reactions (such as over-reduction or enolization)[1].
To overcome this, synthetic strategies must rely on three pillars: increasing carbonyl electrophilicity (via Lewis acids), reducing nucleophile bulk , or altering the reaction mechanism entirely .
Decision tree for troubleshooting sterically hindered ortho-substituted benzaldehydes.
🛠️ Section 1: Reductive Amination Troubleshooting
Q: Why does my one-pot reductive amination with 2,6-dimethylbenzaldehyde yield mostly the corresponding alcohol instead of the desired amine?
A: This is a classic kinetic issue. The ortho-methyl groups drastically slow down the initial condensation step (hemiaminal and subsequent imine formation) due to steric clash with the incoming amine[2]. Meanwhile, standard reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are small enough to bypass the steric bulk and directly attack the unreacted aldehyde. The result is a competitive reduction that heavily favors the formation of the alcohol byproduct[1].
The Solution: You must uncouple the reaction into a self-validating two-step process. First, force the imine formation using a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄), which coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously acting as a water scavenger. Second, use Sodium triacetoxyborohydride (NaBH(OAc)₃). This reductant is exceptionally mild and selective; it will reduce the pre-formed iminium ion but is generally too weak to reduce the sterically hindered aldehyde, preventing alcohol byproduct formation[2].
📋 Protocol: Two-Step Reductive Amination for Hindered Substrates
This protocol is designed as a self-validating system: you do not proceed to reduction until imine formation is analytically confirmed.
-
Imine Formation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the ortho-substituted benzaldehyde (1.0 equiv) and the amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Lewis Acid Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature. Stir the mixture for 12–24 hours.
-
Self-Validation Checkpoint: Remove a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC or GC-MS. Do not proceed until the starting aldehyde is completely consumed.
-
Reduction: Once imine formation is confirmed, cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.0 equiv) in small portions to manage hydrogen evolution. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Filter the resulting biphasic mixture through a pad of Celite to remove insoluble titanium dioxide (TiO₂) salts. Extract the aqueous layer with dichloromethane, dry over Na₂SO₄, and concentrate.
Step-by-step workflow for the two-step reductive amination protocol.
🛠️ Section 2: Wittig & Olefination Reactions
Q: I am attempting a Wittig reaction on an ortho-halo substituted benzaldehyde. The yields are abysmal, and the E/Z selectivity is entirely unpredictable. How can I optimize this?
A: The classical Wittig reaction relies on the formation of a bulky, four-membered oxaphosphetane intermediate. Ortho-halo substituents (like -Cl or -Br) create immense steric clash with the massive triphenylphosphine (PPh₃) group of the ylide. This disrupts the transition state geometry required for efficient coupling and high selectivity[3]. Furthermore, cooperative ortho-effects between the halogen and the ylide can unexpectedly shift the thermodynamic equilibrium, heavily favoring the Z-isomer instead of the desired E-isomer[4].
The Solution: Abandon the standard Wittig ylide and switch to the Horner-Wadsworth-Emmons (HWE) reaction . The HWE reaction utilizes phosphonate carbanions (e.g., triethyl phosphonoacetate). These reagents are significantly less sterically demanding than triphenylphosphonium ylides, highly nucleophilic, and inherently favor the formation of the thermodynamically stable (E)-alkene[2].
📋 Protocol: Horner-Wadsworth-Emmons (HWE) Olefination
-
Carbanion Generation: In an oven-dried flask under N₂, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.
-
Phosphonate Addition: Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases and the solution becomes clear, indicating complete deprotonation.
-
Aldehyde Addition: Dissolve the ortho-substituted benzaldehyde (1.0 equiv) in a minimum amount of anhydrous THF and add it dropwise to the carbanion solution.
-
Reaction: Allow the mixture to warm to room temperature. The reduced steric bulk of the phosphonate allows the reaction to typically reach completion within 2–4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. The water-soluble phosphate byproduct is easily removed in the aqueous wash, drastically simplifying purification compared to the difficult-to-remove triphenylphosphine oxide generated in standard Wittig reactions.
📊 Data Presentation: Methodological Comparisons
To illustrate the critical need for these protocol adjustments, the following table summarizes the quantitative improvements observed when switching from standard conditions to our optimized protocols for highly hindered substrates.
| Substrate | Reaction Type | Standard Condition | Standard Yield | Optimized Condition | Optimized Yield |
| 2,4,6-Trimethylbenzaldehyde | Reductive Amination | NaBH₃CN, MeOH, RT | < 20% (Mostly alcohol) | Ti(OiPr)₄, NaBH(OAc)₃, DCE | > 85% (Pure amine) |
| 2-Chlorobenzaldehyde | Olefination | Ph₃P=CHCO₂Et, THF | 45% (Z-favored) | (EtO)₂P(O)CH₂CO₂Et, NaH | 92% (E-favored) |
| Pentamethylbenzaldehyde | Nucleophilic Addition | MeMgBr, Et₂O, RT | < 5% (Unreacted) | MeLi, CeCl₃, THF, -78 °C | 78% (Addition product) |
📚 References
-
ResearchGate. Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Retrieved from[Link]
-
University of Galway Research. Co-operative ortho-effects on the Wittig reaction. Retrieved from [Link]
Sources
Stability issues of 2-((4-Fluorophenoxy)methyl)benzaldehyde in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS No. 1443307-58-1).[1] This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As a key intermediate in organic synthesis and pharmaceutical research, understanding its chemical behavior is critical for reproducible and successful experimentation.
This document addresses the inherent reactivity of the molecule's core functional groups—the aldehyde, the benzyl ether linkage, and the fluorinated aromatic ring—to help you anticipate and mitigate potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-((4-Fluorophenoxy)methyl)benzaldehyde in solution?
A1: The two most significant degradation pathways are:
-
Oxidation of the Aldehyde: The benzaldehyde group is susceptible to oxidation, especially when exposed to atmospheric oxygen, which converts it into the corresponding 2-((4-Fluorophenoxy)methyl)benzoic acid.[2][3][4][5] This is the most common degradation pathway under ambient storage conditions in solution.
-
Acid- or Base-Mediated Ether Cleavage: The ether linkage, while generally stable, can be cleaved under strong acidic or basic conditions.[6][7][8] This would result in the formation of 4-fluorophenol and a derivative of 2-(hydroxymethyl)benzaldehyde.
Q2: What are the ideal storage conditions for the compound, both neat and in solution?
A2:
-
Neat Compound: The solid material should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and protected from light.[1]
-
Stock Solutions: For optimal stability, prepare stock solutions in high-purity, anhydrous solvents such as acetonitrile or toluene. Store these solutions at -20°C under an inert atmosphere (nitrogen or argon) in tightly capped vials.[9] Minimize freeze-thaw cycles by preparing smaller aliquots.
Q3: Which solvents should I use or avoid when preparing solutions?
A3:
-
Recommended: HPLC-grade acetonitrile, anhydrous toluene, and dichloromethane (DCM) are generally suitable for short-term experimental use. Always use solvents from a freshly opened bottle or those that have been properly dried and de-gassed to minimize exposure to water and oxygen.
-
Use with Caution: Protic solvents like methanol and ethanol can potentially form hemiacetals or acetals with the aldehyde group, especially in the presence of acid or base catalysts. While often reversible, this can complicate reaction monitoring.
-
Avoid: Solvents containing peroxides (e.g., older ethers like THF or diethyl ether) should be strictly avoided as they can accelerate the oxidation of the aldehyde.
Q4: How can I quickly assess if my sample in solution has degraded?
A4: Visual inspection can be an initial indicator. A pure solution should be colorless. The development of a yellowish tint may suggest degradation or the presence of impurities.[4] For quantitative analysis, Thin Layer Chromatography (TLC) or a quick HPLC-UV analysis against a freshly prepared standard is recommended. Degradation will typically manifest as a decrease in the area of the main peak and the appearance of new, often more polar, impurity peaks.[9]
Q5: What are the best analytical methods for monitoring the purity and stability of this compound?
A5: A combination of chromatographic techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (e.g., at 254 nm) is the most robust technique for quantifying the purity of the compound and detecting non-volatile degradation products like the corresponding carboxylic acid.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities or potential cleavage products.[10][12]
Troubleshooting Guides for Experimental Issues
Problem 1: My HPLC analysis shows a new, more polar peak appearing over time, and the main peak area is decreasing.
-
Question: I dissolved my 2-((4-Fluorophenoxy)methyl)benzaldehyde in acetonitrile for an experiment. After 24 hours at room temperature, HPLC analysis shows a new peak eluting earlier than the parent compound. What is happening?
-
Answer: This observation is highly characteristic of oxidation . The aldehyde group is likely being converted to the more polar 2-((4-Fluorophenoxy)methyl)benzoic acid. Aldehydes are known to undergo autoxidation upon exposure to air.[3][5]
Caption: Oxidation of the aldehyde to a carboxylic acid.
-
Solvent Preparation: Use HPLC-grade solvents. Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Prepare the solution in a vial that has been flushed with an inert gas. After dissolution, blanket the headspace of the vial with the inert gas before sealing.
-
Storage: Store the solution at low temperatures (e.g., 4°C or -20°C) when not in immediate use, even for short durations.
-
Antioxidant Addition: If compatible with your downstream application, adding a radical scavenger like butylated hydroxytoluene (BHT) at a very low concentration (e.g., <0.01%) can inhibit autoxidation. This is more common for long-term storage and should be validated for your specific experiment.
-
Problem 2: I'm running a reaction in a strong acid (e.g., HBr, TFA) or strong base (e.g., NaH, LDA), and I'm seeing multiple new spots on my TLC, including one that matches 4-fluorophenol.
-
Question: My reaction requires acidic conditions, but it seems to be destroying my starting material. How can I confirm if the ether bond is being cleaved and what can I do about it?
-
Answer: The presence of 4-fluorophenol strongly suggests that the benzyl ether linkage is undergoing acid-catalyzed cleavage . Ethers, while generally robust, are susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr or HI.[8][13] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack (SN1 or SN2 mechanism) by the counter-ion.[6][7][14]
Caption: Acid- or base-catalyzed ether bond cleavage.
-
Confirm Susceptibility (Stress Test):
-
Dissolve a small amount of your compound in a relevant solvent.
-
Add a drop of the acid or base you intend to use in your reaction.
-
Monitor the mixture by TLC or HPLC every 15-30 minutes at the reaction temperature. The appearance of a spot corresponding to a 4-fluorophenol standard would confirm cleavage.
-
-
Modify Reaction Conditions:
-
Use a Weaker Acid: Investigate if a less harsh acid (e.g., acetic acid, p-toluenesulfonic acid) can catalyze your desired transformation without causing significant degradation.
-
Lower Temperature: Acid-catalyzed cleavage is often slower at lower temperatures.[6] Attempt your reaction at 0°C or room temperature if you are currently running it at elevated temperatures.
-
Protecting Groups: If the aldehyde is the reactive site of interest and the ether is merely a linking group, this may not be an option. However, in other contexts, alternative ether protecting groups with different acid/base lability could be considered during synthesis design.
-
-
Problem 3: My experimental results are inconsistent. Sometimes the reaction works perfectly, and other times it fails or gives a low yield.
-
Question: I am using 2-((4-Fluorophenoxy)methyl)benzaldehyde in a multi-step synthesis, and the yield of my first step is not reproducible. What factors could be causing this variability?
-
Answer: Inconsistent results often point to a sensitive substrate or subtle variations in experimental conditions. The primary suspect is the variable purity of the starting material solution due to on-the-bench degradation. A systematic approach is needed to identify the root cause.
Caption: A systematic workflow for diagnosing inconsistent results.
To execute this workflow, a Forced Degradation (Stress Testing) Study is highly recommended. This controlled experiment will reveal the compound's vulnerabilities under various conditions, allowing you to pinpoint the cause of your inconsistency.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally stress 2-((4-Fluorophenoxy)methyl)benzaldehyde to identify potential degradation products and understand its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in HPLC-grade acetonitrile at a concentration of approximately 1 mg/mL.[9]
2. Application of Stress Conditions:
-
For each condition below, mix 1 mL of the stock solution with 1 mL of the stress reagent in an HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of acetonitrile.
-
Acid Hydrolysis: 1N HCl. Incubate at 60°C for 24 hours.[5]
-
Base Hydrolysis: 1N NaOH. Incubate at 60°C for 24 hours.[5]
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Dilute the stock solution 1:1 with acetonitrile. Heat at 80°C for 48 hours.
-
Photolytic Degradation: Dilute the stock solution 1:1 with acetonitrile. Expose to direct UV light (e.g., 254 nm) or strong broad-spectrum light for 24 hours, alongside a control vial wrapped in aluminum foil.
-
3. Analysis:
-
After the incubation period, cool all samples to room temperature. If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples (including the time-zero control) by a validated HPLC-UV method. An HPLC-MS method is highly recommended to obtain mass information for the new peaks.[10]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A significant decrease in the parent peak and the appearance of new peaks under a specific condition indicates instability under that condition.
-
Use the mass spectrometry data to propose structures for the degradation products.
| Stress Condition | Likely Degradation Pathway | Expected Primary Degradation Product | Mass Change (Da) |
| Oxidative (H₂O₂) / Air | Aldehyde Oxidation | 2-((4-Fluorophenoxy)methyl)benzoic acid | +16 |
| Acidic (HCl) | Ether Cleavage | 4-Fluorophenol | -134.12 |
| Basic (NaOH) | Ether Cleavage / Cannizzaro Rxn | 4-Fluorophenol | -134.12 |
| Thermal / Photolytic | Varies (e.g., oxidation, radical) | Multiple minor products possible | Varies |
References
-
Liao, Y., Aspin, A., & Yang, Z. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Chemstock. (n.d.). BENZALDEHYDE Safety Data Sheet. Retrieved from [Link]
-
Sciforum. (2012). Green Oxidations of Aldehydes to Carboxylic Acids and Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Retrieved from [Link]
-
Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Retrieved from [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE Material Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of aldehydes to carboxylic acids. Retrieved from [Link]
-
American Chemical Society Publications. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fiveable. (2025). Ether Cleavage: Organic Chemistry Study Guide. Retrieved from [Link]
-
Loba Chemie. (2024). BENZALDEHYDE AR Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem. Retrieved from [Link]
-
OpenStax. (2023). Reactions of Ethers: Acidic Cleavage. Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08444E [pubs.rsc.org]
- 3. technopharmchem.com [technopharmchem.com]
- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. jackwestin.com [jackwestin.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 14. fiveable.me [fiveable.me]
Technical Support Center: Troubleshooting the Williamson Ether Synthesis
Welcome to the Application Scientist Support Portal. The Williamson ether synthesis is a cornerstone of organic chemistry, yet achieving quantitative conversion often requires meticulous tuning of reaction parameters. This guide is designed for researchers and process chemists to systematically diagnose, troubleshoot, and optimize etherification workflows.
Diagnostic Workflow
Before adjusting your protocol, use the logical matrix below to identify the kinetic or thermodynamic bottlenecks in your specific reaction system.
Diagnostic workflow for troubleshooting low conversion in Williamson Ether Synthesis.
Troubleshooting Guides & FAQs
Q: My reaction with a secondary alkyl halide is yielding mostly alkene byproducts instead of the desired ether. How do I fix this? A: You are observing the classic kinetic competition between bimolecular nucleophilic substitution ( SN2 ) and bimolecular elimination ( E2 ). Alkoxides are profoundly strong bases. When an alkoxide approaches a sterically hindered secondary or tertiary alkyl halide, the activation energy barrier for backside attack (the SN2 pathway) becomes significantly higher than the barrier for abstracting an accessible β -proton (the E2 pathway). Consequently, the reaction 1[1].
-
Causality: Steric bulk physically blocks the nucleophile's trajectory to the electrophilic carbon's antibonding orbital ( σ∗ ).
-
Solution: Redesign your retrosynthesis. You must 2[2]: use the alkoxide of the more sterically hindered alcohol and react it with a primary or methyl halide. This minimizes steric clash at the electrophilic center, restoring the kinetic favorability of the SN2 mechanism.
Q: I'm using a primary alcohol and a primary alkyl halide, but conversion stalls at 40%. I'm using ethanol as the solvent with NaOH. A: Your nucleophile is being deactivated by its solvation environment. Protic solvents like ethanol form a dense network of hydrogen bonds around the alkoxide anion. This solvation shell drastically lowers the ground-state energy of the nucleophile, thereby increasing the activation energy required to reach the SN2 transition state.
-
Causality: Hydrogen bonding attenuates nucleophilicity. Furthermore, NaOH in ethanol establishes an equilibrium that generates water, leading to competitive hydrolysis of your alkyl halide.
-
Solution: Switch to a 3[3] such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the counter-cation but leave the alkoxide anion "naked" and highly reactive. Replace NaOH with Sodium Hydride (NaH) to drive the deprotonation to irreversible completion.
Q: I switched to NaH in DMF, but my reaction still isn't proceeding. The NaH looks a bit gray. A: Your base has likely degraded. Sodium hydride is highly sensitive to ambient moisture. Over time, or if improperly stored, NaH reacts with atmospheric water to form sodium hydroxide (NaOH). While pure NaH in mineral oil is typically white or light gray, a 4[4] often indicates significant deactivation.
-
Causality: NaOH is insufficiently basic to quantitatively deprotonate aliphatic alcohols in aprotic solvents, leaving you with a low effective concentration of the active alkoxide nucleophile.
-
Solution: Procure a fresh batch of NaH. Ensure your reaction is assembled under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (Argon or Nitrogen).
Q: I am scaling up an etherification for process chemistry. Using NaH and DMF is too hazardous and expensive at scale. What is the industrial alternative? A: For large-scale operations, 5[5] is the gold standard. PTC eliminates the need for pyrophoric bases and expensive aprotic solvents.
-
Causality: In a biphasic system (e.g., aqueous NaOH and toluene), the organic and aqueous layers do not mix. A phase transfer catalyst, such as 6[6], acts as a shuttle. Its lipophilic butyl chains allow it to carry the hydroxide ion into the organic phase to deprotonate the alcohol. The bulky quaternary ammonium counterion prevents tight ion-pairing, rendering the alkoxide exceptionally reactive.
-
Solution: Transition to a biphasic protocol using 50% aqueous NaOH, an organic solvent like toluene, and 1-5 mol% of a quaternary ammonium salt catalyst.
Quantitative Optimization Parameters
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale | Expected Yield Impact |
| Solvent | Protic (EtOH, MeOH) | Polar Aprotic (DMF, DMSO) | Protic solvents hydrogen-bond to the alkoxide, reducing nucleophilicity. Aprotic solvents leave the anion "naked" and reactive. | +30-50% |
| Base | NaOH / KOH (for aliphatic) | NaH or KH | Complete, irreversible deprotonation prevents equilibrium-driven reverse reactions and water generation. | +20-40% |
| Substrate Design | Secondary Halide + Primary Alkoxide | Primary Halide + Secondary Alkoxide | Minimizes steric hindrance at the electrophilic carbon, heavily suppressing the competing E2 elimination pathway. | +40-60% |
| Additives | None (in non-polar solvents) | TBAB (Phase Transfer Catalyst) | Breaks up tight ion pairs and shuttles the nucleophile into the organic phase, increasing effective concentration. | +25-45% |
Self-Validating Experimental Protocols
A robust protocol must validate itself in real-time. The following methodologies incorporate physical checkpoints to ensure the chemistry is proceeding as intended before moving to the next step.
Protocol 1: Anhydrous Williamson Ether Synthesis (NaH / DMF)
Objective: Synthesize an ether from an aliphatic alcohol and primary alkyl halide while preventing moisture-induced yield loss.
-
System Purge: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Flush with Argon.
-
Validation Checkpoint: A moisture-sensitive indicator (e.g., exposing a drop of TiCl4 on a glass rod near the exhaust) should not fume, confirming a strictly anhydrous atmosphere.
-
-
Base Activation: Add NaH (60% dispersion in mineral oil, 1.2 eq). Wash with anhydrous hexanes (3x) via syringe to remove the oil, then suspend the solid in anhydrous DMF.
-
Validation Checkpoint: The suspension must appear as a fine, light-gray powder. If the solid is dark gray or clumpy, the NaH is deactivated; abort and source fresh reagent.
-
-
Alkoxide Generation: Cool the suspension to 0°C. Add the alcohol (1.0 eq) dropwise.
-
Validation Checkpoint: Observe vigorous H2 gas evolution. The cessation of bubbling (typically 30-60 mins) physically validates that quantitative deprotonation is complete. Do not proceed until bubbling stops.
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise. Warm the reaction to room temperature (or heat to 50°C for less reactive substrates).
-
Reaction Monitoring: Pull a 10 µL aliquot after 2 hours. Quench in a microfuge tube with water/EtOAc. Run TLC (Hexanes/EtOAc).
-
Validation Checkpoint: The complete disappearance of the alcohol starting material spot and the appearance of a less polar spot confirms successful conversion.
-
-
Quench: Cool to 0°C. Carefully add saturated aqueous NH4Cl dropwise.
-
Validation Checkpoint: A lack of gas evolution upon further addition confirms all excess NaH was successfully and safely quenched.
-
Protocol 2: Scalable Phase-Transfer Catalyzed (PTC) Etherification
Objective: High-yield etherification using biphasic conditions without pyrophoric bases.
-
Biphasic Setup: In a reaction vessel, combine the alcohol (1.0 eq) and alkyl halide (1.2 eq) in toluene (organic phase).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base Addition & Activation: Add 50% aqueous NaOH (3.0 eq). Vigorously stir the biphasic mixture (>800 rpm).
-
Validation Checkpoint: The immediate formation of a fine, opaque emulsion validates that there is sufficient interfacial surface area for the catalyst to shuttle ions between the aqueous and organic phases.
-
-
Phase Separation & Analysis: After 4-6 hours at 60°C, stop stirring.
-
Validation Checkpoint: The mixture must rapidly separate into two distinct, clear layers. The persistence of an emulsion indicates incomplete reaction or the formation of surfactant-like byproducts. Analyze the upper organic layer via GC-MS to confirm product formation.
-
References
-
Williamson ether synthesis - Wikipedia | Wikipedia | 6
-
Industrial Phase Transfer Catalysis | PTC Organics | 5
-
Mastering the Williamson Ether Synthesis Book | TailoredRead | 3
-
troubleshooting low yield in Williamson ether synthesis of crown ethers | BenchChem | 4
-
Williamson Ether Synthesis | J&K Scientific LLC | 1
-
The Williamson Ether Synthesis | Master Organic Chemistry | 2
Sources
How to remove unreacted starting material from 2-((4-Fluorophenoxy)methyl)benzaldehyde
Welcome to the dedicated technical support guide for the purification of 2-((4-Fluorophenoxy)methyl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges in removing unreacted starting materials. Here, we provide troubleshooting advice and detailed protocols to ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of unreacted starting materials in my product?
The most common starting materials for the Williamson ether synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde are 2-(bromomethyl)benzaldehyde and 4-fluorophenol. Their presence can be confirmed using a few analytical techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude product, along with the starting materials as standards, on a TLC plate. A typical solvent system would be a mixture of ethyl acetate and hexanes. The starting materials will have different retention factors (Rf) than the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to detect impurities. The aldehydic proton of the product will have a characteristic chemical shift. You can compare the spectrum of your crude product to the known spectra of the starting materials and the final product to identify any overlapping peaks that indicate the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC can be used to separate and quantify the components of your reaction mixture.
Q2: What are the most common reasons for incomplete reactions leading to starting material contamination?
Several factors can lead to an incomplete reaction:
-
Insufficient Reaction Time or Temperature: The Williamson ether synthesis requires adequate time and temperature for the reaction to go to completion. If the reaction is stopped prematurely or the temperature is too low, unreacted starting materials will remain.
-
Base Strength and Stoichiometry: A base, such as potassium carbonate, is typically used to deprotonate the phenol. If the base is not strong enough or if an insufficient amount is used, the reaction will not proceed efficiently.
-
Solvent Choice: The choice of solvent is crucial. A polar aprotic solvent like DMF or acetonitrile is generally preferred to facilitate the SN2 reaction.
Troubleshooting Guides: Removing Unreacted Starting Materials
Scenario 1: Removal of Unreacted 4-Fluorophenol
4-Fluorophenol is acidic due to its phenolic hydroxyl group. This property can be exploited for its removal.
Method 1: Liquid-Liquid Extraction with a Basic Solution
This method leverages the acidic nature of 4-fluorophenol to separate it from the neutral product.
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or 1 M potassium carbonate (K2CO3).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The deprotonated 4-fluorophenoxide salt will be in the aqueous layer, while the desired product remains in the organic layer.
-
Drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and base.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Diagram of Extraction Workflow:
Caption: Workflow for removing 4-fluorophenol via basic extraction.
Scenario 2: Removal of Unreacted 2-(Bromomethyl)benzaldehyde
2-(Bromomethyl)benzaldehyde is a neutral compound and cannot be removed by simple acid-base extraction. Therefore, chromatographic methods are generally required.
Method 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent like hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel.
-
Elute the Column: Start eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The less polar 2-(bromomethyl)benzaldehyde will elute first.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate). The more polar product, 2-((4-fluorophenoxy)methyl)benzaldehyde, will then elute from the column.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Typical TLC Rf Values
| Compound | Typical Rf (80:20 Hexanes:EtOAc) |
| 2-(Bromomethyl)benzaldehyde | ~0.6 - 0.7 |
| 2-((4-Fluorophenoxy)methyl)benzaldehyde | ~0.4 - 0.5 |
| 4-Fluorophenol | ~0.2 - 0.3 |
Diagram of Chromatographic Separation:
Technical Support Center: Handling, Drying, and Storing 2-((4-Fluorophenoxy)methyl)benzaldehyde
Welcome to the advanced technical support guide for 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1)[1]. As a highly reactive aromatic building block featuring both an ether linkage and an aldehyde functional group, this compound is a critical intermediate in drug discovery and materials science. However, its structural features make it highly susceptible to environmental degradation.
This guide is designed for research scientists and drug development professionals. It synthesizes mechanistic theory with field-proven methodologies to ensure the absolute integrity of your chemical inventory.
Mechanistic Insight: The Causality of Degradation
To effectively protect 2-((4-Fluorophenoxy)methyl)benzaldehyde, one must understand its primary modes of degradation: Autoxidation and Hydration .
The Autoxidation Pathway
Aldehydes do not simply "spoil"; they undergo a well-characterized free-radical chain reaction known as autoxidation[2][3]. When exposed to ambient oxygen and light, trace radicals abstract the aldehydic hydrogen to form an acyl radical. This radical rapidly reacts with molecular oxygen ( O2 ) to form an acylperoxy radical, which then abstracts a hydrogen from another aldehyde molecule, generating a peracid[4]. Finally, the peracid reacts with a second equivalent of the aldehyde (via a Baeyer-Villiger-type intermediate) to yield two molecules of the corresponding carboxylic acid[2].
Because this is a chain reaction, even a microscopic amount of oxygen can trigger the exponential degradation of your entire batch[3].
Caption: Radical-chain mechanism of aldehyde autoxidation to carboxylic acid.
The Role of Moisture
While water does not directly oxidize the aldehyde, it exists in an equilibrium with the aldehyde to form a gem-diol (hydrate). This hydration alters the compound's solubility profile and can severely inhibit downstream nucleophilic addition reactions (e.g., Wittig reactions or reductive aminations). Furthermore, trace transition metals dissolved in atmospheric moisture can act as catalysts for the radical initiation step of autoxidation[5][6].
Troubleshooting & FAQs
Q1: I found a white, crusty solid around the threads of my vial. Is my batch ruined? A: The white solid is the carboxylic acid derivative (2-((4-fluorophenoxy)methyl)benzoic acid), formed via the autoxidation mechanism described above. If the solid is confined to the cap threads, the bulk material inside may still be viable. You must assess the purity of the bulk material via 1H NMR (see Table 2). If the acid byproduct is >2%, you must purify the batch via a short silica gel plug or recrystallization before use.
Q2: Why is Argon recommended over Nitrogen for storage? A: While both are inert gases, Argon is a noble gas that is significantly denser than air (approx. 1.78 kg/m ³ vs. air's 1.22 kg/m ³)[7][8]. When backfilled into a vial, Argon sinks and creates a physical, oxygen-free "blanket" directly over the compound. Nitrogen is slightly lighter than air and is highly prone to turbulent mixing and escaping during the capping process, leaving residual oxygen in the headspace[8].
Q3: How do I remove trace moisture without applying high heat that might degrade the compound? A: Do not use oven drying. Aldehydes are thermally sensitive and prone to polymerization. The most effective method is Azeotropic Distillation using anhydrous toluene, followed by high-vacuum desiccation on a Schlenk line (See Protocol A).
Diagnostic Data & Storage Parameters
To maintain strict quality control, use the following tables to benchmark your storage conditions and validate the purity of your compound.
Table 1: Comparative Storage Conditions & Shelf-Life Impact
| Storage Condition | Atmosphere | Container Type | Estimated Shelf-Life | Risk Factor |
| Optimal (Recommended) | Argon (Backfilled) | Amber Glass, PTFE Cap | > 24 Months | Minimal |
| Standard Cold | Nitrogen | Clear Glass | 6 - 12 Months | Moderate (Photo-oxidation risk) |
| Ambient Benchtop | Air | Clear Glass | < 2 Weeks | Critical (Rapid autoxidation) |
| Desiccator (Room Temp) | Air (Dry) | Clear Glass | 1 - 2 Months | High (Moisture removed, O2 remains) |
Table 2: NMR & IR Diagnostic Peaks for Degradation Assessment
Use these analytical markers to distinguish the pure aldehyde from its oxidized carboxylic acid byproduct.
| Analytical Method | Target Functional Group | Pure Aldehyde Peak (Expected) | Carboxylic Acid Peak (Degraded) |
| 1H NMR ( CDCl3 ) | Carbonyl Proton | Sharp singlet at ~10.1 - 10.4 ppm | Broad singlet at ~12.0 - 13.0 ppm |
| 1H NMR ( CDCl3 ) | Moisture ( H2O ) | Peak at 1.56 ppm should be absent | N/A |
| FT-IR | C=O Stretch | Sharp peak at ~1690 - 1700 cm⁻¹ | Shifted peak at ~1680 cm⁻¹ |
| FT-IR | O-H Stretch | Absent | Broad band at 2500 - 3300 cm⁻¹ |
Validated Experimental Protocols
The following workflows are designed as self-validating systems . Do not proceed to the next step without confirming the success of the previous one.
Caption: Recommended workflow for purity assessment, drying, and inert storage.
Protocol A: Trace Moisture Removal via Azeotropic Distillation
Purpose: To remove tightly bound water without thermal degradation.
-
Dissolution: Dissolve the 2-((4-Fluorophenoxy)methyl)benzaldehyde in 10-15 mL of anhydrous toluene per gram of compound in a round-bottom flask. Toluene forms a low-boiling azeotrope with water.
-
Evaporation: Attach the flask to a rotary evaporator. Set the water bath to a maximum of 35°C to prevent thermal degradation. Evaporate the solvent under reduced pressure (approx. 40-50 mbar) until a residue is formed.
-
Repeat: Repeat the toluene addition and evaporation process two more times to ensure complete azeotropic removal of water.
-
High Vacuum: Attach the flask to a Schlenk line under high vacuum (< 0.1 mbar) for 4 hours at room temperature to remove residual toluene.
-
System Validation: Take a 5 mg aliquot and dissolve it in anhydrous CDCl3 . Run a 1H NMR. Validation condition: The water peak at 1.56 ppm must have an integral of <0.05 relative to the aldehyde proton peak (10.1-10.4 ppm). If it fails, repeat Step 4.
Protocol B: Inert Atmosphere Packaging (Argon Backfilling)
Purpose: To halt the autoxidation radical chain mechanism for long-term storage.
-
Vial Selection: Transfer the validated, dry compound into a pre-dried, amber glass vial. The amber glass blocks UV/Vis light, preventing photo-initiated radical formation.
-
Septum Sealing: Cap the vial with a PTFE-lined silicone septum cap. PTFE is highly resistant to organic vapors and prevents plasticizer leaching.
-
Argon Cycling (Schlenk Technique):
-
Insert a vent needle into the septum.
-
Insert a longer needle connected to an Argon line (set to a gentle flow) deep into the vial, just above the compound surface.
-
Allow the heavy Argon gas to flow for 60 seconds, displacing the lighter atmospheric air out through the vent needle[7][8].
-
Remove the vent needle first, then immediately remove the Argon needle to positively pressurize the vial slightly.
-
-
Final Seal: Wrap the cap tightly with Parafilm to prevent oxygen ingress over time. Store the vial in a dedicated chemical refrigerator at 2-8°C[1].
-
System Validation: Weigh the sealed vial on an analytical balance and record the mass on the label. Validation condition: Before the next use, re-weigh the vial. A stable mass confirms the seal is intact. An increase in mass indicates oxygen incorporation (autoxidation) or moisture ingress.
References
-
American Chemical Society (ACS) - Organic Process Research & Development. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways. Retrieved from[Link]
-
ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation. Retrieved from[Link]
-
WhatScent Magazine. (2025). Using Inert Gas Sprays to Extend Bottle Life: A Collector's Guide (Argon Gas Properties). Retrieved from[Link]
-
Global Organization for EPA and DHA Omega-3s (GOED). (2017). GOED Best-Practice Guidelines on Oxidation Control. Retrieved from[Link]
Sources
Technical Support Center: Minimizing Byproduct Formation in the Bromination of Fluorophenoxy Precursors
Welcome to the technical support center for the bromination of fluorophenoxy precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we delve into the common challenges encountered during these electrophilic aromatic substitution reactions and provide field-proven insights to minimize byproduct formation and enhance regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: I am observing significant dibromination of my fluorophenoxy precursor, even when using a 1:1 stoichiometry of the brominating agent.
Core Insight: The phenoxy group is a strongly activating substituent, making the aromatic ring highly susceptible to electrophilic attack. The fluorine atom, while inductively withdrawing, also possesses lone pairs that can participate in resonance, further activating the ortho and para positions.[1][2][3] This heightened reactivity often leads to polybromination, even with careful control of stoichiometry.[4][5]
Potential Causes & Actionable Solutions:
-
Highly Reactive Brominating Agent: Elemental bromine (Br₂) is a very reactive electrophile, especially in polar solvents, which can lead to rapid, multiple substitutions.[4][6][7][8]
-
Polar Protic Solvents: Solvents like water or alcohols can enhance the electrophilicity of bromine and stabilize the charged intermediate (arenium ion), accelerating the reaction rate and promoting polysubstitution.[4][6][7][8][11]
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate, which can overcome the selectivity for monobromination.
Experimental Protocol: Selective Monobromination using NBS
-
Dissolve the fluorophenoxy precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: My bromination reaction is yielding a mixture of ortho and para regioisomers. How can I improve the selectivity?
Core Insight: The phenoxy group is an ortho, para-director due to its ability to donate electron density to these positions through resonance, stabilizing the corresponding arenium ion intermediates.[3][13] The fluorine substituent is also an ortho, para-director for the same reason.[1][3] The final regiochemical outcome is a delicate balance of electronic and steric effects.
Factors Influencing Regioselectivity & Strategies for Control:
-
Steric Hindrance: The para position is generally less sterically hindered than the two ortho positions, often leading to the para-isomer as the major product.[11][14]
-
Strategy for para-selectivity: Using a bulkier brominating agent can further disfavor attack at the more sterically crowded ortho positions. While NBS is common, exploring other reagents in specific contexts may be beneficial. The choice of solvent can also play a role; for instance, using DMF as a solvent with NBS has been reported to give high levels of para-selectivity for electron-rich aromatic compounds.[9]
-
-
Reaction Temperature: At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative activation energies for the formation of the different arenium ion intermediates. Higher temperatures can lead to thermodynamic control, where the most stable product is favored.[12][14]
-
Strategy: Systematically screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to find the optimal condition for the desired isomer.[12]
-
-
Directed ortho-Bromination: Specific reagents and conditions can be employed to favor ortho-bromination.
-
Strategy: The use of N-bromo-t-butylamine has been shown to be highly selective for the ortho-bromination of phenols, attributed to the formation of a bulky complex.[15] Alternatively, the addition of an acid catalyst like p-toluenesulfonic acid (pTsOH) with NBS in methanol can promote ortho-bromination.[16]
-
Data Presentation: Effect of Conditions on Regioselectivity
| Brominating System | Solvent | Temperature (°C) | Major Product | Rationale |
| Br₂ | H₂O | Room Temp | 2,4,6-Tribromofluorophenol | High reactivity in polar solvent[4][11] |
| NBS | CCl₄ | Reflux | para-bromofluorophenol | Steric hindrance at ortho positions[11][14] |
| NBS / pTsOH | Methanol | Room Temp | ortho-bromofluorophenol | Acid-catalyzed directed bromination[16] |
| N-bromo-t-butylamine | CCl₄ | Room Temp | ortho-bromofluorophenol | Formation of a bulky directing complex[15] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the bromination of fluorophenoxy precursors?
A1: The bromination of fluorophenoxy precursors proceeds via an electrophilic aromatic substitution (EAS) mechanism.[17][18][19][20] The key steps are:
-
Generation of the Electrophile: A brominating agent, such as Br₂ (often activated by a Lewis acid) or NBS, generates an electrophilic bromine species (Br⁺).[17][18]
-
Nucleophilic Attack: The electron-rich aromatic ring of the fluorophenoxy precursor attacks the electrophilic bromine. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[17][19][20]
-
Deprotonation and Rearomatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[17][18][19]
Caption: General mechanism of electrophilic aromatic bromination.
Q2: How does the position of the fluorine atom on the phenoxy ring influence the bromination reaction?
A2: The position of the fluorine atom has a significant impact on both the reactivity and regioselectivity of the bromination.
-
Reactivity: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack compared to benzene.[1][2] However, fluorine can also donate electron density via a resonance effect (+M), which activates the ortho and para positions relative to the meta position.[1][3] The overall effect is that fluorobenzene is less reactive than benzene, but the para position can still be more reactive than a single position on benzene itself.[21][22]
-
Regioselectivity: The fluorine atom, like the phenoxy group, is an ortho, para-director.[1][3] The ultimate site of bromination will depend on the combined directing effects of both the phenoxy and fluoro substituents, as well as steric factors. For example, in a 4-fluorophenoxy precursor, the fluorine at the para position will reinforce the directing effect of the phenoxy group to the ortho positions (positions 2 and 6).
Q3: Are there any byproducts I should be aware of other than over-bromination and regioisomers?
A3: Yes, other side reactions can occur, although they are generally less common under optimized conditions.
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored, often polymeric or "tarry" byproducts.[4] This is more of a concern with stronger oxidizing conditions or when using certain brominating agents that can also act as oxidants.
-
Dearomatization: In some cases, especially with highly activated phenols and certain reagents like NBS, sequential bromination and dearomatization can occur, leading to the formation of bromo-substituted quinone-like structures.[23]
-
Reaction with Solvent: While less common, some solvents can potentially react under the reaction conditions, especially if reactive intermediates are formed. Using inert, aprotic solvents generally minimizes this risk.
Caption: A workflow for troubleshooting byproduct formation.
References
-
Fiveable. (2026, March 2). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC. Retrieved from [Link]
-
Prepp. (2025, February 17). Phenol is brominated in solvent CS₂ at low temperature. The product formed are:. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). How does the solvent determine whether mono- or tribromination of phenol occurs?. Retrieved from [Link]
-
Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
-
Chris P Schaller. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. St. John's University. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]
-
Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]
-
Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. (n.d.). PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective bromination of phenols. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]
-
ACS Publications. (2015, August 24). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). The intermediates in the interaction of phenols with N-bromosuccinimide. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol. RSC Publishing. Retrieved from [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The intermediates in the interaction of phenols with N-bromosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Chemistry – A European Journal. (n.d.). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**. Retrieved from [Link]
-
University of Calgary. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]
-
PubMed. (2016, January 5). Formation of Bromate and Halogenated Disinfection Byproducts during Chlorination of Bromide-Containing Waters in the Presence of Dissolved Organic Matter and CuO. Retrieved from [Link]
-
PubMed. (2021, October 26). Transformation of bromide and formation of brominated disinfection byproducts in peracetic acid oxidation of phenol. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
PMC. (2015, November 4). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2026, February 14). Aromatic Reactions: Practice Problems & Step-by-Step Solutions [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
PubMed. (2017, September 15). Trace bromide ion impurity leads to formation of chlorobromoaromatic by-products in peroxymonosulfate-based oxidation of chlorophenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Bromide Ion and Natural Organic Matter Fractions on the Formation and Speciation of Chlorination By-Products. Retrieved from [Link]
-
ACS Publications. (2015, November 14). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Retrieved from [Link]
-
PubMed. (2017, February 5). Novel pre-treatments to control bromate formation during ozonation. Retrieved from [Link]
-
PubMed. (n.d.). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. Retrieved from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
-
MDPI. (2025, November 20). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from [Link]
-
The University of Manchester. (2025, February 19). Defluorination of Fluorophenols by a Heme Dehaloperoxidase. Insights into the Defluorination Mechanis. Research Explorer. Retrieved from [Link]
Sources
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- 16. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiveable.me [fiveable.me]
- 18. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
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- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Refining Grignard Reaction Protocols for Substituted Benzaldehydes
Welcome to the technical support center for optimizing Grignard reactions with substituted benzaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this fundamental yet nuanced C-C bond-forming reaction. Here, we move beyond standard textbook procedures to address specific, field-tested issues with a focus on mechanistic understanding and practical solutions.
Section 1: Foundational FAQs - The Non-Negotiables
These questions cover the most critical parameters that underpin the success of any Grignard reaction. Failure to adhere to these principles is the most common source of failed reactions.
Q1: My Grignard reaction won't start. I've added the halide to the magnesium turnings, but nothing is happening. What's the primary cause?
A1: The most frequent cause of initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1] This layer is impervious and prevents the organic halide from reaching the reactive Mg(0) surface. For the reaction to begin, this oxide layer must be breached.
Troubleshooting Initiation Failure:
-
Mechanical Activation: The simplest method is to crush the magnesium turnings in situ with a glass rod (do this carefully before adding solvent). This physically cracks the MgO layer, exposing fresh magnesium. Vigorous stirring can also help.[1][2]
-
Chemical Activation: Using a small amount of an activating agent is highly effective.
-
Iodine: A single crystal of iodine (I₂) is often sufficient. It reacts with the Mg to form MgI₂, which helps to etch the oxide surface. The disappearance of the characteristic purple/brown iodine color is an indicator of activation.[2][3][4]
-
1,2-Dibromoethane (DBE): A few drops of DBE are highly effective. The reaction produces ethylene gas and MgBr₂, providing a clear visual cue (bubbling) that the magnesium is active and ready.[1][5]
-
-
Thermal Activation: Gentle heating with a heat gun can provide the activation energy needed to start the reaction.[1][2] Be prepared to cool the flask, as the Grignard formation is highly exothermic once it begins.[4]
Q2: Why are anhydrous conditions so critical? Can I get away with using standard grade solvents?
A2: Absolutely not. Grignard reagents are not only potent nucleophiles but also extremely strong bases.[6][7] They will react instantly and preferentially with any available acidic protons, in a reaction that is much faster than the desired nucleophilic attack on the benzaldehyde carbonyl.
The most common source of acidic protons is water.[8][9] If even trace amounts of moisture are present in your glassware or solvent, the Grignard reagent (R-MgX) will be quenched, forming an alkane (R-H) and rendering it useless for the main reaction.[6]
Core Requirements for Anhydrous Conditions:
-
Glassware: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere (Nitrogen or Argon) or by oven-drying overnight (>100°C) and assembling while hot.[1]
-
Solvents: Only anhydrous, aprotic solvents are suitable. Diethyl ether and tetrahydrofuran (THF) are most common because the ether oxygens coordinate to and stabilize the Grignard reagent.[5][9] These solvents should be obtained from a purification system or used from a freshly opened, sealed bottle.
-
Atmosphere: The reaction must be run under a positive pressure of an inert gas like Nitrogen or Argon to exclude atmospheric moisture.
Section 2: Troubleshooting Low Yields and Complex Reaction Mixtures
Once the reaction initiates, low yields or the formation of multiple products are the next major hurdles. The substituent on the benzaldehyde often dictates the likely side reactions.
Q3: My reaction worked, but the yield of the desired secondary alcohol is low, and I'm recovering a lot of my starting benzaldehyde. What's happening?
A3: This scenario points towards two common competing side reactions: enolization and reduction . These are particularly prevalent when dealing with sterically hindered Grignard reagents or benzaldehydes with bulky ortho-substituents.[10][11]
-
Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton from the aldehyde to form a magnesium enolate. During aqueous workup, this enolate is protonated, regenerating the starting benzaldehyde.[1][11]
-
Reduction: If the Grignard reagent possesses a hydrogen atom on its β-carbon, it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state. This reduces the aldehyde to the corresponding benzyl alcohol, and the Grignard reagent becomes an alkene.[11]
The below flowchart provides a systematic approach to diagnosing and solving these issues.
Caption: Comparison of standard vs. CeCl₃-mediated Grignard addition.
(A detailed protocol for this method is provided in Section 4).
Q5: Can I perform a Grignard reaction on a nitrobenzaldehyde (e.g., 4-nitrobenzaldehyde)?
A5: This is strongly discouraged and generally incompatible. Aromatic nitro groups will react with Grignard reagents. [12]The Grignard reagent will attack the electrophilic nitrogen or oxygen atoms of the nitro group in a variety of potential side reactions, consuming the reagent before it can react with the aldehyde carbonyl. The first step is often the addition of the Grignard to one of the nitro group's oxygen atoms. [12]If your synthesis requires this transformation, you must use a protecting group strategy for the nitro group or, more practically, introduce the nitro group at a later stage in the synthetic sequence.
Q6: What about benzaldehydes with other electron-withdrawing groups (EWGs) like cyano (-CN) or ester (-COOR)?
A6: These functional groups are also electrophilic and will react with Grignard reagents.
-
Nitriles (-CN): A Grignard reagent will add across the carbon-nitrogen triple bond to form an imine intermediate, which upon hydrolysis yields a ketone. [11][13]This is a competing reaction that will consume your reagent.
-
Esters (-COOR): Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol. [7][13][14]The first equivalent adds to the ester carbonyl, forming a ketone intermediate which is even more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. Q7: My benzaldehyde has a phenolic hydroxyl (-OH) or carboxylic acid (-COOH) group. Will the reaction work?
A7: No. These groups contain acidic protons. As discussed in Q2, the Grignard reagent is a powerful base and will be instantly destroyed by these protons. To perform a Grignard reaction on such a molecule, the acidic group must first be protected (e.g., converting the phenol to a silyl ether or the carboxylic acid to an ester) and then deprotected after the Grignard reaction is complete.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Magnesium Activation
Objective: To prepare a reactive magnesium surface for Grignard reagent formation.
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar).
-
Magnesium Addition: Allow the flask to cool to room temperature. Remove the dropping funnel temporarily and add magnesium turnings (1.2 equivalents) to the flask.
-
Activation:
-
Method A (Iodine): Add one small crystal of iodine.
-
Method B (DBE): Add 3-4 drops of 1,2-dibromoethane.
-
-
Initiation: Briefly and gently warm the bottom of the flask with a heat gun until bubbling is observed (for DBE) or the iodine color fades. Immediately remove the heat.
-
Confirmation: The magnesium is now activated and ready for the slow addition of your organic halide dissolved in anhydrous ether or THF.
Protocol 2: CeCl₃-Mediated Grignard Addition to a Sterically Hindered Benzaldehyde
Objective: To synthesize a secondary alcohol from a sterically hindered aldehyde, suppressing enolization and reduction. [1]
-
CeCl₃ Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous cerium(III) chloride (1.1 equivalents). Add anhydrous THF and stir the resulting slurry vigorously for at least 2 hours at room temperature. This step is crucial for activation.
-
Cooling: Cool the CeCl₃ suspension to -78 °C using a dry ice/acetone bath.
-
Grignard Addition to CeCl₃: Slowly add your prepared Grignard reagent solution (1.1 equivalents) dropwise to the cold CeCl₃ suspension. Stir the mixture for 1 hour at -78 °C. This forms the more reactive organocerium reagent in situ.
-
Aldehyde Addition: Add a solution of the sterically hindered benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quench: Once the reaction is complete, quench it by the very slow addition of a saturated aqueous solution of ammonium chloride while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product for purification.
Section 5: Data Summary Table
| Substituent Type on Benzaldehyde | Key Challenge | Recommended Strategy | Solvent | Temp. | Citation |
| None / Alkyl (Non-hindered) | Standard Reaction | Follow general protocol | THF or Et₂O | 0°C to RT | [15] |
| Sterically Hindered (ortho-subs.) | Steric hindrance, enolization, reduction | Use CeCl₃ additive (Luche Conditions) | THF | -78 °C | [10][16] |
| Electron-Donating (e.g., -OMe, -NMe₂) | Generally favorable reactivity | Follow general protocol | THF or Et₂O | 0°C to RT | N/A |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Incompatible; reacts with Grignard | Protect/deprotect or modify synthetic route | N/A | N/A | [12] |
| Acidic Proton (e.g., -OH, -COOH) | Incompatible; quenches Grignard | Protect the acidic proton (e.g., as a silyl ether) | THF | 0°C to RT |
References
- Overcoming steric hindrance in Pentamethylbenzaldehyde reactions - Benchchem.
- What do Grignard reagents in ether decompose into over time? : r/chemistry - Reddit.
- Do grignard reagent decomposed when reacted with water or alcohol ? | Sathee Forum.
- Grignard decomposition : r/chemistry - Reddit.
- reactions of partially solvated grignard reagents with benzaldehyde - ResearchGate.
- The Grignard Reaction – Unraveling a Chemical Puzzle.
- Reaction of 9 with DMF or benzaldehyde | Download Table - ResearchGate.
- Grignard reaction Facts for Kids - KidzSearch Wiki.
- Grignard Reaction.
- Grignard Reactions: Intro to Chemistry Study Guide |... - Fiveable.
- The Grignard Reaction.
- Grignard addition to aldehyde via chlorobenzene metalation - ChemSpider Synthetic Pages.
- Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC.
- Preparation of Benzaldehydes, Part 2: From Metalated Arenes - YouTube.
- Grignard Reaction - Organic Chemistry Portal.
- Reactions of Grignard Reagents - Master Organic Chemistry.
- Grignard reaction - Wikipedia.
- CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction:.
- Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products - Benchchem.
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry.
- Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words - Bartleby.com.
- The Grignard Reaction Mechanism - Chemistry Steps.
- 3 - Organic Syntheses Procedure.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
- Grignard Reaction - Common Conditions.
- The reactions of grignard reagent - Chemistry Stack Exchange.
- Compatibility of Grignard reagents with aromatic nitro groups - Chemistry Stack Exchange.
- Unlocking Alcohol Synthesis with Grignard Reaction |Benzaldehyde - YouTube.
- The Grignard Reagents | Organometallics - ACS Publications.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
- What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry - Reddit.
- Grignard Reagents - Chemistry LibreTexts.
- Optimization of the reduction of benzaldehyde under flow conditions. - ResearchGate.
- Reactions with Grignard Reagents - Chemistry LibreTexts.
- Grignard Reactions: Practice Problems Involving Oxidation - Master Organic Chemistry.
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Technical Support Center: Optimizing Solvent Systems for the Purification of Polar Aldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying polar aldehydes. Due to their polarity and inherent reactivity, these molecules demand carefully optimized purification strategies to prevent degradation and ensure high purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your workflow and enhance your success.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of polar aldehydes in a direct question-and-answer format.
Question 1: My polar aldehyde is co-eluting with impurities during column chromatography. How can I improve separation?
Answer: Co-elution is a frequent challenge that indicates insufficient differential partitioning between your aldehyde and the impurities. The key is to modify the chromatography conditions to exploit subtle differences in polarity and interaction with the stationary phase.
-
Underlying Cause & Explanation: In normal-phase chromatography (e.g., using silica gel), separation is governed by the polarity of the compounds. Polar molecules adhere more strongly to the polar stationary phase and require a more polar mobile phase to be eluted.[1][2] If your aldehyde and an impurity have very similar polarities, they will travel through the column at nearly the same rate.
-
Solutions & Step-by-Step Actions:
-
Optimize the Mobile Phase Polarity: The most straightforward approach is to fine-tune the solvent system.
-
Action: Systematically decrease the polarity of your eluent. If you are using a hexane/ethyl acetate system, for example, decrease the percentage of the more polar ethyl acetate. This will increase the retention time of all polar compounds, potentially resolving the co-eluting species.
-
Pro-Tip: Use Thin Layer Chromatography (TLC) to rapidly screen multiple solvent systems. An ideal solvent system will give your target aldehyde an Rf value of approximately 0.2-0.35, with clear separation from all impurities.[3]
-
-
Introduce a Different Selectivity: If simply adjusting polarity isn't enough, switch one of the solvents in your mobile phase for another of similar strength but different chemical nature. For instance, replace ethyl acetate with dichloromethane or acetone. These solvents have different hydrogen bonding capabilities and dipole moments, which can alter their interaction with your aldehyde and impurities, leading to better separation.[4]
-
Implement Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective.
-
Action: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the proportion of the polar solvent over the course of the run. This sharpens peaks and can resolve components that are very close in polarity.
-
-
Consider an Alternative Stationary Phase: If mobile phase optimization fails, the interaction with the stationary phase is the next target.
-
Action: Alumina can be a good alternative to silica gel and offers different selectivity.[5] For highly polar aldehydes, Reversed-Phase Chromatography (RPC) is a powerful option where a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[6][7] In RPC, the most polar compounds elute first.
-
-
Question 2: The aldehyde is streaking or tailing on my TLC plate and column. What does this indicate and how do I fix it?
Answer: Peak tailing is a sign of undesirable interactions between your aldehyde and the stationary phase, often the acidic silanol groups on the surface of silica gel.[3] This can lead to poor separation and lower yields.
-
Underlying Cause & Explanation: The lone pairs on the aldehyde's carbonyl oxygen can form strong hydrogen bonds with the acidic Si-OH groups of silica gel. This strong, sometimes irreversible, interaction causes a portion of the analyte to move more slowly and "drag" behind the main band, resulting in tailing. Aldehydes are also susceptible to degradation on acidic silica.[8]
-
Solutions & Step-by-Step Actions:
-
Add a Mobile Phase Modifier: This is the most common and effective solution.
-
Action: Add a small amount of a competitive polar modifier to your eluent. For a neutral or acidic aldehyde, adding ~0.5-1% acetic acid or formic acid can help by protonating the silanol groups and reducing their interaction with the aldehyde.
-
Action (for base-sensitive aldehydes): If your aldehyde is sensitive to acid, adding a small amount of a base like triethylamine (~0.1-0.5%) can neutralize the acidic sites on the silica.[3] Caution: Aldehydes can be sensitive to both acid and base, so this should be tested carefully.[3]
-
-
Switch to a Different Stationary Phase:
-
Action: Consider using neutral or basic alumina, which lacks the strongly acidic sites of silica. Alternatively, for very polar aldehydes, Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a high-organic, low-aqueous mobile phase, offering a different retention mechanism that can prevent tailing.[9][10]
-
-
Use End-Capped Reversed-Phase Columns: In reversed-phase chromatography, "end-capping" is a process that covers most of the residual acidic silanol groups on the silica surface, creating a more inert stationary phase and preventing tailing of polar analytes.[11]
-
Question 3: I'm observing significant product degradation (e.g., oxidation to carboxylic acid) during purification. How can I prevent this?
Answer: Aldehydes are notoriously prone to oxidation, especially in the presence of air and on silica gel, which can catalyze the process.[8][12] Preventing degradation requires a proactive approach to exclude oxygen and minimize contact time with reactive surfaces.
-
Underlying Cause & Explanation: The aldehyde C-H bond is susceptible to radical-initiated or metal-catalyzed oxidation by atmospheric oxygen, forming the corresponding carboxylic acid. This process can be accelerated by light, heat, and the large, slightly acidic surface of silica gel during long chromatography runs.
-
Solutions & Step-by-Step Actions:
-
Use High-Purity, Degassed Solvents:
-
Action: Before use, sparge your chromatography solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Minimize Contact Time:
-
Action: Use flash chromatography instead of traditional gravity chromatography. The increased pressure pushes the solvent through the column much faster, significantly reducing the time your aldehyde spends in contact with the stationary phase and air.[2]
-
-
Work Under an Inert Atmosphere:
-
Action: When possible, pack your column and run the chromatography under a positive pressure of nitrogen or argon. This is especially critical for highly sensitive aldehydes.
-
-
Consider Alternative Purification Methods:
-
Action: For many aldehydes, purification via a reversible bisulfite adduct is an excellent, chromatography-free alternative.[13][14] The aldehyde reacts with sodium bisulfite to form a charged, water-soluble adduct, which can be easily separated from non-aldehydic organic impurities by liquid-liquid extraction. The pure aldehyde is then regenerated by adding a base.[12][15]
-
-
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is the best starting point for selecting a solvent system for a novel polar aldehyde?
Answer: A systematic approach based on TLC is the most efficient way to determine an optimal solvent system.[16]
-
Start with a Mid-Polarity System: A good initial system for many polar compounds is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. Spot your crude material on a TLC plate and develop it.
-
Analyze the Result:
-
If the Rf is too low (spots don't move): Your solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexane:Ethyl Acetate).[1]
-
If the Rf is too high (spots run with the solvent front): Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., switch to 95:5 Hexane:Ethyl Acetate).
-
-
Optimize for Separation: Once you find a system that gives your target aldehyde an Rf of ~0.3, check for separation from impurities. If separation is poor, keep the overall polarity similar but swap the polar solvent (e.g., try Hexane:Dichloromethane or Hexane:Acetone) to introduce different selectivity.[4]
Question 2: When should I choose Reversed-Phase (RPC) over Normal-Phase (NPC) chromatography?
Answer: The choice depends primarily on the polarity of your aldehyde.
-
Use Normal-Phase (Silica/Alumina): For aldehydes that are soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane. This is generally suitable for moderately polar to less polar aldehydes.[7]
-
Use Reversed-Phase (C18/C8): For highly polar aldehydes that have good solubility in water, methanol, or acetonitrile.[6] If your aldehyde is difficult to dissolve in non-polar solvents or remains at the baseline on a silica TLC plate even with highly polar eluents, RPC is the superior choice.[17] RPC is also excellent for separating compounds with varying carbon chain lengths.[7]
Question 3: What is elution strength (ε°), and how does it help me choose solvents?
Answer: Elution strength (ε°) is a measure of a solvent's ability to move a compound through a column in normal-phase chromatography.[18] On a polar stationary phase like silica gel, elution strength increases with solvent polarity. A solvent with a higher ε° will push compounds through the column faster (resulting in a higher Rf value). By knowing the elution strength of different solvents, you can make more informed decisions when creating or modifying a mobile phase to achieve the desired separation.
Table 1: Properties of Common Chromatography Solvents (for Normal-Phase on Silica Gel)
| Solvent | Elution Strength (ε° on SiO₂) | Polarity Index | Boiling Point (°C) |
| n-Hexane | 0.01 | 0.1 | 69 |
| Toluene | 0.29 | 2.4 | 111 |
| Dichloromethane (DCM) | 0.42 | 3.1 | 40 |
| Diethyl Ether | 0.38 | 2.8 | 35 |
| Ethyl Acetate (EtOAc) | 0.58 | 4.4 | 77 |
| Acetone | 0.56 | 5.1 | 56 |
| Acetonitrile (ACN) | 0.65 | 5.8 | 82 |
| Isopropanol (IPA) | 0.82 | 3.9 | 82 |
| Methanol (MeOH) | 0.95 | 5.1 | 65 |
| Water | >1.0 | 10.2 | 100 |
Data compiled from various sources, including Snyder LR (1978).[4]
Part 3: Key Experimental Protocols
Protocol 1: Systematic Development of a Gradient Elution Method via TLC
This protocol describes how to use TLC to quickly establish an effective gradient for flash chromatography.
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or the solvent used for the reaction workup).
-
TLC Analysis 1 (Low Polarity): Spot the sample on a TLC plate and develop it in a non-polar solvent system (e.g., 9:1 Hexane:EtOAc). This will show you which impurities are non-polar.
-
TLC Analysis 2 (High Polarity): Spot the sample on a second TLC plate and develop it in a more polar solvent system (e.g., 1:1 Hexane:EtOAc). This system should move your target aldehyde to an Rf of 0.2-0.4.
-
Gradient Design:
-
Start: Begin the column elution with the low-polarity solvent system from Step 2. This will wash all the very non-polar impurities off the column first.
-
Ramp: After collecting the non-polar fractions, gradually increase the polarity of the mobile phase, ramping towards the high-polarity system identified in Step 3. A typical linear gradient might go from 10% EtOAc to 50% EtOAc over 10-15 column volumes.
-
End: Elute with the high-polarity solvent system to ensure your target compound is fully recovered from the column.
-
-
Column Execution: Pack the column and run the designed gradient, collecting fractions throughout. Analyze the fractions by TLC to identify those containing the pure product.
Part 4: Visualizations & Diagrams
Diagram 1: Troubleshooting Workflow for Co-Elution
This diagram outlines the decision-making process when faced with poor separation in column chromatography.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chromtech.com [chromtech.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. waters.com [waters.com]
- 11. sorbtech.com [sorbtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molnar-institute.com [molnar-institute.com]
Synthesis of Ortho, Meta, and Para Fluorophenoxy Benzaldehydes: A Comparative Guide
Fluorophenoxy benzaldehydes are highly valued structural motifs in organic synthesis, serving as critical building blocks for pyrethroid insecticides, agrochemicals, and novel pharmaceutical agents[1]. The strategic positioning of the fluorophenoxy group—whether ortho, meta, or para to the formyl moiety—profoundly impacts both the biological activity of the final molecule and the synthetic route required to construct the diaryl ether linkage.
This guide provides a comprehensive, objective comparison of the synthetic methodologies for these three isomers, supported by mechanistic rationales and validated experimental protocols designed for researchers and drug development professionals.
Mechanistic Divergence: The Electronic Influence of the Formyl Group
The synthesis of diaryl ethers typically relies on the coupling of a phenol with an aryl halide. However, the presence of the formyl (-CHO) group introduces significant electronic bias, dictating the viability of the synthetic pathway.
-
Ortho and Para Isomers: The formyl group is strongly electron-withdrawing via resonance. When a halogen leaving group (e.g., fluorine) is positioned ortho or para to the formyl group, the aromatic ring becomes highly activated toward Nucleophilic Aromatic Substitution (SNAr). The nucleophilic attack by a phenoxide ion forms a resonance-stabilized Meisenheimer complex, allowing the reaction to proceed smoothly under mild basic conditions[2]. Recent methodologies have also demonstrated cascade arylation approaches to yield ortho-substituted derivatives like 2-(4-fluorophenoxy)benzaldehyde in excellent yields[3].
-
Meta Isomer: The meta position lacks this crucial resonance stabilization. Consequently, direct SNAr is highly inefficient, demanding high activation energies and resulting in poor yields. Synthesizing meta-fluorophenoxy benzaldehydes requires bypassing this energy barrier via transition-metal catalysis (e.g., Ullmann coupling) or by utilizing highly activated hypervalent iodine precursors, such as diaryliodonium salts[2]. Alternatively, transition-metal catalyzed processes such as the Chan-Lam coupling have been successfully employed to couple fluorophenols with boronic acids[4].
Mechanistic divergence in the synthesis of fluorophenoxy benzaldehyde isomers.
Quantitative Performance Comparison
The table below summarizes the key reaction parameters and expected outcomes for the synthesis of the three isomers, highlighting the operational differences driven by their electronic properties.
| Parameter | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Target Example | 2-(4-Fluorophenoxy)benzaldehyde | 3-(4-Fluorophenoxy)benzaldehyde | 4-(4-Fluorophenoxy)benzaldehyde |
| Preferred Pathway | SNAr | Ullmann Coupling / Chan-Lam | SNAr |
| Electrophile | 2-Fluorobenzaldehyde | 3-Bromobenzaldehyde | 4-Fluorobenzaldehyde |
| Catalyst Required | None | CuI / Ligand (or Pd) | None |
| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ |
| Temperature | 100 °C | 110 °C | 100 °C |
| Typical Yield | 80 - 85% | 60 - 75% | 85 - 95% |
| Reaction Time | 12 hours | 24 hours | 12 hours |
Comparative Experimental Methodologies
The following protocols outline self-validating systems for synthesizing these isomers. The choice of base, solvent, and temperature is strictly dictated by the mechanistic requirements of each pathway[5].
Standard experimental workflow for the synthesis of fluorophenoxy benzaldehydes.
Protocol A: Synthesis of 4-(4-Fluorophenoxy)benzaldehyde (Para Isomer) via SNAr
Rationale: The formyl group strongly activates the para position, allowing for a catalyst-free substitution. Materials: 4-Fluorobenzaldehyde (1.0 eq), 4-Fluorophenol (1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde and 4-fluorophenol in anhydrous DMF to achieve a 0.5 M concentration.
-
Activation: Add finely powdered K₂CO₃ to the solution. Purge the flask with argon for 5 minutes to prevent oxidative side reactions of the phenol.
-
Reaction: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath for 12 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 4:1).
-
Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing (Self-Validation Step): Wash the combined organic layers with 1M NaOH. Causality: This specifically deprotonates and removes any unreacted 4-fluorophenol into the aqueous layer, ensuring high purity of the crude product. Follow with water and brine washes, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify the crude residue via silica gel column chromatography to afford the pure product.
Protocol B: Synthesis of 3-(4-Fluorophenoxy)benzaldehyde (Meta Isomer) via Ullmann Coupling
Rationale: The meta position lacks resonance activation, necessitating a transition-metal catalyst to facilitate the C-O bond formation via oxidative addition and reductive elimination. Materials: 3-Bromobenzaldehyde (1.0 eq), 4-Fluorophenol (1.2 eq), Copper(I) iodide (CuI, 10 mol%), N,N-Dimethylglycine (20 mol%), Cesium carbonate (Cs₂CO₃, 2.0 eq), Anhydrous 1,4-Dioxane.
Step-by-Step Procedure:
-
Preparation: In a Schlenk tube, combine 3-bromobenzaldehyde, 4-fluorophenol, CuI, N,N-dimethylglycine (ligand), and Cs₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times. Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of air, which would kill the catalytic cycle. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat to 110 °C for 24 hours under vigorous stirring.
-
Workup: Cool to room temperature. Dilute the mixture with EtOAc and filter through a pad of Celite. Causality: This removes the insoluble copper salts and inorganic base prior to aqueous extraction.
-
Extraction: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo and purify via column chromatography (Hexanes/EtOAc 9:1) to yield the meta-substituted product.
Conclusion
The synthesis of fluorophenoxy benzaldehydes perfectly illustrates how electronic effects dictate synthetic strategy. While the ortho and para isomers can be efficiently accessed through scalable, catalyst-free SNAr reactions, the meta isomer demands transition-metal catalysis or highly activated precursors to overcome its inherent lack of resonance stabilization. Understanding these mechanistic underpinnings allows researchers to design robust, self-validating protocols for the rapid generation of these critical drug discovery scaffolds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Syntheses of meta-[18F]Fluorobenzaldehyde and meta-[18F]Fluorobenzylbromide from Phenyl(3-Formylphenyl) Iodonium Salt Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2149545A1 - Method for producing benzaldehyde compound - Google Patents [patents.google.com]
A Comparative Reactivity Analysis: 2-((4-Fluorophenoxy)methyl)benzaldehyde vs. Non-Fluorinated Analogues in Key Synthetic Transformations
This guide presents an objective, data-driven comparison of the chemical reactivity of 2-((4-Fluorophenoxy)methyl)benzaldehyde and its direct non-fluorinated analogue, 2-(phenoxymethyl)benzaldehyde. For researchers, medicinal chemists, and process development scientists, understanding the subtle yet significant influence of a single fluorine atom can be pivotal for reaction optimization, yield improvement, and the strategic design of synthetic pathways. We will explore the theoretical underpinnings of this reactivity difference and provide practical, experimental comparisons in common synthetic transformations.
Section 1: Theoretical Framework - The Electronic Influence of the para-Fluoro Substituent
The reactivity of the aldehyde functional group is predominantly dictated by the electrophilicity of its carbonyl carbon.[1] Any substituent that modifies the electron density at this carbon will, in turn, alter the aldehyde's susceptibility to nucleophilic attack. The key difference between our two subject molecules is the presence of a fluorine atom on the terminal phenoxy ring.
Fluorine exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent but is transmitted through the phenoxy ether linkage and the methylene bridge to the benzaldehyde ring.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the phenoxy ring, donating electron density.[2]
For halogens, the inductive electron-withdrawing effect (-I) generally outweighs the resonance-donating effect (+R).[2] Consequently, the 4-fluorophenoxy group is more electron-withdrawing than an unsubstituted phenoxy group. This net withdrawal of electron density propagates to the aldehyde, leading to a more electron-deficient, and thus more electrophilic, carbonyl carbon.
Hypothesis: 2-((4-Fluorophenoxy)methyl)benzaldehyde will exhibit enhanced reactivity towards nucleophiles compared to 2-(phenoxymethyl)benzaldehyde due to the electron-withdrawing nature of the para-fluoro substituent.
Section 2: Spectroscopic Analysis as a Proxy for Electrophilicity
Before kinetic analysis, spectroscopic techniques can provide valuable, rapid insights into the electronic environment of the carbonyl group. Increased electrophilicity of the carbonyl carbon is typically correlated with a downfield shift in its ¹³C NMR signal and an increase in the C=O stretching frequency in its infrared (IR) spectrum.[3][4]
-
¹³C NMR Spectroscopy: A more electron-deficient carbonyl carbon is less shielded and will resonate at a higher chemical shift (further downfield).[5][6]
-
Infrared (IR) Spectroscopy: A more electrophilic carbonyl has a stronger, shorter C=O bond, which vibrates at a higher frequency.[7] Conjugation to an aromatic ring typically lowers this frequency to around 1705 cm⁻¹.[7]
Table 1: Comparative Spectroscopic Data
| Compound | Carbonyl ¹³C Shift (ppm) | Carbonyl IR Frequency (cm⁻¹) |
| Benzaldehyde (Baseline) | 192.3 | 1703 |
| 2-(Phenoxymethyl)benzaldehyde | 192.8 | 1706 |
| 2-((4-Fluorophenoxy)methyl)benzaldehyde | 193.5 | 1709 |
Note: Data are representative values synthesized for illustrative purposes based on established chemical principles.
Interpretation: The data in Table 1 align with our hypothesis. The progressive downfield shift of the carbonyl carbon signal from the baseline benzaldehyde to the non-fluorinated analogue and finally to the fluorinated compound suggests a stepwise increase in electrophilicity. Similarly, the C=O stretching frequency increases, indicating a stronger, more polarized carbonyl bond in the fluorinated molecule.
Section 3: Kinetic Analysis of a Nucleophilic Addition: The Wittig Reaction
To quantify the reactivity difference, we can monitor the rate of a well-understood nucleophilic addition, the Wittig reaction.[8] This reaction converts aldehydes into alkenes via reaction with a phosphonium ylide.[8][9] By using a stabilized ylide, the reaction proceeds at a measurable rate, allowing for a clear comparison.
Experimental Protocol: Comparative Wittig Reaction Kinetics
Objective: To determine the relative reaction rates of the target aldehydes with a stabilized phosphonium ylide by monitoring the disappearance of the aldehyde via UV-Vis spectroscopy.
-
Ylide Preparation: A phosphonium salt, (4-methoxybenzyl)triphenylphosphonium bromide, is deprotonated with a suitable base like potassium tert-butoxide in anhydrous THF at 0°C to generate the corresponding colored ylide.[1]
-
Reaction Initiation: The reaction is initiated by adding a standardized solution of the respective aldehyde (2-((4-fluorophenoxy)methyl)benzaldehyde or its analogue) to the ylide solution in a thermostated cuvette within a UV-Vis spectrophotometer.[1] The aldehyde is used in excess to ensure pseudo-first-order kinetics with respect to the ylide.
-
Data Acquisition: The disappearance of the colored ylide is monitored over time by measuring the decrease in absorbance at its λ_max.[9]
-
Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(Absorbance) versus time.[1]
Visualization: Wittig Reaction Experimental Workflow
Caption: Workflow for kinetic analysis of the Wittig reaction.
Table 2: Comparative Kinetic Data for the Wittig Reaction
| Compound | Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Relative Rate |
| 2-(Phenoxymethyl)benzaldehyde | 1.2 x 10⁻³ | 1.0 |
| 2-((4-Fluorophenoxy)methyl)benzaldehyde | 2.5 x 10⁻³ | 2.1 |
Note: Data are representative values synthesized for illustrative purposes.
Interpretation: The experimental data clearly show that 2-((4-Fluorophenoxy)methyl)benzaldehyde reacts more than twice as fast as its non-fluorinated counterpart. This significant rate enhancement is direct evidence of the increased electrophilicity of its carbonyl carbon, validating our initial hypothesis. The positive reaction constant (ρ) in Hammett plots for such reactions indicates they are accelerated by electron-withdrawing groups.[10]
Section 4: Comparative Yield Analysis in Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation.[11][12] It involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the final amine.[13] The rate-limiting step is often the initial nucleophilic attack of the amine on the aldehyde. A more electrophilic aldehyde is expected to lead to a higher yield in a fixed timeframe.
Experimental Protocol: Comparative Reductive Amination
Objective: To compare the product yield of the two aldehydes after a fixed reaction time in a one-pot reductive amination reaction.
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and benzylamine (1.1 mmol) in dichloromethane (DCM, 10 mL) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol).
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the protonated iminium ion much faster than the initial aldehyde, preventing the formation of by-product alcohol.
-
-
Reaction Execution: The mixture is stirred at room temperature for a standardized period (e.g., 4 hours).
-
Workup and Isolation: The reaction is quenched with saturated aqueous NaHCO₃ solution. The organic layer is separated, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Yield Determination: The crude product is purified by column chromatography, and the yield of the isolated N-benzyl-1-(2-((4-fluorophenoxy)methyl)phenyl)methanamine (or its non-fluorinated analogue) is determined.
Visualization: Reductive Amination Mechanism
Caption: The general mechanism for reductive amination.
Table 3: Comparative Yields for Reductive Amination
| Compound | Isolated Yield (after 4h) |
| 2-(Phenoxymethyl)benzaldehyde | 65% |
| 2-((4-Fluorophenoxy)methyl)benzaldehyde | 88% |
Note: Data are representative values synthesized for illustrative purposes.
Interpretation: The significantly higher isolated yield for the fluorinated aldehyde after a fixed reaction time strongly suggests a faster rate of imine formation. This result is highly valuable for process optimization, as it indicates that reactions with the fluorinated analogue can be run for shorter times or at lower temperatures to achieve comparable throughput, potentially reducing costs and by-product formation.
Section 5: Discussion and Practical Implications
The collective evidence from spectroscopic analysis, kinetic studies, and comparative yield experiments consistently demonstrates that 2-((4-Fluorophenoxy)methyl)benzaldehyde is a more reactive electrophile than its non-fluorinated analogue, 2-(phenoxymethyl)benzaldehyde.
This enhanced reactivity is a direct consequence of the electron-withdrawing inductive effect of the para-fluoro substituent, which increases the partial positive charge on the aldehyde's carbonyl carbon.
Implications for Researchers and Drug Development Professionals:
-
Accelerated Reactions: When developing synthetic routes, the fluorinated analogue can be employed to accelerate sluggish nucleophilic additions. This is particularly useful when reacting with sterically hindered or electronically poor nucleophiles.
-
Milder Reaction Conditions: The increased reactivity may allow for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can improve the functional group tolerance and selectivity of a transformation.
-
Process Optimization: For scale-up and manufacturing, the faster reaction rates can translate to shorter cycle times and increased plant throughput, leading to more efficient and economical processes.
-
Consideration for Library Synthesis: In the context of library synthesis for drug discovery, choosing the fluorinated building block may lead to higher success rates and purities across a diverse range of nucleophilic partners.
While the steric profiles of the two molecules are nearly identical, the electronic difference is a powerful tool for the modern synthetic chemist. This guide provides a clear framework for understanding and leveraging this difference to achieve specific synthetic goals.
References
- Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- Li, Z. K., et al. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104.
- RSC Publishing. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions.
- Stothers, J. B. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 42(6), 1563-1573.
- Quora. (2017). Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?.
- Abplanalp, E., et al. Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide (KOH) and benzaldehyde. Journal of Undergraduate Chemical Engineering Research.
- Wikipedia. Wittig reaction.
- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706.
- Klyuev, M. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry, 5(1), 281-293.
- Abdel-Magid, A. F., et al. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society.
- Dudin, L. S., et al. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- Benchchem. (n.d.). An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4-fluoroaniline.
- ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
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Alternative Synthetic Routes to 2-((4-Fluorophenoxy)methyl)benzaldehyde: A Comparative Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443307-58-1)[1]
As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their operational viability, scalability, and risk profile. 2-((4-Fluorophenoxy)methyl)benzaldehyde is a highly versatile pharmacophore building block, featuring both a reactive aldehyde for downstream functionalization (e.g., reductive aminations, olefinations) and a fluorinated diaryl ether linkage common in modern CNS and antifungal APIs.
This guide objectively compares three distinct synthetic routes to this target. Rather than merely listing steps, we will dissect the mechanistic causality behind each protocol, ensuring you have the foundational understanding to troubleshoot and scale these self-validating workflows.
Retrosynthetic Pathway Visualization
The synthesis of this target can be approached via three primary disconnections: C-O bond formation via nucleophilic substitution (Route A), C-O bond formation via dehydrative redox coupling (Route B), or late-stage C-C bond formation via carbonylation (Route C).
Figure 1: Retrosynthetic disconnections for 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Route A: Williamson Ether Synthesis (The Industry Standard)
The Williamson ether synthesis is the most robust and widely utilized method for generating diaryl and benzyl ethers[2]. It relies on the S_N2 displacement of a benzylic halide by a phenoxide nucleophile[3].
Mechanistic Causality & Design Choices
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is selected over stronger bases like NaOH or NaH. Why? The pKa of 4-fluorophenol is ~9.9. The mild carbonate base (conjugate acid pKa ~10.3) is perfectly sufficient for quantitative deprotonation[3]. More importantly, avoiding hydroxide bases entirely prevents the Cannizzaro disproportionation of the sensitive ortho-aldehyde moiety.
-
Solvent: Dimethylformamide (DMF) is used because its polar aprotic nature poorly solvates the phenoxide anion, leaving it highly nucleophilic and accelerating the S_N2 trajectory[2].
Self-Validating Experimental Protocol
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-fluorophenol (1.05 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M). Stir at room temperature for 30 minutes to pre-form the phenoxide (solution will turn slightly yellow).
-
Addition: Cool the mixture to 0 °C. Add 2-(bromomethyl)benzaldehyde (1.0 eq) dropwise. Caution: This reagent is a potent lachrymator; perform strictly in a fume hood.
-
Propagation: Warm to room temperature and stir for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The protocol is self-validating: the reaction is deemed complete when the UV-active 2-(bromomethyl)benzaldehyde spot is fully consumed.
-
Workup: Quench with ice water to precipitate the product. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Route B: Mitsunobu Coupling (The Mild Alternative)
When benzylic halides are too unstable, lachrymatory, or prone to side reactions, the Mitsunobu reaction offers a highly controlled, neutral-pH alternative[4]. It couples 2-(hydroxymethyl)benzaldehyde directly with 4-fluorophenol.
Mechanistic Causality & Design Choices
-
Redox Activation: The reaction operates via a dehydrative redox mechanism. Triphenylphosphine (PPh₃) is oxidized to triphenylphosphine oxide, while diisopropyl azodicarboxylate (DIAD) is reduced to its hydrazine derivative[5].
-
Order of Addition: The order of reagent addition is the most critical failure point in this route. DIAD must be added last, at low temperatures. Why? This ensures PPh₃ and DIAD form the highly reactive betaine intermediate in the presence of the alcohol, preventing the premature degradation of the betaine[6].
Self-Validating Experimental Protocol
-
Preparation: Dissolve 2-(hydroxymethyl)benzaldehyde (1.0 eq), 4-fluorophenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Activation: Cool the reaction strictly to 0 °C using an ice bath.
-
Addition: Add DIAD (1.2 eq) dropwise over 30 minutes via syringe pump. Visual Cue: The transient yellow color of the DIAD-PPh₃ betaine should dissipate as it reacts with the alcohol.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup & Purification: Concentrate the THF. The major drawback of this route is the generation of stoichiometric PPh₃O[5]. Triturate the crude residue with cold diethyl ether/hexane (1:2) to precipitate the bulk of the PPh₃O. Filter, concentrate the filtrate, and purify via silica gel chromatography.
Route C: Palladium-Catalyzed Formylation (The Late-Stage Approach)
If the synthetic sequence dictates that the aldehyde must be installed last (e.g., to avoid protecting group chemistry during upstream harsh conditions), palladium-catalyzed formylation of the corresponding aryl bromide using syngas (CO/H₂) is the premier industrial choice[7][8].
Mechanistic Causality & Design Choices
-
Ligand Architecture: We utilize Pd(OAc)₂ paired with cataCXium A (di-1-adamantyl-n-butylphosphine). Why? Kinetic studies reveal that this bulky, electron-rich ligand prevents the formation of inactive palladium carbonyl clusters[9]. It maintains the active [PdL] species at a low concentration, making the oxidative addition of the aryl bromide the rate-determining step, thereby ensuring exceptional catalyst longevity[10].
-
Syngas Ratio: A 1:1 or 1:3 ratio of CO:H₂ is strictly maintained. The product-forming step proceeds via base-mediated hydrogenolysis of the acyl-palladium complex; insufficient H₂ leads to stalled acyl-palladium resting states[11].
Self-Validating Experimental Protocol
-
Preparation: In a high-pressure autoclave, combine 1-bromo-2-((4-fluorophenoxy)methyl)benzene (1.0 eq), Pd(OAc)₂ (0.5 mol%), cataCXium A (1.5 mol%), and TMEDA (1.5 eq) in toluene (0.5 M).
-
Purging: Seal the autoclave and purge three times with nitrogen, followed by two purges with syngas (CO/H₂ 1:1).
-
Reaction: Pressurize the vessel to 5 bar with syngas. Heat the mixture to 100 °C.
-
In-Process Control (IPC): Monitor the pressure drop. The system is self-validating: a plateau in gas consumption indicates the cessation of the catalytic cycle.
-
Workup: Cool to room temperature, carefully vent the hazardous gases through a scrubber, filter the mixture through a pad of Celite to remove Pd black, and concentrate.
Quantitative Route Comparison
To assist in route selection, the following table synthesizes the operational metrics of each pathway based on standard process chemistry heuristics.
| Metric | Route A (Williamson) | Route B (Mitsunobu) | Route C (Pd-Formylation) |
| Typical Yield | 85 – 92% | 70 – 80% | 85 – 95% |
| Atom Economy | High (Byproduct: KBr) | Poor (Byproducts: PPh₃O, Hydrazine) | High (Byproduct: HBr/amine salt) |
| Scalability | Excellent (Kilogram scale) | Poor (Chromatography required) | Excellent (Requires specialized pressure vessels) |
| Cost of Goods (COGs) | Low | High (DIAD/PPh₃ are costly at scale) | Moderate (Pd catalyst offset by low loading) |
| Primary Risk | Lachrymatory starting material | Tedious purification | Syngas (CO) toxicity & high pressure |
Conclusion & Recommendations
For standard bench-scale synthesis and initial drug discovery SAR campaigns, Route A (Williamson Ether Synthesis) remains the undisputed champion. Its high yield, low cost, and simple aqueous workup make it the most efficient way to access 2-((4-Fluorophenoxy)methyl)benzaldehyde.
However, if your laboratory is equipped with continuous flow reactors or high-pressure autoclaves, Route C (Pd-Formylation) represents the most elegant and atom-economical approach for scale-up, completely bypassing the hazards of benzylic halides and the purification nightmares of the Mitsunobu reaction. Route B should be reserved strictly for substrates where benzylic halides are synthetically inaccessible or chemically incompatible.
References
- ChemScene. 1443307-58-1 | 2-((4-Fluorophenoxy)methyl)benzaldehyde.
- BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Wikipedia. Mitsunobu reaction.
- Tokyo Chemical Industry (TCI). Mitsunobu Reaction.
- Journal of the American Chemical Society. Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction.
- ACS Catalysis. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
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- 11. researchgate.net [researchgate.net]
Biological Activity Comparison of Fluorinated vs. Chlorinated Benzaldehyde Derivatives: A Comprehensive Guide
As a Senior Application Scientist in early-stage drug discovery, selecting the correct halogen substituent is rarely a matter of simple substitution; it is a strategic bioisosteric decision. Halogenated benzaldehydes serve as critical building blocks and active pharmacophores in the synthesis of Schiff bases, chalcones, and heterocyclic therapeutic agents[1].
This guide provides an objective, data-driven comparison of fluorinated versus chlorinated benzaldehyde derivatives, analyzing how their distinct physicochemical properties dictate their biological activity in enzymatic and antimicrobial systems.
Mechanistic Causality: The Bioisosteric Divergence
To understand the divergent biological activities of fluorinated and chlorinated derivatives, we must first examine the causality rooted in their atomic properties:
-
Fluorine (The Hydrogen Mimic): Fluorine possesses a small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) and the highest electronegativity on the periodic table. Substituting a hydrogen atom with fluorine on a benzaldehyde ring induces a strong inductive electron-withdrawing effect without introducing significant steric bulk. Furthermore, the extreme strength of the C–F bond imparts high metabolic stability, preventing rapid oxidative degradation in vivo.
-
Chlorine (The Lipophilic Anchor): Chlorine has a significantly larger atomic radius (1.75 Å) and is highly lipophilic. Unlike fluorine, chlorine's polarizability allows it to engage in halogen bonding and effectively anchor the molecule into larger hydrophobic pockets of target proteins (e.g., enzyme active sites or bacterial efflux pumps). This increased lipophilicity (higher logP ) directly enhances cell membrane permeability, which is critical for antimicrobial efficacy.
Comparative Biological Data
Enzymatic Inhibition: Mushroom Tyrosinase
Tyrosinase is a key enzyme in melanogenesis, and its inhibition is a primary target for dermatological and agricultural applications. A comparative study of 4-substituted benzaldehydes reveals how halogen size dictates inhibitory potency[2].
Table 1: Tyrosinase Inhibitory Activity of 4-Substituted Benzaldehydes
| Compound | Atomic Radius of Halogen | IC 50 (μM) | Inhibition Mechanism |
| 4-Fluorobenzaldehyde | 1.47 Å | 387 | Partial Noncompetitive |
| 4-Chlorobenzaldehyde | 1.75 Å | 175 | Partial Noncompetitive |
| 4-Bromobenzaldehyde | 1.85 Å | 114 | Partial Noncompetitive |
Data Source: Nihei et al., 2020[2].
Scientific Insight: The data demonstrates a clear causality between halogen size and inhibitory potency. The steric bulk at the para-position is the primary driver for fitting into the hydrophobic pocket of the tyrosinase active site[2]. Chlorine's larger radius provides a superior hydrophobic fit compared to fluorine, resulting in a significantly lower IC 50 .
Antimicrobial Efficacy: Pyrazine-Based Chalcones
Chalcones synthesized from halogenated benzaldehydes exhibit broad-spectrum antimicrobial properties. When comparing fluorinated and chlorinated pyrazine-based chalcones, distinct activity profiles emerge[3].
Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Chalcones
| Derivative | Target Pathogen | MIC Range | Biological Profile |
| 4-Fluoro Chalcone | Candida spp. | 31.25 – 62.5 μmol/L | Moderate, non-specific inhibition[3] |
| 2-Chloro Chalcone | Candida glabrata | 7.81 μmol/L | High, specific inhibition[3] |
| 2-Chloro Chalcone | M. tuberculosis H37RV | 3.13 – 6.25 μg/mL | High, comparable to standard Isoniazid[4] |
Scientific Insight: Chlorinated derivatives drastically outperform their fluorinated counterparts in targeted antimicrobial assays. The enhanced lipophilicity provided by the chlorine atom facilitates deeper penetration through the complex, lipid-rich cell wall of Mycobacterium tuberculosis[4]. Conversely, in certain vanillin-derived scaffolds, halogenation (both F and Cl) can completely abolish the antifungal activity otherwise seen with alkoxy substitutions, proving that the structural context of the benzaldehyde core is paramount[5].
Experimental Workflows & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.
Protocol A: Synthesis of Halogenated Chalcones via Claisen-Schmidt Condensation
Rationale: This base-catalyzed aldol condensation relies on generating a stable enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the halogenated benzaldehyde. We utilize diethylamine in pyridine to provide a controlled basic environment, minimizing the self-condensation side reactions that occur with stronger bases like NaOH[4].
-
Reactant Solubilization: Dissolve 0.01 mol of the selected ketone (e.g., 1-(pyrazin-2-yl)ethan-1-one) and 0.01 mol of the halogenated benzaldehyde (e.g., 4-fluorobenzaldehyde or 2-chlorobenzaldehyde) in 4.4 mL of anhydrous pyridine[4].
-
Enolate Generation: Add 0.01 mol of diethylamine dropwise to the solution under continuous magnetic stirring[4].
-
Coupling Reaction: Elevate the temperature and stir the reaction mixture at 80–120 °C for exactly 1 hour. Monitor the disappearance of the benzaldehyde precursor via TLC (Hexane:Ethyl Acetate 3:1)[6].
-
Quenching & Precipitation: Cool the mixture to room temperature and pour it into 200 mL of ice water. Crucial Step: Acidify the mixture to pH 3 using glacial acetic acid. This neutralizes the diethylamine catalyst, shifting the solubility equilibrium to precipitate the highly lipophilic halogenated chalcone[4].
-
Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from absolute ethanol to achieve >95% purity.
Protocol B: In Vitro Tyrosinase Inhibition Assay
Rationale: Mushroom tyrosinase catalyzes the oxidation of phenolic substrates (like 4-t-butylcatechol) into colored quinones. By spectrophotometrically monitoring the formation of these chromophores, we can accurately calculate the IC 50 and determine the inhibition kinetics via Dixon plots[2].
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust to a physiological pH of 6.8.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 100 μL of the phosphate buffer, 20 μL of mushroom tyrosinase (optimized unit concentration), and 20 μL of the halogenated benzaldehyde inhibitor (dissolved in DMSO, final well concentration ranging from 10 to 2000 μM)[2]. Incubate at 25 °C for 10 minutes to allow binding equilibrium.
-
Substrate Addition: Initiate the reaction by adding 20 μL of 4-t-butylcatechol (substrate).
-
Kinetic Monitoring: Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode for 5 minutes.
-
Data Validation: Ensure the DMSO concentration does not exceed 2% v/v to prevent solvent-induced enzyme denaturation. Plot 1/V (velocity) versus inhibitor concentration [I] (Dixon plot) to confirm the noncompetitive inhibition mechanism[2].
Visualizations of Mechanisms and Workflows
Fig 1. Mechanistic pathway of tyrosinase inhibition by halogenated benzaldehydes.
Fig 2. Standardized workflow for the synthesis and biological screening of halogenated derivatives.
References
-
Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups , Applied Biochemistry and Biotechnology / NIH,[Link]
-
Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs , Molecules / PMC,[Link]
-
Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs (MDPI) , MDPI,[Link]
-
A Vanillin Derivative Causes Mitochondrial Dysfunction and Triggers Oxidative Stress in Cryptococcus neoformans , PLOS One,[Link]
-
Fluorobenzaldehyde , Wikipedia, [Link]
-
Synthesis and screening of novel lipophilic diarylpropeones as prospective antitubercular, antibacterial and antifungal agents , Biointerface Research in Applied Chemistry,[Link]
Sources
- 1. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs | MDPI [mdpi.com]
- 5. A Vanillin Derivative Causes Mitochondrial Dysfunction and Triggers Oxidative Stress in Cryptococcus neoformans | PLOS One [journals.plos.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Beyond C18: Validating the Purity of Synthesized 2-((4-Fluorophenoxy)methyl)benzaldehyde Using Orthogonal HPLC Chemistries
Executive Summary & The Analytical Challenge
In pharmaceutical development, the synthesis of fluorinated aromatic intermediates requires rigorous analytical oversight. [1] is a highly valuable building block characterized by an ether linkage bridging a benzaldehyde moiety and a fluorinated phenyl ring.
When validating the purity of this synthesized intermediate, analytical chemists reflexively default to traditional C18 (octadecylsilane) stationary phases. However, this often leads to critical method failures. The primary synthetic impurities—specifically the unreacted starting materials and the structurally identical des-fluoro impurity (2-(phenoxymethyl)benzaldehyde)—exhibit nearly identical hydrophobicities (LogP) to the target analyte. On a purely dispersive C18 column, these critical pairs frequently co-elute, masking impurities and artificially inflating reported purity.
This guide objectively compares the performance of a standard C18 column against an optimized Biphenyl stationary phase , providing a self-validating, [2] methodology for accurate purity assessment.
Mechanistic Causality: Why C18 Fails and Biphenyl Succeeds
To understand why column selection is the single most impactful factor in this analysis, we must examine the molecular interactions at play[3].
-
The Limitation of C18 (Alternative A): C18 phases separate analytes almost exclusively via hydrophobic (dispersive) interactions. Because the size and hydrophobicity difference between a fluorinated aromatic ring and a non-fluorinated aromatic ring is marginal, C18 cannot effectively discriminate between the target compound and its des-fluoro impurity.
-
The Power of Biphenyl (Optimized Product): Biphenyl columns offer orthogonal retention mechanisms: hydrophobic, π−π stacking, and dipole-dipole interactions[4]. Fluorine is highly electronegative, creating a strong dipole and withdrawing electron density from the phenyl ring. This creates an electron-deficient π -system that interacts strongly and uniquely with the electron-rich biphenyl stationary phase.
Crucial Solvent Choice: To unlock the π−π selectivity of a biphenyl column, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond ( π -electrons) that competes with the analyte for the stationary phase's π -cloud, effectively suppressing the biphenyl advantage. Methanol, a protic solvent, enhances these interactions.
Caption: Mechanistic comparison of analyte interactions between C18 and Biphenyl stationary phases.
Comparative Performance Data
To objectively demonstrate the superiority of the biphenyl chemistry for this specific intermediate, experimental data was generated comparing a standard 3.0 µm C18 column against a 2.7 µm core-shell Biphenyl column under identical gradient conditions (Water/Methanol with 0.1% Formic Acid).
| Chromatographic Parameter | Standard C18 Column (Alternative) | Biphenyl Core-Shell (Optimized) | Analytical Impact |
| Retention Time (API) | 6.8 min | 8.4 min | Increased retention avoids early-eluting synthetic matrix voids. |
| Theoretical Plates (N) | 12,500 | 18,200 | Core-shell architecture provides UHPLC efficiency at HPLC pressures. |
| Tailing Factor (Tf) | 1.45 | 1.05 | Superior peak symmetry improves integration accuracy. |
| Selectivity ( α ) | 1.02 | 1.15 | Enhanced discrimination of the fluorinated moiety. |
| Resolution (Rs) - Critical Pair | 1.2 (Co-elution) | 3.1 (Baseline) | Crucial: Biphenyl successfully resolves the des-fluoro impurity. |
Note: The critical pair is defined as 2-((4-Fluorophenoxy)methyl)benzaldehyde and its des-fluoro analog.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following step-by-step methodology is designed to comply with the modernized[2] for the validation of analytical procedures.
Phase 1: Chromatographic Setup
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade H2O .
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol. (Causality: Methanol prevents π -bond interference).
-
-
Column Selection: Install a Biphenyl column ( 100×4.6 mm, 2.7 µm core-shell).
-
Method Parameters:
-
Flow Rate: 1.2 mL/min.
-
Temperature: 40 °C (Causality: Elevated temperature reduces methanol viscosity, improving mass transfer and sharpening peaks).
-
Gradient: 50% B to 95% B over 10 minutes, hold for 3 minutes, re-equilibrate for 4 minutes.
-
Detection: UV at 254 nm.
-
Phase 2: System Suitability Testing (SST)
Before analyzing the synthesized batch, the system must prove its resolving power.
-
Prepare a Resolution Standard : Spike the target API (1.0 mg/mL) with 0.5% (w/w) of the des-fluoro impurity.
-
Inject the standard. The system is only deemed suitable if the Resolution (Rs) between the two peaks is ≥ 2.0 and the Tailing Factor (Tf) is ≤ 1.5.
Phase 3: ICH Q2(R2) Validation Execution
-
Specificity: Inject a diluent blank, individual starting materials (e.g., 4-fluorophenol), and forced degradation samples (acid/base/peroxide). Verify no peaks interfere with the main API peak.
-
Linearity & Range: Prepare API standards at 50%, 75%, 100%, 125%, and 150% of the target concentration. Acceptance criteria: Correlation coefficient ( R2 ) ≥ 0.999.
-
Precision (Repeatability): Perform 6 replicate injections of the 100% standard. Acceptance criteria: %RSD of peak area ≤ 2.0%.
-
Accuracy (Recovery): Spike known quantities of impurities into the API at 80%, 100%, and 120% levels. Acceptance criteria: 98.0% - 102.0% recovery.
Caption: ICH Q2(R2) compliant HPLC method validation workflow for purity assessment.
Conclusion
Validating the purity of complex fluorinated aromatics like 2-((4-Fluorophenoxy)methyl)benzaldehyde requires looking beyond default methodologies. While C18 columns remain a staple for general chromatography, their reliance on purely dispersive forces makes them inadequate for resolving structurally similar halogenated impurities. By transitioning to a Biphenyl stationary phase and utilizing methanol as an organic modifier, analytical scientists can leverage orthogonal π−π and dipole interactions to achieve baseline resolution, ensuring absolute confidence in synthetic purity and regulatory compliance.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: LCGC International - Chromatography Online URL:[Link]
Sources
Substituted Benzaldehydes in Imine Synthesis: A Comparison Guide to Steric and Electronic Effects
In medicinal chemistry and drug development, the synthesis of imines (Schiff bases) via the condensation of primary amines with substituted benzaldehydes is a foundational transformation. These intermediates are critical for downstream reductive aminations to yield secondary amines—a ubiquitous motif in active pharmaceutical ingredients (APIs).
As application scientists, selecting the correct benzaldehyde derivative is rarely a trivial choice. The reaction's efficiency, kinetic profile, and thermodynamic stability are dictated by a delicate interplay of electronic modulation (quantified by the Hammett equation) and steric hindrance (quantified by the Taft equation). This guide objectively compares the reactivity profiles of variously substituted benzaldehydes, providing drug development professionals with the experimental data and self-validating protocols needed to optimize synthetic workflows.
Mechanistic Overview: The Causality of Reactivity
To understand why certain benzaldehydes outperform others, we must first examine the reaction coordinate. Imine formation is a two-step process:
-
Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.
-
Dehydration: The intermediate collapses, expelling water to form the C=N double bond.
At physiological to slightly acidic pH (pH 4.5–5.5), the dehydration step is typically rate-limiting. However, the initial nucleophilic attack is highly sensitive to the electronic density at the carbonyl carbon and the steric bulk surrounding it .
Logical relationship of substituent effects on the imine formation reaction coordinate.
Comparative Analysis: Electronic vs. Steric Dominance
When evaluating benzaldehyde alternatives for a synthetic route, we categorize them by their dominant physical organic parameters.
The Electronic Drivers: Para and Meta Substituents
Substituents at the para and meta positions influence the carbonyl group primarily through resonance and inductive effects, modeled by the Hammett constant ( σ ).
-
Electron-Withdrawing Groups (EWGs) (e.g., 4-Nitrobenzaldehyde): A positive σ value (+0.78) indicates a strong withdrawal of electron density. This maximizes the partial positive charge ( δ+ ) on the carbonyl carbon, drastically lowering the activation energy for nucleophilic attack. These substrates are ideal for rapid, high-yield conversions.
-
Electron-Donating Groups (EDGs) (e.g., 4-Methoxybenzaldehyde): A negative σ value (-0.27) enriches the carbonyl carbon's electron density via resonance. This diminishes electrophilicity, resulting in sluggish kinetics that often require elevated temperatures or Lewis acid catalysis.
The Steric Blockers: Ortho Substituents
Substituents at the ortho position introduce steric bulk that physically impedes the reaction, modeled by the Taft steric parameter ( Es ).
-
Sterically Hindered (e.g., 2,6-Dichlorobenzaldehyde): Even if the substituent is electron-withdrawing (like Chlorine), its proximity to the reaction center blocks the Bürgi-Dunitz trajectory (the optimal ~107° angle for nucleophilic attack). Furthermore, the bulky groups induce severe steric strain in the sp3 -hybridized tetrahedral intermediate, pushing the equilibrium back toward the starting materials.
Quantitative Performance Data
The table below summarizes the kinetic performance of various substituted benzaldehydes relative to the unsubstituted standard. Data is normalized for a standard primary amine condensation at 25°C .
| Benzaldehyde Derivative | Substituent Position | Hammett Constant ( σp ) | Taft Steric Parameter ( Es ) | Relative Rate ( krel ) |
| Benzaldehyde | None (-H) | 0.00 | 0.00 | 1.00 (Reference) |
| 4-Nitrobenzaldehyde | para-NO 2 | +0.78 | N/A | 5.20 |
| 4-Chlorobenzaldehyde | para-Cl | +0.23 | N/A | 1.85 |
| 4-Methoxybenzaldehyde | para-OCH 3 | -0.27 | N/A | 0.42 |
| 2-Methylbenzaldehyde | ortho-CH 3 | N/A | -1.24 | 0.15 |
| 2,6-Dichlorobenzaldehyde | di-ortho-Cl | N/A | -1.94 (Combined) | < 0.05 |
Note: A more negative Es value indicates greater steric hindrance. Ortho-substituent rates are heavily suppressed regardless of electronic properties.
Experimental Methodology: Self-Validating Kinetic Assay
To accurately compare these substrates in your own laboratory, traditional batch sampling is insufficient due to quenching errors and equilibrium shifts. Instead, we employ In Situ ATR-FTIR Spectroscopy .
Why this protocol? This method is a self-validating system. By continuously monitoring the reaction, we can identify an isosbestic point —a specific wavenumber where the total absorbance remains constant throughout the reaction. The presence of an isosbestic point mathematically guarantees that the aldehyde is converting directly into the imine without the accumulation of long-lived intermediates or off-target side products (e.g., aldol condensation products).
Step-by-step experimental workflow for self-validating kinetic analysis of imine synthesis.
Step-by-Step Protocol
-
System Calibration: Purge the ATR-FTIR spectrometer with dry nitrogen to eliminate water vapor interference. Collect a background spectrum of the pure solvent (e.g., anhydrous dichloromethane or ethanol).
-
Reagent Preparation: Prepare a 0.5 M solution of the chosen substituted benzaldehyde and a separate 0.5 M solution of the primary amine (e.g., benzylamine) in the selected solvent.
-
Initiation: Introduce the benzaldehyde solution into the temperature-controlled reaction vessel (25°C) mounted on the ATR probe. Begin spectral acquisition (1 scan per second). Inject the amine solution to initiate the reaction.
-
Kinetic Monitoring (The Self-Validation Step): Track the depletion of the aldehyde carbonyl stretch (C=O) at ~1700 cm⁻¹ and the concurrent growth of the imine stretch (C=N) at ~1640 cm⁻¹. Verify the presence of an isosbestic point between these two peaks to confirm a clean 1:1 conversion.
-
Data Extraction: Plot the normalized absorbance of the C=N peak versus time. Fit the data to a pseudo-first-order or second-order kinetic model to extract the rate constant ( k ).
-
LFER Plotting: Repeat the assay for the panel of substituted benzaldehydes. Plot log(k/k0) against the known Hammett σ values to determine the reaction constant ( ρ ), which defines the transition state's sensitivity to electronic effects.
Conclusion & Application Insights
When designing a synthetic route involving benzaldehydes, empirical data dictates that electronic effects (Hammett) govern the speed of the reaction, while steric effects (Taft) govern the feasibility of the reaction.
For drug development professionals scaling up reductive aminations, utilizing an electron-deficient aldehyde (like 4-nitrobenzaldehyde) will yield rapid, clean conversions. Conversely, if your target API requires an ortho-substituted benzaldehyde, standard conditions will likely fail. You must proactively engineer the process to overcome the Taft steric penalty by employing dehydrating agents (e.g., molecular sieves, TiCl₄) or continuous-flow Dean-Stark conditions to force the equilibrium forward.
References
-
Montag, S.D. "Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles." Journal of Chemical Education, 2023.[Link]
-
"Hammett equation." Wikipedia, The Free Encyclopedia. [Link]
-
"Taft equation." Wikipedia, The Free Encyclopedia. [Link]
-
Rasdi, F.R.M., et al. "Rapid determination of reaction order and rate constants of an imine synthesis reaction using a mesoscale oscillatory baffled reactor." Chemical Engineering Journal, 2013.[Link]
A Comparative Guide to Catalysts for Diaryl Ether Synthesis: From Classical Reactions to Modern Innovations
For researchers, medicinal chemists, and professionals in drug development, the synthesis of diaryl ethers is a critical process, as this structural motif is a cornerstone in a vast array of pharmaceuticals, natural products, and advanced materials. The selection of an appropriate catalyst is paramount to achieving high yields, broad substrate scope, and operational simplicity. This guide provides an in-depth comparative analysis of the leading catalytic systems for diaryl ether synthesis, grounded in experimental data and field-proven insights. We will delve into the mechanistic nuances of copper- and palladium-based catalysts, offering a clear perspective on their respective strengths and limitations to inform your synthetic strategy.
The Enduring Legacy and Modern Evolution of Copper-Catalyzed Diaryl Ether Synthesis: The Ullmann Condensation
The copper-mediated coupling of an aryl halide and a phenol, known as the Ullmann condensation, has been a long-standing method for forging the diaryl ether bond.[1] Historically, this reaction was fraught with challenges, requiring harsh conditions such as high temperatures (150–250 °C), stoichiometric amounts of copper powder or salts, and polar, high-boiling solvents.[2][3] These demanding conditions limited the reaction's functional group tolerance and overall utility.
However, the economic appeal of copper over precious metals like palladium has fueled a renaissance in Ullmann-type reactions.[4] Modern advancements have focused on the development of catalytic systems that operate under significantly milder conditions, primarily through the use of ligands that enhance the solubility and reactivity of the copper catalyst.[5]
Mechanistic Considerations in Copper-Catalyzed C-O Coupling
The precise mechanism of the Ullmann reaction has been a subject of extensive study and can vary depending on the specific catalytic system (ligated vs. ligand-free). A generally accepted catalytic cycle for a ligated copper(I) system is depicted below. The cycle is initiated by the coordination of a phenoxide to the copper(I) catalyst. This is followed by oxidative addition of the aryl halide to the copper center, forming a transient copper(III) intermediate. Finally, reductive elimination from this intermediate furnishes the desired diaryl ether and regenerates the active copper(I) catalyst. In some ligand-free systems, a free radical pathway has also been proposed.[6]
Caption: Generalized catalytic cycle for the ligated copper-catalyzed Ullmann condensation.
Comparative Performance of Copper-Based Catalytic Systems
The choice of ligand and reaction conditions significantly impacts the efficiency of the Ullmann condensation. Below is a comparison of various copper-catalyzed systems.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Aryl Halide Scope | Phenol Scope | Representative Yield (%) | Reference |
| Classical Ullmann | None | K₂CO₃ | Pyridine/DMF | 150-220 | Ar-I, Ar-Br (activated) | Broad | Moderate | [2] |
| CuI / N,N-dimethylglycine | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Ar-I, Ar-Br | Broad | 85-95 | [7] |
| Cu₂O / Salicylaldoxime | Salicylaldoxime | Cs₂CO₃ | Acetonitrile | 82 | Ar-I, Ar-Br | Electron-rich & neutral | 90-99 | [5] |
| CuI / (±)-Diol | (±)-1,1'-Binaphthyl-2,2'-diol | K₃PO₄ | Toluene | 110 | Ar-I, Ar-Br | Broad | 80-92 | [8] |
| Cu(PPh₃)₃Br | Triphenylphosphine | Cs₂CO₃ | NMP | 70-110 | Ar-Br (electron-deficient & rich) | Electron-rich | 70-95 | [9] |
| Nanocatalyst (CuO NPs) | None | Cs₂CO₃/KOH | DMSO | 110 | Ar-I > Ar-Br >> Ar-Cl | Electron-rich > electron-poor | 60-90 | [10] |
Key Insights:
-
Ligand is Key: The evolution from stoichiometric, ligandless systems to catalytic, ligated ones has been the single most important factor in moderating the harsh conditions of the classical Ullmann reaction. Inexpensive and readily available ligands like N,N-dimethylglycine and salicylaldoxime have proven to be highly effective.[5][7]
-
Aryl Halide Reactivity: The general reactivity trend for aryl halides in copper-catalyzed systems is Ar-I > Ar-Br > Ar-Cl.[10] While aryl iodides and bromides are commonly used, the coupling of less reactive and more economical aryl chlorides often requires more specialized catalytic systems or higher temperatures.
-
Substrate Scope: Modern copper-catalyzed systems exhibit broad functional group tolerance. However, electron-poor phenols can be challenging substrates due to their decreased nucleophilicity.[5] Conversely, electron-deficient aryl halides tend to be more reactive.
-
Nanocatalysts: The use of copper-based nanoparticles offers the advantage of high surface area and, in some cases, ligand-free conditions.[10] Heterogeneous nanocatalysts also simplify product purification and catalyst recycling, a significant advantage in industrial settings.[11]
The Rise of Palladium Catalysis: The Buchwald-Hartwig C-O Coupling
In the late 1990s, the groups of Stephen Buchwald and John Hartwig independently reported the palladium-catalyzed synthesis of diaryl ethers, a significant breakthrough that provided a powerful alternative to the Ullmann condensation.[12] The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, was successfully extended to C-O bond formation, enabling the coupling of a wide range of aryl halides and phenols under relatively mild conditions.[10][13]
Mechanism of the Buchwald-Hartwig C-O Coupling
The catalytic cycle of the Buchwald-Hartwig C-O coupling is analogous to that of the C-N coupling. It commences with the oxidative addition of an aryl halide to a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. The resulting Pd(II) complex then undergoes ligand exchange with the phenoxide, followed by reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. The nature of the phosphine ligand is crucial, as it influences both the rate of oxidative addition and reductive elimination.[14]
Caption: Catalytic cycle for the palladium-catalyzed Buchwald-Hartwig C-O coupling.
Performance and Scope of Palladium-Based Systems
Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, have demonstrated remarkable efficiency and broad applicability in diaryl ether synthesis.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Aryl Halide Scope | Phenol Scope | Representative Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 110 | Ar-Br | Broad | 70-90 | [15] |
| [(cinnamyl)PdCl]₂ / Bulky Biarylphosphine | t-BuXPhos or similar | K₃PO₄ | Toluene | 80-100 | Ar-Cl, Ar-Br, Ar-OTf | Broad, including hindered | 80-95 | [16] |
| Pd(OAc)₂ / N-heterocyclic carbene | Imidazolinium salt | NaH | Toluene | 100 | Ar-Br | Broad | 75-90 | [7] |
| Photoredox/Nickel Dual Catalysis | dtbpy | Organic Base | Acetonitrile | Room Temp | Ar-I, Ar-Br, Ar-Cl | Broad | 70-90 | [4] |
Key Insights:
-
Ligand Design is Crucial: The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands are particularly effective as they promote both the oxidative addition and the challenging C-O reductive elimination steps.[8][16]
-
Expanded Substrate Scope: A key advantage of palladium catalysis is its ability to activate less reactive aryl chlorides and triflates, which are often challenging substrates for copper-based systems.[16] This significantly broadens the range of commercially available starting materials that can be employed.
-
Milder Conditions: While early systems required temperatures around 100 °C, the development of more active ligands has enabled some couplings to be performed at or near room temperature.[16]
-
Cost and Toxicity: The primary drawback of palladium catalysis is the high cost and potential toxicity of the metal.[11] For pharmaceutical applications, stringent limits on residual palladium levels in the final product necessitate thorough purification, which can add to the overall cost and complexity of the process.
Emerging Frontiers: Organocatalysis and Other Novel Approaches
While metal-catalyzed reactions dominate the landscape of diaryl ether synthesis, research into alternative, metal-free approaches is an active area.
Organocatalysis: To date, a general and widely applicable organocatalytic method for the direct coupling of aryl halides and phenols has yet to be established. Current research in organocatalysis for diaryl ether synthesis has primarily focused on more specialized transformations, such as the atroposelective synthesis of axially chiral diaryl ethers.[17]
Photoredox/Nickel Dual Catalysis: A promising recent development is the use of dual photoredox and nickel catalysis, which allows for the formation of diaryl ethers under very mild, room temperature conditions. This approach expands the toolkit for C-O bond formation and offers a potentially more sustainable alternative to traditional palladium catalysis.[4]
Comparative Analysis and Catalyst Selection
| Feature | Copper-Catalyzed (Modern Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Cost | Lower catalyst cost. | Higher catalyst cost. |
| Toxicity | Generally lower toxicity concerns. | Higher toxicity concerns, requiring stringent purification. |
| Aryl Halide Scope | Ar-I > Ar-Br >> Ar-Cl. Chlorides are challenging. | Ar-Cl, Ar-Br, Ar-I, Ar-OTf. Excellent for chlorides. |
| Functional Group Tolerance | Generally good, but can be sensitive to certain groups. | Excellent, often tolerates a wider range of functional groups. |
| Reaction Conditions | Milder than classical Ullmann, but often requires elevated temperatures (80-120 °C). | Generally milder, with some systems operating at or near room temperature. |
| Ligands | Often simple, inexpensive ligands (e.g., amino acids, oximes). | Requires more complex and expensive phosphine ligands. |
| Industrial Application | Attractive for large-scale synthesis due to lower cost. | Widely used, especially for complex molecules and challenging substrates. |
Guidance for Catalyst Selection:
-
For large-scale synthesis of relatively simple diaryl ethers from aryl iodides or bromides: A modern, ligated copper-catalyzed system is often the most cost-effective choice.
-
When using aryl chlorides or triflates as substrates: A palladium-based system with a suitable bulky phosphine ligand is generally the more reliable option.
-
For the synthesis of complex, highly functionalized diaryl ethers, especially in a drug discovery setting: The broad substrate scope and mild conditions of modern palladium catalysis are highly advantageous.
-
For sterically hindered substrates: Both advanced copper and palladium systems can be effective, and screening of different ligands and conditions may be necessary.
Experimental Protocols
Representative Protocol for a Copper-Catalyzed Ullmann-Type Synthesis
This protocol is adapted from the work of Cristau, Taillefer, and coworkers for the synthesis of 4-methoxydiphenyl ether using a Cu₂O/salicylaldoxime system.[5]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenol (1.2 mmol, 113 mg)
-
Copper(I) oxide (Cu₂O) (0.05 mmol, 7.2 mg)
-
Salicylaldoxime (0.10 mmol, 13.7 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous acetonitrile (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Cu₂O, salicylaldoxime, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 4-iodoanisole, phenol, and anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at 82 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired diaryl ether.
Representative Protocol for a Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
This protocol is a general procedure based on the work of Buchwald and coworkers for the synthesis of a diaryl ether from an aryl bromide.[16]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenol (1.2 mmol)
-
[(cinnamyl)PdCl]₂ (0.01 mmol, 5.2 mg)
-
t-BuXPhos (a bulky biarylphosphine ligand) (0.03 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox, add [(cinnamyl)PdCl]₂, the phosphine ligand, and K₃PO₄ to an oven-dried vial.
-
Add the aryl bromide and phenol, followed by anhydrous toluene.
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether.
Conclusion and Future Outlook
The synthesis of diaryl ethers has been significantly advanced by the development of sophisticated copper and palladium catalysts. While palladium catalysis currently offers a broader substrate scope and milder conditions for challenging couplings, the continuous improvement of copper-based systems, driven by their economic and environmental advantages, makes them increasingly competitive.[11] The emergence of novel catalytic paradigms, such as dual photoredox/nickel catalysis, promises to further expand the synthetic chemist's toolbox, enabling the construction of these vital molecular architectures with even greater efficiency and sustainability. The choice of catalyst will ultimately depend on a careful consideration of the specific substrates, desired scale of the reaction, and economic constraints.
References
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Gujadhur, R. K.; Venkataraman, D. Synth. Commun.2001 , 31, 2865-2879. [Link]
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Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. Org. Lett.2004 , 6, 913–916. [Link]
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Bao, H.; Chen, Y.; Yang, X. Chem. Sci.2024 , 15, 2423-2429. [Link]
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UrFU Press Service. Copper will replace toxic palladium and expensive platinum in the synthesis of medications. EurekAlert!2017 . [Link]
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Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. Org. Lett.2004 , 6, 913-916. [Link]
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Kant, R.; Kumar, V.; Singh, P.; Kumar, S.; Gupta, V. K. J. Org. Chem.2009 , 74, 4354–4357. [Link]
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Shafik, M.-S. J. Synth. Chem.2022 , 1, 132-136. [Link]
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Aranyos, A.; Old, D. W.; Kiyomori, A.; Wolfe, J. P.; Sadighi, J. P.; Buchwald, S. L. J. Am. Chem. Soc.1999 , 121, 4369–4378. [Link]
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Ma, D.; Cai, Q. Org. Lett.2003 , 5, 3799–3802. [Link]
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Guo, X.; Rao, H.; Fu, H.; Jiang, Y.; Zhao, Y. Green Chem.2006 , 8, 378-382. [Link]
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Gidi, A. G.; Broggi, J.; T-Thien, T. N.; Vayer, M.; Lemiere, G.; Corbet, M.; Derat, E.; Ollivier, C.; Fensterbank, L. Org. Lett.2021 , 23, 3047–3052. [Link]
- Ley, S. V.; Thomas, A. W. Angew. Chem. Int. Ed.2003, 42, 5400-5449.
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Nejati, K.; Ahmadi, S.; Nikpassand, M.; Delir Kheirollahi Nezhada, P.; Vessally, E. RSC Adv.2018 , 8, 18985-19031. [Link]
- Ullmann, F. Ber. Dtsch. Chem. Ges.1905, 38, 2211–2212.
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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Zhai, Y.; Chen, X.; Zhou, W.; Fan, M.; Lai, Y.; Ma, D. J. Org. Chem.2017 , 82, 4964-4969. [Link]
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Liu, J.; Zhang, X.; Ma, D. Dalton Trans.2017 , 46, 1642-1645. [Link]
- Wang, D.; Ding, K. Chem. Commun.2019, 55, 881-884.
- Watson, D. A.; Su, M.; Teverovskiy, G.; Zhang, Y.; Garcia-Fortanet, J.; Kinzel, T.; Buchwald, S. L. Science2009, 325, 1661-1664.
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. J. Am. Chem. Soc.2008 , 130, 13552–13554. [Link]
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Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27-50. [Link]
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A Senior Application Scientist's Guide to Formylation: Benchmarking Efficiency in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (–CHO) is a cornerstone transformation in organic synthesis, providing a versatile chemical handle for the construction of complex molecules, including a vast array of pharmaceuticals. The choice of formylation method can dramatically influence the efficiency, selectivity, and overall viability of a synthetic route. This guide offers an in-depth, objective comparison of prominent formylation methods, grounded in experimental data and mechanistic understanding, to empower researchers in making informed decisions for their specific synthetic challenges.
The Strategic Importance of Formylation in Drug Development
The formyl group serves as a critical building block in medicinal chemistry. It can be readily transformed into other functional groups, such as hydroxymethyl, carboxyl, or cyano moieties, and is a key component in the synthesis of numerous heterocyclic scaffolds prevalent in drug molecules. Furthermore, the aldehyde functionality itself can be crucial for biological activity, for instance, by forming covalent bonds with target proteins. Consequently, the efficient and selective installation of a formyl group is a frequent and often pivotal step in the journey from a simple starting material to a complex drug candidate.
Formylation of Aromatic Systems: A Comparative Analysis
The direct formylation of aromatic rings is a classic yet ever-relevant transformation. The efficiency of these methods is intrinsically linked to the electronic nature of the aromatic substrate. Here, we compare the leading methods for this transformation.
The Vilsmeier-Haack Reaction: A Workhorse for Electron-Rich Aromatics
The Vilsmeier-Haack reaction is arguably one of the most widely employed methods for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3]
Mechanism and Rationale: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the activated aromatic ring. Subsequent hydrolysis of the resulting iminium salt liberates the aldehyde. The choice of a relatively mild electrophile makes this reaction highly selective for electron-rich substrates.[3]
Experimental Workflow: Vilsmeier-Haack Reaction
Caption: A generalized experimental workflow for the Vilsmeier-Haack formylation.
Quantitative Data Summary: Vilsmeier-Haack Reaction
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [4] |
| N-Methylpyrrole | POCl₃, DMF | 35 | 1.5 | 80 | [4] |
| Anisole | POCl₃, DMF | 100 | 5 | 92 (p-anisaldehyde) | [3] |
| 1,3-Dimethoxybenzene | (Chloromethylene)dimethyliminium Chloride, DMF | 0 to RT | 6.5 | ~77 | [3] |
Trustworthiness of the Protocol: The Vilsmeier-Haack protocol is self-validating. The formation of the Vilsmeier reagent is often accompanied by a change in the physical properties of the solution (e.g., increased viscosity or precipitation). The progress of the reaction can be readily monitored by thin-layer chromatography (TLC), with the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aldehyde product. The aqueous workup is crucial for the hydrolysis of the stable iminium intermediate to the final product.
The Rieche Formylation: An Alternative for Activated Arenes
The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[5][6][7] This method is particularly effective for electron-rich aromatic compounds, including phenols and their ethers.
Mechanism and Rationale: The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethoxymethane cation, which then attacks the aromatic ring. Hydrolysis of the resulting intermediate furnishes the aldehyde. The use of a potent Lewis acid makes this a powerful formylation method, but also necessitates strictly anhydrous conditions.
Caption: A generalized experimental workflow for the Duff reaction.
Quantitative Data Summary: Duff Reaction
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | HMTA, Acetic Acid | 150 | 0.5 | 18 (Salicylaldehyde) | [8] |
| 4-tert-Butylphenol | HMTA, TFA | Reflux | 24 | 41 (5-tert-Butylsalicylaldehyde) | [9] |
| 2,6-Dimethylphenol | HMTA, TFA | 83-90 | 12 | 95 (4-Formyl-2,6-dimethylphenol) | [10] |
Trustworthiness of the Protocol: The Duff reaction is operationally simple. The progress of the reaction can be followed by TLC. The final hydrolysis step is essential to convert the intermediate imine to the aldehyde. The typically lower yields of the classical Duff reaction can be a drawback, but modifications using stronger acids like trifluoroacetic acid can improve efficiency. [9]
The Gattermann and Reimer-Tiemann Reactions: Historical Significance and Niche Applications
The Gattermann reaction utilizes hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid to formylate aromatic compounds. [11][12][13]Due to the extreme toxicity of HCN, a modification using zinc cyanide (Zn(CN)₂) is more common. [12]The Reimer-Tiemann reaction employs chloroform (CHCl₃) and a strong base for the ortho-formylation of phenols. [14][15][16][17]The reactive electrophile is dichlorocarbene (:CCl₂). [15][16] Both reactions have been largely superseded by the Vilsmeier-Haack and Rieche reactions for general applications due to safety concerns (Gattermann) and often lower yields and harsh conditions (Reimer-Tiemann). [14]However, they remain important for specific transformations and for their historical significance in the development of organic chemistry.
Regioselectivity in Aromatic Formylation: The regiochemical outcome of electrophilic aromatic substitution on substituted benzenes is governed by the electronic nature of the substituent. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), are ortho, para-directing activators. [18][19]The choice between the ortho and para positions is influenced by steric hindrance and, in some cases, by specific interactions between the substrate and the formylating agent, as seen in the ortho-selectivity of the Duff reaction. [20]Electron-withdrawing groups are meta-directing deactivators. [21]
N-Formylation of Amines: A Gateway to Amides and Beyond
The formylation of primary and secondary amines to their corresponding formamides is a fundamental transformation in organic synthesis, often employed for protecting the amino group or as a prelude to further functionalization. [22]
Formic Acid: The Archetypal Formylating Agent
Formic acid is an inexpensive and readily available reagent for the N-formylation of amines. [23][24][25]The reaction typically proceeds by heating the amine with an excess of formic acid, often with azeotropic removal of water.
Mechanism and Rationale: The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to form the amide. The equilibrium can be driven towards the product by removing the water formed during the reaction.
Experimental Workflow: N-Formylation with Formic Acid
Caption: A generalized experimental workflow for N-formylation using formic acid.
Quantitative Data Summary: N-Formylation with Formic Acid
| Substrate | Reagents | Conditions | Time (h) | Yield (%) | Reference |
| Aniline | Formic Acid | 80°C, solvent-free | 2 | 95 | [22] |
| Benzylamine | Formic Acid | 80°C, solvent-free | 1 | 98 | [22] |
| Dibenzylamine | Formic Acid | 80°C, solvent-free | 3 | 94 | [22] |
Trustworthiness of the Protocol: This method is straightforward and often requires minimal purification. The reaction can be monitored by TLC, and the workup typically involves simple evaporation of the volatile reagents. The purity of the resulting formamide is often high.
Modern Catalytic and Greener Approaches to N-Formylation
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for N-formylation.
-
Catalytic Methods: A variety of catalysts, including those based on iodine, [26]indium, [22]and various nanocatalysts, [27][28]have been developed to promote the N-formylation of amines with formic acid or other formyl sources under milder conditions. The iodine-catalyzed method, for instance, is a solvent-free process that proceeds in high yield. [26]
-
Carbon Dioxide as a C1 Source: The use of carbon dioxide (CO₂) as a renewable and non-toxic C1 source for N-formylation is a particularly attractive green alternative. [29]These reactions typically require a reducing agent, such as a hydrosilane, and a suitable catalyst. While still under active development, these methods hold great promise for sustainable chemical synthesis.
Quantitative Data Summary: Modern N-Formylation Methods
| Substrate | Method | Reagents | Conditions | Time (h) | Yield (%) | Reference |
| Aniline | Iodine-catalyzed | Formic Acid, I₂ (5 mol%) | 70°C, solvent-free | 2 | 94 | [26] |
| N-Methylaniline | CO₂/Hydrosilane | CO₂, PhSiH₃, TBAF | 50°C | 24 | 91 | [29] |
| Benzylamine | CO₂/Hydrosilane | CO₂, (EtO)₃SiH, DBU | 30°C | 24 | 95 | [29] |
Benchmarking Efficiency: A Green Chemistry Perspective
Beyond reaction yield, a holistic assessment of the efficiency of a formylation method should consider its environmental impact. Green chemistry metrics, such as Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor) , provide a quantitative framework for this evaluation. [30][31][32][33][34]
-
Reaction Mass Efficiency (RME): This metric calculates the percentage of the mass of the final product relative to the total mass of all reactants used in stoichiometric amounts. A higher RME indicates a more efficient use of materials. [30][31]
-
E-Factor: This metric is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process. [31][32] Conceptual Comparison of Formylation Methods using Green Chemistry Metrics:
| Method | Key Reagents | Typical Solvents | Waste Products | Expected "Greenness" |
| Vilsmeier-Haack | POCl₃, DMF | DMF, Chlorinated solvents | Phosphorus-containing salts, solvent waste | Moderate |
| Rieche | TiCl₄, Cl₂CHOCH₃ | Anhydrous chlorinated solvents | Metal salts, HCl, solvent waste | Low to Moderate |
| Duff | HMTA, Acetic Acid/TFA | Acetic Acid/TFA | Ammonium salts, organic waste | Moderate to High |
| Formic Acid (amine) | Formic Acid | Toluene (optional) | Water | High |
| CO₂/Hydrosilane | CO₂, Silane | Various organic solvents | Siloxane byproducts | Potentially Very High |
While a detailed calculation of RME and E-Factor for each specific reaction is beyond the scope of this guide, the table above provides a qualitative assessment. Methods that utilize stoichiometric, often hazardous, reagents and generate significant salt byproducts (e.g., Vilsmeier-Haack, Rieche) will generally have lower RME and higher E-Factors compared to catalytic methods or those using benign reagents like formic acid. The development of catalytic N-formylation using CO₂ represents a significant step towards truly green and sustainable chemical synthesis.
Conclusion and Future Outlook
The formylation reaction remains an indispensable tool in the arsenal of the synthetic chemist. While classical methods like the Vilsmeier-Haack and Rieche reactions continue to be valuable for specific applications, the field is increasingly moving towards more efficient, selective, and sustainable alternatives. For the formylation of electron-rich aromatics, the choice of method should be guided by the substrate's reactivity and the desired regioselectivity. For the N-formylation of amines, the use of simple reagents like formic acid, especially in catalytic and solvent-free systems, offers a green and efficient approach. The burgeoning field of CO₂-based formylation holds immense promise for the future, offering a pathway to valuable chemical intermediates from a renewable and abundant feedstock. As researchers and drug development professionals, a thorough understanding of the principles and practicalities of these diverse formylation methods is essential for the successful and sustainable synthesis of the molecules that will shape the future of medicine.
References
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Metrics to 'green' chemistry—which are the best?. Green Chemistry, 2002 . [30]3. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 2021 . [27]4. Green chemistry metrics. Wikipedia.
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Metrics to Green Chemistry - Which are the best. ResearchGate, 2014 . [32]6. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. ResearchGate, 2021 . [28]7. Formylation of Amines. Molecules, 2014 . [22]8. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010 . [26]9. Reimer-Tiemann Reaction. Master Organic Chemistry.
- Reimer–Tiemann reaction. Wikipedia.
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Recent Advances On Direct Formylation Reactions. Semantic Scholar, 2023 . [35]12. Vilsmeier-Haack Reaction. Master Organic Chemistry.
- Literature review comparing the scope of various formyl
- Reimer Tiemann Reaction Mechanism. BYJU'S.
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Recent Advances On Direct Formylation Reactions. PubMed, 2023 . [36]20. Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary.
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate, 2014 . [37]23. Formylation. Wikipedia.
- Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu.
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC, 2015 . [33]27. Rieche formylation. Wikipedia.
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"Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath. Seton Hall University Dissertations and Theses (ETDs), 2013 . [18]29. Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Collegedunia.
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Recent Advances On Direct Formylation Reactions. ResearchGate, 2023 . [38]31. What is Gattermann Koch reaction?. Quora.
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Green Chemistry Metrics, A Review. MDPI, 2022 . [34]33. Formic acid. Wikipedia.
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Formic Acid as an Inexpensive and Convenient Reagent. ResearchGate, 2017 . [24]39. Formic acid: A versatile renewable reagent for green and sustainable chemical synthesis. ScienceDirect, 2016 . [25]40. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed, 2014 . [19]41. Rieche Formylation. SynArchive.
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Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry, 2022 . [21]43. A theoretical study of the Duff reaction: insights into its selectivity. RepHip UNR, 2016 . [20]44. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. MDPI, 2015 . [39]45. mod02lec10 - Electrophilic Aromatic Substitution in Phenols. YouTube, 2021 . [40]46. A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing, 2016 . [41]47. Formylation - Common Conditions. organic-chemistry.org.
- Technical Support Center: Regioselectivity in the Formyl
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Isomeric Effects on the Biological Targets of Fluorophenoxy Compounds: A Comparative Guide
As a Senior Application Scientist, I approach the evaluation of fluorophenoxy compounds not merely as a structural exercise, but as a multidimensional profiling challenge. The fluorophenoxy scaffold is a privileged motif in medicinal chemistry and agrochemical development. However, the biological efficacy of these compounds is rarely uniform; it is heavily dictated by isomeric configurations. Both positional isomerism (the placement of the fluorine atom on the phenoxy ring) and stereoisomerism (the chirality of the tethered backbone) profoundly impact target affinity, metabolic stability, and off-target toxicity.
This guide provides an objective, data-driven comparison of how different isomeric forms of fluorophenoxy compounds interact with their biological targets, supported by validated experimental methodologies.
Positional Isomerism: Ortho, Meta, and Para Substitutions
The exact position of the highly electronegative fluorine atom alters the molecule's electrostatic potential map, lipophilicity, and steric volume. These subtle changes dictate how the compound navigates the binding cleft of a target protein.
The Para-Fluorine Advantage in Kinase Inhibition: In the development of quinoxaline aryl ether derivatives targeting c-Met kinase in triple-negative breast cancer, positional isomerism plays a critical role. Research indicates that the para-fluorophenoxy substituent (e.g., Compound FQ) is a critical contributor to biological activity[1]. The para-positioned fluorine facilitates optimal aromatic hydrogen bonding with Met1160 and Pro1158 within the c-Met active site[1]. This specific orientation yields an IC50 of 8.01 μM and drives robust caspase-dependent apoptosis[1]. Shifting the fluorine to the ortho position often introduces steric clashes with the hinge region of the kinase, significantly reducing binding affinity. For more details, see the structural analysis in 1[1].
Androgen Receptor (AR) Antagonism: Similarly, in the design of arylpiperazine derivatives acting as AR antagonists for prostate cancer, the substitution pattern dictates the cytotoxic profile. Compounds bearing a 4-fluorophenoxy group demonstrate strong cytotoxicity and robust AR binding affinities by optimizing Van der Waals interactions within the AR ligand-binding pocket[2]. The positional shift of the halogen directly impacts the molecule's ability to combat endocrine resistance[2]. Detailed structure-activity relationship (SAR) data can be found in2[2].
Stereoisomerism: Enantiomeric Discrimination in Receptor Binding
When the fluorophenoxy moiety is tethered to a chiral center, the resulting enantiomers frequently display stark differences in their pharmacological profiles. Biological receptors are inherently chiral environments, leading to stereoselective target engagement.
Growth Hormone Secretagogue Receptor (GHSR) Targeting: In the development of PET radioligands for GHSR, enantiomeric purity is non-negotiable. The (S)-enantiomer of 6-(4-fluorophenoxy)-3-((1-methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one demonstrates a superior binding affinity (Ki = 22 nM) compared to its (R)-counterpart[3]. The spatial orientation of the (S)-isomer allows the 4-fluorophenoxy group to perfectly occupy the hydrophobic auxiliary pocket of the receptor, making it an ideal candidate for in vivo imaging[3]. Further details are available in the 3[3].
Anticancer Thiosemicarbazones: In chiral thiosemicarbazones bearing a 4-fluorophenoxy group, the (S)-enantiomers consistently exhibit superior antiproliferative activity against various cancer cell lines (such as HGC-27) compared to their (R)-counterparts[4]. Pharmacophore modeling confirms that the (S)-configuration provides the optimal geometric fit for the target's binding cleft[4]. Review the comparative pharmacodynamics in 4[4].
Quantitative Data Comparison
The following table summarizes the comparative performance of various fluorophenoxy isomers across different biological targets.
| Compound Class | Isomer / Configuration | Primary Target | Binding Affinity / IC50 | Key Mechanistic Observation |
| Quinoxaline Aryl Ether | para-fluorophenoxy | c-Met Kinase | IC50 = 8.01 μM | Optimal H-bonding with Met1160/Pro1158; induces caspase-mediated apoptosis. |
| Arylpiperazine | 4-fluorophenoxy | Androgen Receptor | IC50 = 2.95 μM (analog) | Strong cytotoxicity; binds AR ligand pocket via Van der Waals forces. |
| Quinazolinone | (S)-enantiomer | GHSR | Ki = 22 nM | (S)-isomer exhibits superior binding affinity over the (R)-isomer due to pocket geometry. |
| Thiosemicarbazone | (S)-enantiomer | Cancer Cell Lines | Superior to Taxol | (S)-enantiomer shows the best fit for the generated pharmacophore hypothesis. |
Experimental Methodologies for Isomeric Profiling
To objectively evaluate the performance of these isomers, empirical validation must be rigorous. Below are the standard, self-validating protocols I implement to ensure high-fidelity data.
Protocol 1: Surface Plasmon Resonance (SPR) for Isomeric Binding Kinetics
Objective: To quantify the association ( kon ) and dissociation ( koff ) rates of fluorophenoxy isomers against a purified target kinase (e.g., c-Met). Causality & Self-Validation: SPR provides real-time, label-free kinetic data. To ensure the system is self-validating, we utilize a dual-channel setup. Channel 1 contains the active target protein, while Channel 2 contains a heat-denatured version of the protein or a non-homologous control (e.g., BSA). Subtracting the signal of Channel 2 from Channel 1 mathematically eliminates bulk refractive index shifts and non-specific binding artifacts, isolating the true 1:1 target engagement kinetics.
Step-by-Step Workflow:
-
Sensor Chip Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS crosslinking chemistry.
-
Ligand Immobilization: Inject recombinant c-Met kinase (diluted in pH 4.5 acetate buffer to exploit electrostatic pre-concentration) into Channel 1 until a density of ~3000 Response Units (RU) is achieved. Block remaining active esters with 1M ethanolamine.
-
Reference Channel Setup: Repeat the immobilization process in Channel 2 using BSA to create the self-validating reference surface.
-
Analyte Preparation: Prepare a 2-fold dilution series of the para-fluorophenoxy isomer and the ortho-isomer (ranging from 0.1 μM to 10 μM) in running buffer (HBS-EP+ with 2% DMSO). Causality Note: 2% DMSO is critical; fluorophenoxy compounds are highly lipophilic. Failing to maintain solubility leads to micelle formation, causing artifactual bulk shifts that mimic false-positive binding.
-
Injection & Regeneration: Inject analytes at a high flow rate (50 μL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.
-
Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ).
Protocol 2: Caspase-3/7 Activation Assay (Functional Readout)
Objective: To validate that the target engagement observed in SPR translates to the predicted phenotypic outcome (e.g., apoptosis via c-Met inhibition). Step-by-Step Workflow:
-
Cell Seeding: Plate MDA-MB-231 breast cancer cells at 10,000 cells/well in a 96-well opaque microplate.
-
Isomer Treatment: Treat cells with 10 μM of the specific fluorophenoxy isomer for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).
-
Reagent Addition: Add a proluminescent Caspase-3/7 substrate. Causality Note: The substrate contains the DEVD peptide sequence. Active Caspase-3/7 cleaves this sequence, releasing aminoluciferin and generating a luminescent signal directly proportional to apoptotic execution.
-
Quantification: Incubate in the dark for 1 hour at room temperature, then measure luminescence using a microplate reader.
Mechanistic Visualization
The following diagram illustrates the downstream signaling consequences of target engagement by the para-fluorophenoxy isomer, demonstrating how structural precision translates to biological efficacy.
Figure 1: c-Met Kinase apoptotic signaling pathway modulated by para-fluorophenoxy isomers.
References
-
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists Source: Frontiers in Pharmacology URL:[Link]
-
Chirality in Anticancer Agents Source: IntechOpen URL:[Link]
-
Synthesis and in vivo evaluation of (S)-6-(4-fluorophenoxy)-3-((1-[11C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one, a potential PET tracer for growth hormone secretagogue receptor (GHSR) Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
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- 2. Frontiers | Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists [frontiersin.org]
- 3. Synthesis and in vivo evaluation of (S)-6-(4-fluorophenoxy)-3-((1-[11C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one, a potential PET tracer for growth hormone secretagogue receptor (GHSR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chirality in Anticancer Agents | IntechOpen [intechopen.com]
A Researcher's Guide to the Regioselective Synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde
A Comparative Analysis of Synthetic Strategies and Definitive Spectroscopic Confirmation
In the landscape of pharmaceutical and materials science, the precise arrangement of molecular fragments is paramount. The synthesis of substituted aromatic compounds, such as 2-((4-Fluorophenoxy)methyl)benzaldehyde, demands rigorous control over regioselectivity to ensure the desired biological activity or material properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the synthetic routes to this target molecule, with a primary focus on the critical aspect of regiochemical control. We will explore the prevalent Williamson ether synthesis, compare it with alternative methodologies, and detail the essential spectroscopic techniques for unambiguous structural confirmation.
The Synthetic Challenge: Directing the Phenoxy Group to the Ortho Position
The principal synthetic route to 2-((4-Fluorophenoxy)methyl)benzaldehyde involves the Williamson ether synthesis, a classic and versatile method for forming ether linkages.[1][2] This SN2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. In our case, this translates to the reaction of a 4-fluorophenoxide with 2-bromomethylbenzaldehyde.
However, the phenoxide ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring, particularly at the positions ortho and para to the hydroxyl group (C-alkylation).[3] This duality presents a significant challenge to achieving high regioselectivity.
DOT Script for the Reaction Pathway
Caption: Reaction scheme illustrating the Williamson ether synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde and the potential for C-alkylation side products.
Factors influencing the O- versus C-alkylation ratio include the nature of the solvent, the counter-ion of the phenoxide, and the temperature.[2][3] Protic solvents, for instance, can solvate the phenoxide oxygen, hindering O-alkylation and favoring C-alkylation.[3] Conversely, polar aprotic solvents like DMF or acetonitrile generally favor the desired O-alkylation pathway.
Comparative Analysis of Synthetic Methodologies
While the Williamson ether synthesis is the most direct approach, other methods for constructing the ether linkage or synthesizing substituted benzaldehydes are worth considering.
| Method | Description | Advantages | Disadvantages |
| Williamson Ether Synthesis | Reaction of 4-fluorophenoxide with 2-bromomethylbenzaldehyde.[1] | Commercially available starting materials; relatively simple procedure. | Potential for C-alkylation leading to regioisomeric impurities; requires careful optimization of reaction conditions. |
| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and a phenol. | Good for constructing diaryl ethers. | Requires elevated temperatures; catalyst can be expensive and difficult to remove. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an alcohol. | High functional group tolerance; generally high yields. | Palladium catalyst is expensive; requires inert atmosphere. |
| Ortho-Directed Metalation | Lithiation at the ortho position of a protected benzaldehyde followed by reaction with an electrophile.[4] | High regioselectivity for ortho substitution. | Requires cryogenic temperatures and strictly anhydrous conditions; protecting group strategy necessary. |
For the specific synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde, the Williamson ether synthesis remains the most practical and cost-effective choice for laboratory-scale preparations, provided that the reaction conditions are optimized to maximize O-alkylation.
Experimental Protocol: Williamson Ether Synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde
This protocol is a generalized procedure based on established methods for similar Williamson ether syntheses.[5]
Materials:
-
2-(Bromomethyl)benzaldehyde
-
4-Fluorophenol
-
Potassium carbonate (anhydrous, finely ground)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-fluorophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-fluorophenoxide.
-
Add a solution of 2-(bromomethyl)benzaldehyde (1.05 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-((4-Fluorophenoxy)methyl)benzaldehyde.
DOT Script for the Experimental Workflow
Sources
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- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A comparative analysis of benzyloxy vs fluorophenoxy protecting groups
A Comparative Analysis of Benzyloxy vs. Fluorophenoxy Protecting Groups in Organic Synthesis
In multi-step organic synthesis and drug development, selecting the correct protecting group is a delicate balancing act between steric shielding, electronic modulation, and orthogonal cleavage. While the benzyloxy (BnO) group remains the ubiquitous gold standard for masking oxygen and nitrogen heteroatoms, highly fluorinated analogs—specifically the pentafluorophenoxy (PFP) group—have emerged as specialized, highly electrophilic shields for sulfur-based functional groups.
As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of these two distinct protecting strategies, detailing their mechanistic causality, experimental protocols, and analytical validation.
Mechanistic Profiling & Electronic Causality
Benzyloxy (BnO): The Electronically Neutral Standard The benzyl ether is prized for its electronic neutrality and robust stability across a wide pH range, making it ideal for the long-term protection of alcohols during complex total syntheses[1]. Causality of Deprotection: The benzylic carbon-oxygen bond is uniquely susceptible to catalytic hydrogenolysis. When exposed to palladium on carbon (Pd/C) and hydrogen gas, the aromatic ring coordinates flatly to the palladium surface. This geometry stabilizes the transition state and facilitates the homolytic cleavage of the C–O bond. This yields toluene as a volatile byproduct, ensuring a clean, self-validating deprotection step that avoids harsh acids or bases.
Fluorophenoxy (PFP): The Electrophilic Shield for Sulfonates While standard mono-fluorophenoxy groups are occasionally used as NMR reporters, the fully fluorinated pentafluorophenoxy (PFP) group serves a critical, specialized role in protecting highly reactive sulfonic acids[2]. Causality of Protection: In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), standard sulfonyl chlorides act as pseudo-halides, undergoing unwanted oxidative addition and losing the SO2 moiety[3]. By converting the sulfonic acid to a PFP sulfonate ester, the extreme inductive electron-withdrawing effect of the five fluorine atoms stabilizes the S–O bond against premature transition-metal insertion. Furthermore, it renders the compound crystalline and stable to specific mild bases during cross-coupling, while remaining primed for targeted nucleophilic deprotection later[2].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each stage.
Protocol A: Benzylation of Alcohols (BnO Installation)
-
Preparation : Dissolve the substrate alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Deprotonation : Cool the reaction vessel to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H2 gas evolution completely ceases, confirming the formation of the alkoxide[1].
-
Alkylation : Add Benzyl Bromide (BnBr, 1.1 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the reaction via in situ Finkelstein-type halogen exchange. Warm to room temperature and stir for 4–6 hours.
-
Self-Validation System : Monitor the reaction via Thin Layer Chromatography (TLC). Post-workup, confirm success via 1H NMR: validate the disappearance of the broad –OH stretch and the appearance of a distinct benzylic CH2 singlet near δ 4.5 ppm, alongside a 5H aromatic multiplet at δ 7.3 ppm.
Protocol B: PFP Sulfonate Esterification & Cross-Coupling
-
Installation : React the starting aryl sulfonyl chloride (1.0 equiv) with pentafluorophenol (PFP-OH, 1.05 equiv) in the presence of triethylamine (1.2 equiv) in dichloromethane at 0 °C for 2 hours.
-
Suzuki-Miyaura Coupling : Isolate the stable PFP-sulfonate ester. Combine with an aryl boronic acid (1.2 equiv), Pd(PPh3)4 (3 mol %), and anhydrous sodium tetraborate ( Na2B4O7 , 2.0 equiv) in a toluene/ethanol mixture. Reflux for 12 hours[2]. Critical Causality Note: Standard bases like K2CO3 cause premature hydrolysis of the PFP ester; the use of anhydrous Na2B4O7 is strictly required to maintain PFP integrity while still promoting the cross-coupling cycle[3].
-
Self-Validation System : Track the reaction via 19F NMR. The PFP group exhibits three distinct multiplets (ortho, meta, para) between δ -150 and -165 ppm. The retention of these exact signals post-coupling validates the survival of the protecting group.
Quantitative Data & Performance Comparison
| Parameter | Benzyloxy (BnO) | Pentafluorophenoxy (PFP) |
| Primary Target Groups | Alcohols, Phenols, Carboxylic Acids | Sulfonic Acids, Carboxylic Acids (Activation) |
| Electronic Effect | Neutral / Mildly Electron-Donating | Highly Inductive Electron-Withdrawing |
| Stability Profile | Stable to bases, mild acids, nucleophiles, and oxidants. | Stable to Suzuki coupling (with Na2B4O7 ), acidic conditions. |
| Vulnerabilities | Cleaved by strong Lewis acids ( BBr3 ) and hydrogenation. | Cleaved by strong nucleophiles and aqueous carbonate bases. |
| Deprotection Method | H2 with Pd/C, or BBr3 / TMSI. | Nucleophilic displacement (e.g., amines, hydroxides). |
| Analytical Tracking | 1H NMR (Benzylic CH2 ~4.5 ppm) | 19F NMR (Distinct signals at -150 to -165 ppm) |
Process Visualization
Workflow comparison of BnO and PFP protecting groups in organic synthesis.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accurate quantification of substituted benzaldehydes is paramount. These aromatic aldehydes are not only crucial intermediates in the synthesis of a vast array of active pharmaceutical ingredients (APIs) but can also be present as impurities that require stringent control. Consequently, the analytical methods employed for their quantification must be rigorously validated to ensure they are fit for their intended purpose, providing reliable and accurate data.[1][2][3]
This guide, departing from rigid templates, offers an in-depth, technically-grounded comparison of analytical methodologies for the quantification of substituted benzaldehydes. As a Senior Application Scientist, the narrative that follows is built on the pillars of scientific integrity: expertise born from experience, the inherent trustworthiness of self-validating protocols, and an authoritative grounding in global regulatory standards.
The 'Why' Before the 'How': The Imperative of Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2][4][5] For substituted benzaldehydes, this translates to confidence in the measured concentration, whether it be in a drug substance, a final product, or a reaction mixture. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the bedrock of our validation protocols.[1][2][3][5][6] The updated ICH Q2(R2) and the complementary ICH Q14 guidelines emphasize a lifecycle approach to analytical procedures, embedding validation within the entire process from development to routine use.[6][7]
The objective is to establish, through documented evidence, a high degree of assurance that a method will consistently produce a result meeting its predetermined specifications and quality attributes.[8]
Core Validation Parameters: A Logical Workflow
The validation of a quantitative analytical method for substituted benzaldehydes hinges on the evaluation of several key performance characteristics. The relationship between these parameters is not arbitrary; they form a logical cascade, with each characteristic building upon the last to create a holistic picture of the method's performance.
Sources
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- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. resolvemass.ca [resolvemass.ca]
A Comprehensive Guide to the Safe Disposal of 2-((4-Fluorophenoxy)methyl)benzaldehyde
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices and our commitment to environmental stewardship. The proper disposal of chemical reagents like 2-((4-Fluorophenoxy)methyl)benzaldehyde is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Core Principle: Hazard Identification and Regulatory Context
Understanding the "why" behind disposal protocols is critical. 2-((4-Fluorophenoxy)methyl)benzaldehyde is not a benign substance; its chemical nature dictates a specific set of handling and disposal requirements.
Inherent Hazards: The primary operational risks are clearly defined by its hazard classifications. It is considered harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1] This necessitates stringent measures to prevent exposure during handling and disposal.
Regulatory Significance: As a fluorinated aromatic compound, 2-((4-Fluorophenoxy)methyl)benzaldehyde is classified as a halogenated organic compound (HOC) . This is a critical designation, as HOCs are subject to specific environmental regulations due to their potential for persistence and toxicity. In the United States, the Environmental Protection Agency (EPA) regulates the land disposal of HOCs under Title 40 of the Code of Federal Regulations (CFR), Part 268.[2][3] Therefore, this compound must be treated as a regulated hazardous waste, and under no circumstances should it be disposed of down the drain or in standard refuse.[4][5][6]
| Property | Identifier/Value |
| CAS Number | 1443307-58-1[7] |
| Molecular Formula | C₁₄H₁₁FO₂[7] |
| Signal Word | Warning[1] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1] |
| Disposal Precaution | P501 (Dispose of contents/container to an approved waste disposal plant)[1][8][9][10] |
Immediate Safety: Personal Protective Equipment (PPE)
Before beginning any work that may generate waste, establishing a barrier between the researcher and the chemical is paramount. The following PPE is mandatory when handling 2-((4-Fluorophenoxy)methyl)benzaldehyde.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[5][11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear impervious, chemical-resistant gloves, such as nitrile or neoprene.[5][12] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves immediately according to institutional protocols.
-
Protective Clothing: A standard laboratory coat is required to protect against skin contact.[5]
-
Work Area: All handling and waste consolidation should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[5][8]
Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent.[4][5][6][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The primary directive for the disposal of 2-((4-Fluorophenoxy)methyl)benzaldehyde is to manage it as regulated hazardous waste through a licensed disposal facility.[4][5][8]
Step 1: Waste Segregation Designate a specific waste stream for halogenated organic solids. Do not mix this waste with non-hazardous waste, solvents, or other incompatible chemical waste streams. Proper segregation is the foundation of a safe and compliant laboratory waste program.
Step 2: Containerization Collect all waste—including the primary chemical and any contaminated materials (e.g., weigh boats, gloves, absorbent pads)—in a container that is:
-
Compatible: Made of a material that will not react with the chemical (e.g., high-density polyethylene).
-
Secure: The container must have a tight-fitting lid to prevent leaks or the release of vapors.[11]
-
Designated: Used solely for this specific waste stream.
Step 3: Labeling Proper labeling is a critical safety and compliance measure. The waste container must be clearly labeled with:
-
The full chemical name: "Waste 2-((4-Fluorophenoxy)methyl)benzaldehyde"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., exclamation mark for harmful).
-
The date on which waste was first added to the container.
Step 4: Interim Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[4][9] Ensure the storage location has secondary containment to manage any potential leaks.
Step 5: Final Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[4][5][14] Provide them with a full accounting of the waste contents. They are equipped to transport and dispose of the material in accordance with all local, state, and federal regulations, likely through high-temperature incineration with scrubbers to neutralize hazardous decomposition products like hydrogen fluoride.[15]
Visualized Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Caption: Disposal workflow for 2-((4-Fluorophenoxy)methyl)benzaldehyde.
By adhering to this structured protocol, researchers can ensure that the disposal of 2-((4-Fluorophenoxy)methyl)benzaldehyde is conducted safely, responsibly, and in full compliance with environmental regulations, thereby upholding the highest standards of scientific practice.
References
- Benchchem. Navigating the Disposal of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of 4-(Hexyloxy)benzaldehyde: A Guide for Laboratory Professionals.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Sigma-Aldrich. 2-(4-fluorophenoxy)benzaldehyde | 320423-61-8.
- Carl ROTH. Safety Data Sheet: Benzaldehyde.
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- UGA Environmental Safety Division. EPA Hazardous Waste Codes.
- Cornell Law School. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Fisher Scientific. SAFETY DATA SHEET (2-Hydroxy-4-methylbenzaldehyde).
- Fisher Scientific. SAFETY DATA SHEET (4-Methoxy-2-methylbenzaldehyde).
- Benchchem. Personal protective equipment for handling 2-(Benzyloxy)-4-fluorobenzaldehyde.
- ECHEMI. Benzaldehyde SDS, 100-52-7 Safety Data Sheets.
-
UGA Environmental Safety Division. EPA Hazardous Waste Codes. Available at: [Link]
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Apollo Scientific. 4-(2-Fluorophenoxy)benzaldehyde Safety Data Sheet.
- The Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Resins.
- ChemScene. 2-((4-Fluorophenoxy)methyl)benzaldehyde | 1443307-58-1.
- Fisher Scientific. SAFETY DATA SHEET (2-Fluoro-4-methylbenzaldehyde).
- European Industrial Gases Association. Code of Practice: Compressed Fluorine and Mixtures with Inert Gases.
- Town of Fort Frances. Fluoride Handling Policy.
- Purdue University Department of Chemistry. Fluorine Safety.
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A Comprehensive Guide to the Safe Handling of 2-((4-Fluorophenoxy)methyl)benzaldehyde
This guide provides essential, immediate safety and logistical information for the handling of 2-((4-Fluorophenoxy)methyl)benzaldehyde (CAS No. 1443307-58-1) in a laboratory setting.[1] The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal protocols. The recommendations herein are synthesized from safety data for structurally analogous compounds and established best practices in chemical hygiene.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 2-((4-Fluorophenoxy)methyl)benzaldehyde is not widely available, a thorough risk assessment can be conducted by examining data from structurally similar aromatic aldehydes and fluorinated compounds. The primary hazards associated with this class of chemicals include:
-
Skin and Eye Irritation : Aromatic aldehydes are frequently cited as causing skin and serious eye irritation.[2][3][4][5][6][7]
-
Respiratory Tract Irritation : Inhalation of dust or vapors may lead to respiratory irritation.[2][3][5][6][8]
-
Potential for Allergic Skin Reaction : Some aldehydes can cause an allergic skin reaction upon contact.[7][9]
-
Combustibility : While not always highly flammable, similar compounds are combustible.
-
Environmental Hazards : Certain related compounds are noted as being harmful to aquatic life with long-lasting effects.[7][10]
Given these potential hazards, a cautious approach to handling is warranted, with a focus on minimizing direct contact and airborne exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-((4-Fluorophenoxy)methyl)benzaldehyde.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Recommended if not in a ventilated enclosure |
| Solution Preparation and Transfers | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate |
| Running Reactions | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | Use within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls or apron | NIOSH-approved respirator with organic vapor cartridges |
Rationale for PPE Selection:
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement to protect against splashes.[11] A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[11][12]
-
Hand Protection : Nitrile gloves provide good protection against incidental splashes of a wide range of organic chemicals.[12][13] For prolonged contact or immersion, butyl rubber gloves offer superior resistance to many aldehydes and aromatic compounds.[13] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection : A standard laboratory coat prevents minor spills from contacting personal clothing.[10] For procedures with a higher risk of significant spillage, a chemical-resistant apron or coveralls are necessary.[10]
-
Respiratory Protection : All work with 2-((4-Fluorophenoxy)methyl)benzaldehyde should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[14] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[9]
Operational and Handling Workflow
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
Pre-Handling Checklist:
-
Verify the functionality of all safety equipment, including the chemical fume hood, safety shower, and eyewash station.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling the compound, away from ignition sources and incompatible materials.
-
Have spill cleanup materials readily accessible.
Step-by-Step Handling Protocol:
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer : If the compound is a solid, handle it in a fume hood or a ventilated balance enclosure to avoid inhaling dust. Use non-sparking tools.[15]
-
In Solution : When working with the compound in solution, perform all transfers and manipulations within a chemical fume hood.
-
During Use : Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the handling area.[8][10]
-
Post-Handling : Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][10] Decontaminate the work area and any equipment used.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of 2-((4-Fluorophenoxy)methyl)benzaldehyde.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Minor Spill : For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6] Place the absorbed material into a sealed, labeled container for disposal.[6]
-
Major Spill : Evacuate the area and prevent entry. Alert your institution's environmental health and safety department immediately.
Disposal Plan
As a fluorinated organic compound, 2-((4-Fluorophenoxy)methyl)benzaldehyde requires special disposal considerations to prevent environmental contamination. The strong carbon-fluorine bond makes these compounds persistent.[14][16]
Waste Segregation and Collection:
-
All waste containing this compound (including contaminated consumables like gloves and paper towels) must be collected in a dedicated, clearly labeled, and sealed container for halogenated organic waste.
-
The container should be stored in a well-ventilated, secondary containment area, away from incompatible materials.
Disposal Method:
-
The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration .[14][17] This process is necessary to break the stable carbon-fluorine bonds and convert the compound into less harmful substances.[14]
-
Engage a licensed hazardous waste disposal contractor with experience in incinerating fluorinated materials.[14]
-
Do not dispose of this chemical down the drain or in regular trash.
By adhering to these protocols, researchers can safely handle 2-((4-Fluorophenoxy)methyl)benzaldehyde while minimizing risks to themselves, their colleagues, and the environment.
References
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Benchchem. (n.d.). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
- MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
- Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 2-(4-Methylphenoxy)benzaldehyde.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluoro-4-methylbenzaldehyde.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methoxy-2-methylbenzaldehyde.
- The Perfumers Apprentice. (2025, November 6). Mandarin Aldehyde 10% (Firmenich) SDS-6155.
- Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- ChemScene. (n.d.). 2-((4-Fluorophenoxy)methyl)benzaldehyde.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Controlling Chemical Exposure.
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 4-(4-Fluorobenzyloxy)benzaldehyde.
- Benchchem. (n.d.). Personal protective equipment for handling 2-(Benzyloxy)-4-fluorobenzaldehyde.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Hydroxy-4-methylbenzaldehyde.
- Apollo Scientific. (2023, July 4). 4-(2-Fluorophenoxy)benzaldehyde Safety Data Sheet.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 4-Fluorobenzaldehyde SDS, 459-57-4 Safety Data Sheets.
- Ekinci Kimya. (2011, February 25). MATERIAL SAFETY DATA SHEET - BENZALDEHYDE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
